1,3,3-Trimethoxybutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSNTFKLAYVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216273 | |
| Record name | 4-Methoxybutan-2-one-dimethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-66-5 | |
| Record name | 1,3,3-Trimethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutan-2-one-dimethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybutan-2-one-dimethylacetal | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutan-2-one-dimethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3,3-Trimethoxybutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 1,3,3-Trimethoxybutane
An In-depth Technical Guide to 1,3,3-Trimethoxybutane: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 6607-66-5), a versatile ketal and ether compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. We will explore its critical role as a carbonyl protecting group and its utility as a key synthetic intermediate, most notably in the production of pharmaceuticals like the antiretroviral agent Nevirapine. The guide includes detailed, field-proven experimental protocols for its synthesis and deprotection, underpinned by mechanistic insights and safety considerations to ensure both efficacy and operational safety in a laboratory setting.
Core Molecular Identity and Physicochemical Profile
This compound, also known by its synonym 4-methoxybutan-2-one dimethyl acetal, is a unique acyclic ketal that also incorporates an ether functional group.[1][2] This dual functionality dictates its chemical behavior, rendering it stable under basic and nucleophilic conditions while being sensitive to acid.[3] Its physical state as a colorless liquid with a fragrant odor makes it amenable to various applications in organic synthesis as a reagent, intermediate, or solvent.[3][4]
Key Identifiers
-
IUPAC Name : this compound
-
Synonyms : 4-Methoxy-2-butanone dimethyl acetal, Butane, 1,3,3-trimethoxy-[1][5]
-
Molecular Formula : C₇H₁₆O₃[1]
-
Molecular Weight : 148.20 g/mol [2]
-
SMILES : COCCC(C)(OC)OC[6]
Physicochemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3][4] |
| Odor | Fragrant | [3][4] |
| Density | 0.94 g/mL at 25 °C | [6][7] |
| Boiling Point | 61-63 °C at 20 mmHg | [6][7] |
| Refractive Index (n²⁰/D) | 1.41 | [6][7] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [6] |
| Vapor Pressure | 3.06 mmHg at 25 °C | [3][4] |
Spectroscopic and Structural Characterization
Correctly identifying and confirming the purity of this compound is critical. The following section details its expected spectroscopic signature.
-
Infrared (IR) Spectroscopy : The IR spectrum, available from the NIST Chemistry WebBook, is characterized by the absence of a strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹), confirming the presence of the ketal.[8] Dominant features include strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the ether and ketal functionalities, and C-H stretching bands just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available from NIST.[8] The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of a methoxy group (-OCH₃) from the molecular ion, a characteristic fragmentation pathway for ketals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Based on the structure, the proton NMR spectrum is predicted to show four distinct signals:
-
A singlet at ~1.2-1.3 ppm, integrating to 3H, for the methyl group protons (C1).
-
A triplet at ~1.8-2.0 ppm, integrating to 2H, for the methylene protons adjacent to the ketal carbon (C2).
-
A singlet at ~3.1-3.2 ppm, integrating to 6H, for the two equivalent methoxy groups of the ketal (C3').
-
A singlet at ~3.3 ppm, integrating to 3H, for the methoxy group of the ether (C4'), coupled to a triplet for the adjacent methylene group at ~3.5-3.6 ppm (C4).
-
-
¹³C NMR : The carbon NMR spectrum is predicted to display seven distinct resonances corresponding to each carbon atom in the molecule, with the ketal carbon (C3) appearing significantly downfield around 100 ppm.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its ketal and ether groups. Its primary utility in modern organic synthesis stems from the stability of the ketal moiety under non-acidic conditions.
Role as a Carbonyl Protecting Group
In multistep syntheses, it is often necessary to prevent a ketone from reacting with nucleophiles or bases while another functional group is being modified. This compound's precursor, 4,4-dimethoxy-2-butanone, can be seen as a protected form of the highly reactive β-ketoaldehyde, butan-3-onal. The ketal functional group itself is an excellent protecting group for ketones.[1] It is inert to strong bases, organometallic reagents (e.g., Grignard reagents), and reducing agents like lithium aluminum hydride.[2][3] This allows for selective reactions elsewhere in a molecule.
The protection and deprotection sequence is a cornerstone of its application.
Caption: General workflow for using a ketal as a protecting group.
The deprotection is readily achieved by hydrolysis with dilute aqueous acid, which regenerates the original ketone.[9][10] This acid-lability is the key to its function as a temporary mask for the carbonyl group.
Intermediate in Heterocyclic and Aromatic Synthesis
The precursor, 4,4-dimethoxy-2-butanone, serves as a versatile 1,3-dielectrophilic building block.[4] It can react with various dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, a common scaffold in pharmaceuticals.[4][11] Furthermore, it has been used in reactions with Grignard reagents followed by acid-catalyzed cyclization and aromatization to synthesize substituted naphthalenes and toluenes.[4]
Key Application in Pharmaceutical Synthesis: Nevirapine
A significant industrial application demonstrating the importance of this chemical scaffold is its use as a key intermediate in the synthesis of Nevirapine .[12] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The synthesis utilizes 4,4-dimethoxy-2-butanone as a C4 synthon that ultimately forms part of the central diazepine ring of the drug.
Caption: Simplified synthetic pathway to Nevirapine highlighting the role of the C4 building block.
This application underscores the value of this compound and its precursors to the pharmaceutical industry, providing an efficient route to complex molecular architectures.[12]
Recommended Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and manipulation. Standard laboratory safety practices should always be followed.
Protocol: Synthesis of this compound
This procedure details the acid-catalyzed ketalization of the precursor ketone.
Materials:
-
4,4-Dimethoxy-2-butanone (1.0 eq)
-
Methanol (anhydrous, 3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH, 0.02 eq, catalyst)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,4-dimethoxy-2-butanone, methanol, and toluene.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol: Deprotection (Hydrolysis) of the Ketal
This general protocol regenerates the carbonyl group from the ketal.
Materials:
-
This compound (or a substrate containing the ketal)
-
Acetone or Tetrahydrofuran (THF) as a co-solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketal-containing compound in acetone or THF.
-
Add 1M HCl solution dropwise while stirring at room temperature.
-
Monitor the reaction by TLC. The hydrolysis is typically rapid (30 minutes to a few hours).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected ketone product.
Safety and Handling
This compound is a flammable liquid and vapor (GHS Hazard H226).[6]
-
Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile chemical for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and stability under basic conditions make it an ideal carbonyl protecting group and a useful intermediate. Its demonstrated role in the synthesis of complex pharmaceuticals like Nevirapine highlights its significance in drug development and medicinal chemistry. The protocols and data provided in this guide offer a robust foundation for the successful application of this compound in a research and development setting.
References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Various Authors. (2019). acetals and ketals as protecting groups. YouTube. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Retrieved from [Link]
-
ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. Retrieved from [Link]
-
Norris, R. O., Verbanc, J. J., & Hennion, G. F. (1950). Desaturation Products from this compound. Journal of the American Chemical Society. Retrieved from [Link]
-
Ila, H., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6607-66-5). Cheméo. Retrieved from [Link]
-
NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 4,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. This compound 97 6607-66-5 [sigmaaldrich.com]
- 6. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 7. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
Introduction: The Strategic Value of 1,3,3-Trimethoxybutane
An In-depth Technical Guide to the Synthesis and Preparation of 1,3,3-Trimethoxybutane
This compound (CAS No: 6607-66-5), also known as 4-methoxybutan-2-one dimethyl acetal, is a protected form of 4-methoxybutan-2-one.[1] As a functionalized acetal, it serves as a valuable building block in organic synthesis. The presence of multiple methoxy groups offers differential reactivity, with the acetal group providing a stable protecting group for a ketone functionality while the ether linkage remains available for other transformations. This structure is particularly useful in the synthesis of complex molecules where controlled, stepwise introduction of functionality is paramount. This guide provides a comprehensive overview of a robust laboratory-scale synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.
Core Synthesis Principle: Lewis Acid-Catalyzed Acetal Addition to an Enol Ether
The most direct and efficient route to this compound involves the reaction between methyl vinyl ether and dimethoxymethane. This transformation is a classic example of an acid-catalyzed addition to an electron-rich alkene.
Mechanism of Action:
The reaction is typically catalyzed by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂). The catalyst's role is to activate the acetal, making it a more potent electrophile for the subsequent reaction with the enol ether.[2][3]
-
Activation of the Acetal: The Lewis acid (BF₃) coordinates to one of the oxygen atoms of dimethoxymethane. This coordination polarizes the C-O bond, facilitating its cleavage.
-
Formation of an Oxocarbenium Ion: The activated complex fragments to generate a highly reactive methoxymethyl oxocarbenium ion (CH₃OCH₂⁺) and a [BF₃(OCH₃)]⁻ complex.
-
Nucleophilic Attack: The electron-rich double bond of methyl vinyl ether acts as the nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-carbon bond and generates a new carbocation intermediate, stabilized by the adjacent ether oxygen.
-
Termination/Methanolysis: The reaction is terminated by the attack of a methoxy group (from the [BF₃(OCH₃)]⁻ complex or methanol present in the reaction) on the carbocation, regenerating the acetal functionality at the newly formed end of the chain and releasing the catalyst.
This mechanistic pathway ensures a regioselective addition, yielding the desired this compound structure.
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [1][4] |
| Molecular Weight | 148.20 g/mol | [1][4] |
| CAS Number | 6607-66-5 | [1] |
| Appearance | Colorless Liquid (Expected) | - |
| Boiling Point | ~160-162 °C (Predicted) | - |
| Density | ~0.93 g/cm³ (Predicted) | - |
| ¹H NMR | Expected complex multiplets. | [4] |
| ¹³C NMR | Expected distinct signals for each of the 7 carbons. | [4] |
| IR Spectrum | Strong C-O stretching bands (~1050-1150 cm⁻¹). C-H stretching (~2800-3000 cm⁻¹). | [1] |
| Mass Spectrum (EI) | Key fragments expected at m/z corresponding to loss of methoxy groups. | [1] |
Detailed Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials:
| Reagent | CAS No. | M.W. | Amount | Moles | Notes |
| Dimethoxymethane | 109-87-5 | 76.09 | 114.1 g (132 mL) | 1.50 | Reagent, used in excess |
| Methyl vinyl ether | 107-25-5 | 58.08 | 29.1 g | 0.50 | Extremely flammable gas/liquid.[5] |
| Boron Trifluoride Etherate | 109-63-7 | 141.93 | 1.4 g (1.2 mL) | 0.01 | Catalyst, corrosive and water-reactive.[6] |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 200 mL | - | Solvent for extraction |
| Saturated NaHCO₃ (aq.) | 144-55-8 | 84.01 | 100 mL | - | For quenching |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | Drying agent |
Experimental Workflow:
Step-by-Step Procedure:
-
Reactor Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the apparatus is flame-dried and under a positive pressure of dry nitrogen.
-
Initial Charging: Charge the flask with dimethoxymethane (132 mL, 1.50 mol). Begin stirring and cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Once the solvent is at 0°C, add boron trifluoride etherate (1.2 mL, 0.01 mol) to the stirred solution via syringe.
-
Substrate Addition: Add methyl vinyl ether (29.1 g, 0.50 mol) to the dropping funnel. Add the methyl vinyl ether dropwise to the reaction flask over approximately 45-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS or TLC (if a suitable stain is used).
-
Work-up - Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution with vigorous stirring to quench the catalyst. Caution: This may cause gas evolution.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Work-up - Washing & Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Safety, Handling, and Hazard Mitigation
The synthesis of this compound involves several hazardous materials requiring strict adherence to safety protocols.[7]
Hazard Summary of Key Chemicals:
| Chemical | GHS Pictograms | Key Hazards |
| This compound | flammable, harmful, irritant | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4][7] |
| Methyl Vinyl Ether | flammable, gas under pressure | Extremely flammable gas, Contains gas under pressure; may explode if heated.[5] |
| Dimethoxymethane | flammable | Highly flammable liquid and vapor, May form explosive peroxides.[8] |
| Boron Trifluoride Etherate | corrosive, flammable, irritant | Corrosive, reacts violently with water, causes severe skin burns and eye damage.[6] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.
Handling Precautions:
-
Inert Atmosphere: The reaction is sensitive to moisture and should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes.[9]
-
Temperature Control: The exothermic nature of the reaction requires careful temperature management, especially during the addition of methyl vinyl ether.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
By adhering to this guide, researchers and drug development professionals can safely and efficiently prepare this compound, leveraging its synthetic potential for advanced chemical applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24994, 1,1,3-Trimethoxybutane. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Lipshutz, B. H., & Sengupta, S. (1992). Organocuprates. Organic Reactions, 41, 135-631. (Note: While not a direct synthesis, this reference discusses the role of BF₃·OEt₂ in related organometallic reactions, highlighting its utility as a Lewis acid). Available from: [Link] (General context for BF3 use)
-
Wikipedia. (n.d.). Methyl vinyl ether. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Boron trifluoride etherate in organic synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Vinyl Methyl Ether. Retrieved from [Link]
-
MedCrave. (2019). Boron trifluoride etherate in organic synthesis. MOJ Bioorganic & Organic Chemistry, 3(1), 1-13. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of vinyl methyl ether. Retrieved from [Link]
- The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. (n.d.).
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Vinyl Methyl Ether. Retrieved from [Link]
- Google Patents. (2016). US9346727B2 - Process for the production of pure methylal.
-
Royal Society of Chemistry. (2016). A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. Chemical Communications. Retrieved from [Link]
-
Shandong Heyi Gas Co., Ltd. (2023). Boron Trifluoride Etherate in Organic Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 1,1-Dimethoxyethane. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H16O3). Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2016). A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. Chemical Communications. Retrieved from [Link]
-
Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2021). Retrieved from a university research portal (Note: General context).
-
Scientific Polymer Products, Inc. (2020). Safety Data Sheet for Methyl vinyl ether/maleic acid copolymer. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIMETHOXYMETHANE. Retrieved from [Link]
-
Airgas. (2016). Safety Data Sheet for Flammable Gas Mixture. Retrieved from [Link]
-
Vedantu. (n.d.). HBr reacts with CH2CHOCH3 under anhydrous conditions. Retrieved from [Link]
- Google Patents. (1994). DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde.
-
Beilstein Journals. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy. Retrieved from [Link]
-
National Institutes of Health. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Angewandte Chemie International Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542483, 1,2,4-Trimethoxybutane. Retrieved from [Link]
-
National Institutes of Health. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl vinyl ether - Wikipedia [en.wikipedia.org]
- 6. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
An In-depth Technical Guide to 1,3,3-Trimethoxybutane: Structure, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 1,3,3-trimethoxybutane, a versatile acetal with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and key applications, grounding all claims in authoritative references.
Introduction: Unveiling this compound
This compound, also known by its synonym 4-methoxy-2-butanone dimethyl acetal, is an organic compound featuring a butane backbone substituted with three methoxy groups.[1][2] Two of these methoxy groups form a dimethyl acetal (or ketal) at the C3 position, while the third is an ether linkage at the C1 position. This unique arrangement of functional groups—a protected ketone and an ether—renders it a valuable building block and intermediate in multi-step organic syntheses.[2] Its stability under basic conditions, a hallmark of the acetal protecting group, allows for selective chemical transformations at other sites within a molecule.[3][4]
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound lies in its structure and physical characteristics. These properties dictate its behavior in a reaction environment and are crucial for its purification and handling.
Molecular Formula and Structure
The molecular formula for this compound is C₇H₁₆O₃ .[1][5] Its structure consists of a four-carbon chain. The C3 carbon is bonded to a methyl group and two methoxy groups, forming a ketal. The C1 carbon is bonded to a third methoxy group, forming an ether.
Key Structural Features:
-
Acetal (Ketal) Group: The geminal dimethoxy groups at C3 serve as a protecting group for a ketone. This group is stable to nucleophiles and bases but can be readily removed under acidic conditions to reveal the parent carbonyl.[3][4][6]
-
Ether Group: The methoxy group at C1 is a stable ether linkage, generally unreactive under many common synthetic conditions.
-
Chiral Center: It is important to note that the isomeric compound, 1,1,3-trimethoxybutane, possesses a chiral center at the C3 position.[7] However, the subject of this guide, this compound, is achiral.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 6607-66-5 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.94 g/mL at 25 °C | [8] |
| Boiling Point | 61-63 °C at 20 mmHg | [8] |
| Refractive Index (n20/D) | 1.41 | [8] |
| Flash Point | 46 °C (114.8 °F) - closed cup |
Synthesis of this compound
The synthesis of acetals and ketals is a cornerstone of organic chemistry, primarily for the protection of carbonyl functionalities. The preparation of this compound can be logically approached through the acid-catalyzed reaction of its parent ketone, 4-methoxy-2-butanone, with methanol or a methanol equivalent like trimethyl orthoformate.
Conceptual Synthetic Pathway
The formation of an acetal from a ketone is an equilibrium process that is typically driven to completion by the removal of water.[9] The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, dehydration, and a second nucleophilic attack by the alcohol.
Caption: Generalized mechanism for acid-catalyzed acetal formation.
Experimental Protocol: A Representative Procedure
Objective: To synthesize this compound from 4-methoxy-2-butanone.
Reagents & Equipment:
-
4-Methoxy-2-butanone
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
Bismuth(III) triflate (Bi(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) for quenching
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and distillation
Procedure:
-
To a stirred solution of 4-methoxy-2-butanone (1.0 equiv) in anhydrous methanol (5-10 equiv), add trimethyl orthoformate (1.5 equiv).
-
Add a catalytic amount of an acid catalyst, such as bismuth triflate (0.1 mol %) or p-toluenesulfonic acid (1-2 mol %).[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed. Gentle heating may be required to accelerate the reaction.
-
Upon completion, quench the reaction by adding a mild base, such as anhydrous sodium carbonate or triethylamine, to neutralize the acid catalyst.
-
Remove the bulk of the methanol and other volatiles under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis
Characterization of the molecular structure is unequivocally achieved through spectroscopic methods. Below is an interpretation of the expected spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments and their connectivity. For this compound, the following signals are expected:
-
A singlet (3H): Corresponding to the methyl group at C4.
-
A singlet (6H): Corresponding to the two equivalent methoxy groups of the acetal at C3.
-
A singlet (3H): Corresponding to the methoxy group of the ether at C1.
-
A triplet (2H): Corresponding to the methylene group at C2, coupled to the C1 methylene protons.
-
A triplet (2H): Corresponding to the methylene group at C1, coupled to the C2 methylene protons.
Note: Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Quaternary Carbon (C3): The acetal carbon will appear significantly downfield, typically in the 90-110 ppm range.[12]
-
Methoxy Carbons: Three distinct signals for the methoxy carbons are expected, likely in the 50-60 ppm range.
-
Methylene Carbons (C1, C2): Two signals for the methylene carbons.
-
Methyl Carbon (C4): A signal for the terminal methyl group, appearing furthest upfield.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of specific functional groups. For this compound, the key feature would be the absence of a strong absorption band in the carbonyl region (typically ~1715 cm⁻¹), confirming the conversion of the ketone to the acetal. Prominent peaks would include:
-
C-H stretching: Just below 3000 cm⁻¹ for the sp³ hybridized carbons.
-
C-O stretching: Strong, characteristic bands in the 1050-1250 cm⁻¹ region, indicative of the ether and acetal groups.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 148. A prominent fragmentation pathway for acetals is the loss of a methoxy group (-OCH₃) to form a stable oxocarbenium ion, which would result in a significant peak at m/z = 117 (M-31).
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the robust nature of the acetal and ether functionalities under a variety of conditions, particularly those involving bases and nucleophiles.
Role as a Protecting Group
The primary application of the acetal moiety is the protection of a ketone. In a complex molecule containing a ketone and another functional group sensitive to basic or nucleophilic conditions (e.g., an ester that needs to be reduced), the ketone can be protected as the dimethyl acetal.[3][4][6] After performing the desired reaction on the other functional group, the ketone can be regenerated by simple hydrolysis with aqueous acid.[6]
Caption: Acetal protection in a multi-step synthesis workflow.
Precursor to Heterocyclic Compounds
While direct applications of this compound are sparsely documented in recent literature, its structural isomer and synthetic precursor, 4,4-dimethoxy-2-butanone, is a key intermediate in the synthesis of important pharmaceutical and agrochemical compounds. For instance, it is used in the preparation of pyrimidines and pyrazoles.[13] This suggests that this compound could serve as a masked 1,3-dielectrophilic building block for the synthesis of various heterocyclic systems, a common scaffold in drug molecules.
Potential in Drug Development
The incorporation of acetal-containing fragments is a known strategy in medicinal chemistry. Chiral N,N-acetals, for example, are components of several bioactive drugs.[14] While this compound itself is achiral, its reactivity can be harnessed to construct more complex chiral molecules. Its role as a stable, non-polar fragment can also be utilized to modify the pharmacokinetic properties of a lead compound, such as its lipophilicity and metabolic stability.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazards: this compound is a flammable liquid.[2] Appropriate precautions should be taken to avoid sources of ignition.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a structurally interesting and synthetically useful molecule. Its primary value lies in the dimethyl acetal functionality, which serves as a robust protecting group for a ketone. While direct, named applications in high-profile drug syntheses are not extensively documented, its potential as a versatile intermediate for constructing complex organic molecules, particularly heterocycles, is clear. For the research scientist, this compound represents a valuable tool for the strategic manipulation of functional groups in the pursuit of novel chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81084, this compound. [Link]
-
ChemBK. This compound. [Link]
-
JoVE (Journal of Visualized Experiments). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
NIST Chemistry WebBook. This compound. [Link]
- Carruthers, W. Some Modern Methods of Organic Synthesis. Cambridge University Press.
-
ScienceDaily. New method for asymmetric N,N-acetal synthesis promises advances in drug development. [Link]
-
Wikipedia. Acetal. [Link]
-
Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy-. [Link]
-
R. Kumar, D. Kumar, A. K. Chakraborti. Perchloric acid adsorbed on silica gel is an extremely efficient, inexpensive, and reusable catalyst for the protection of aldehydes and ketones and the subsequent deprotection. Synthesis2007 , 299-303. [Link]
-
D. Ding, L. Xu, Y. Wei. The Synthesis of α-Keto Acetals from Terminal Alkynes and Alcohols via Synergistic Interaction of Organoselenium Catalysis and Electrochemical Oxidation. The Journal of Organic Chemistry2022 , 87, 4912-4917. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
C. A. MacKENZIE, J. H. STOCKER. PREPARATION OF KETALS. A REACTION MECHANISM. The Journal of Organic Chemistry1955 , 20, 1695-1701. [Link]
-
Organic Syntheses. METHYL n-AMYL KETONE. [Link]
-
G. R. Fulmer, et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics2010 , 29, 2176–2179. [Link]
-
H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997 , 62, 7512-7515. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Acetal - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciencedaily.com [sciencedaily.com]
The Spectroscopic Signature of 1,3,3-Trimethoxybutane: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for 1,3,3-trimethoxybutane (CAS No: 6607-66-5), a key organic compound with applications in synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Our approach emphasizes the causal relationships behind the spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.
Introduction
This compound, with the chemical formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , is a trimethoxy ether derivative of butane.[1][2] Its structure, featuring a terminal methoxy group and a geminal dimethoxy group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is crucial for its unambiguous identification, purity assessment, and understanding its role in chemical reactions. This guide will dissect each of these spectroscopic techniques, presenting a detailed analysis of the experimental and predicted data.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectral output. The presence of four distinct carbon environments and five unique proton environments dictates the complexity of its NMR spectra. The C-O ether linkages and C-H bonds are the primary contributors to its infrared absorption profile. Finally, the molecule's fragmentation pattern in mass spectrometry provides valuable insights into its stability and the relative strengths of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum is anticipated to show five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (CH₃) | ~1.2 | Singlet | 3H |
| H-4 (CH₂) | ~1.9 | Triplet | 2H |
| H-5 (CH₂) | ~3.4 | Triplet | 2H |
| H-6 (OCH₃) | ~3.3 | Singlet | 3H |
| H-3, H-3' (2 x OCH₃) | ~3.2 | Singlet | 6H |
The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The methylene protons at the C-4 and C-5 positions are expected to exhibit a triplet splitting pattern due to coupling with each other.
¹³C NMR (Predicted)
The carbon NMR spectrum is predicted to display six distinct signals, reflecting the six unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~25 |
| C-2 (C) | ~100 |
| C-3, C-3' (2 x OCH₃) | ~49 |
| C-4 (CH₂) | ~40 |
| C-5 (CH₂) | ~60 |
| C-6 (OCH₃) | ~59 |
The quaternary carbon (C-2) is expected to be the most downfield-shifted carbon atom due to the direct attachment of two oxygen atoms.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The experimental data presented here is sourced from the NIST Chemistry WebBook.[1]
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkanes |
| 1470 - 1450 | C-H Bend | Alkanes |
| 1380 - 1365 | C-H Rock | CH₃ |
| 1250 - 1000 | C-O Stretch | Ethers |
The absence of a strong absorption band in the 1750-1700 cm⁻¹ region confirms the absence of any carbonyl functionalities, which is consistent with the structure of this compound. Similarly, the lack of a broad absorption in the 3500-3200 cm⁻¹ range indicates the absence of hydroxyl groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides critical information for confirming its molecular weight and elucidating its fragmentation pathways. The data presented is from the NIST Chemistry WebBook.[1]
Key Spectral Features:
-
Molecular Ion (M⁺): While the molecular ion peak at m/z 148 is expected, it may be of low abundance or absent in the EI spectrum due to the lability of the molecule.
-
Base Peak: The most intense peak in the spectrum, the base peak, is often a result of a stable fragment ion.
-
Major Fragments: The fragmentation of this compound is dominated by the cleavage of C-O and C-C bonds, leading to the formation of characteristic fragment ions.
Proposed Fragmentation Pathway:
A primary fragmentation event involves the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable oxonium ion. Subsequent fragmentations can involve the loss of neutral molecules such as methanol (CH₃OH) or formaldehyde (CH₂O).
| m/z | Proposed Fragment | Notes |
| 117 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 89 | [M - C₃H₇O]⁺ | Cleavage of the butyl chain |
| 75 | [CH(OCH₃)₂]⁺ | Stable oxonium ion |
| 59 | [C₃H₇O]⁺ | Propoxy cation |
| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its characterization. The predicted NMR data, in conjunction with the experimental IR and mass spectra, offers a detailed and self-validating system for the identification and structural elucidation of this important chemical compound. The causality-driven explanations of the spectral features aim to provide researchers with a deeper understanding of the molecule's properties, thereby facilitating its effective use in various scientific applications.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1,3,3-Trimethoxybutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,3-trimethoxybutane, a key intermediate and solvent in various chemical syntheses. In the absence of extensive published empirical data, this document pioneers a dual approach: a theoretical prediction of solubility based on Hansen Solubility Parameters (HSP) and a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work, ensuring predictable and reproducible outcomes.
Introduction: Understanding this compound
This compound (CAS No. 6607-66-5) is a colorless liquid with the chemical formula C₇H₁₆O₃.[1][2][3] Structurally, it is a ketal, which imparts a unique combination of stability and reactivity, making it a valuable component in organic synthesis.[1] Its primary applications include acting as a protecting group for ketones and as a precursor in the synthesis of more complex molecules.[4] A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification processes, and formulation development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | [1] |
| Density | 0.94 g/mL at 25 °C | [1] |
| Boiling Point | 61-63 °C at 20 mmHg | [1] |
| Flash Point | 46 °C (114.8 °F) | [1] |
| Refractive Index | n20/D 1.41 | [1] |
Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach
In the absence of direct experimental data, the principle of "like dissolves like" provides a strong theoretical foundation for predicting solubility.[5] The Hansen Solubility Parameter (HSP) model offers a quantitative evolution of this principle by deconstructing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values (δd, δp, δh) of a solute and a solvent are, the more likely they are to be miscible.[1][6]
Estimated Hansen Solubility Parameters for this compound
Due to the lack of experimentally determined HSP values for this compound, we can estimate them based on its molecular structure. The presence of ether linkages suggests moderate polar (δp) and hydrogen bonding (δh) components, while its alkyl backbone contributes to the dispersion (δd) component.
Predicted Miscibility:
Based on these estimations, this compound is predicted to be readily miscible with a range of common organic solvents.
-
High Miscibility Predicted: Solvents with balanced HSPs, such as other ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).
-
Moderate Miscibility Predicted: Alcohols (e.g., methanol, ethanol, isopropanol) due to their strong hydrogen bonding character, and non-polar aromatic hydrocarbons (e.g., toluene, benzene).
-
Low Miscibility Predicted: Highly polar, protic solvents like water and highly non-polar aliphatic hydrocarbons (e.g., hexane, heptane).
The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents based on the principles of HSP.
| Solvent | Predicted Solubility | Rationale |
| Alcohols | ||
| Methanol | Good | Polar nature and hydrogen bonding capability. |
| Ethanol | Good | Similar to methanol. |
| Isopropanol | Good | Similar to methanol and ethanol. |
| Ketones | ||
| Acetone | Excellent | Similar polarity and functional groups. |
| Methyl Ethyl Ketone | Excellent | Similar to acetone. |
| Esters | ||
| Ethyl Acetate | Excellent | Similar polarity. |
| Ethers | ||
| Diethyl Ether | Excellent | "Like dissolves like" principle, both are ethers. |
| Tetrahydrofuran (THF) | Excellent | Cyclic ether with similar properties. |
| Aromatic Hydrocarbons | ||
| Toluene | Good | Moderate polarity. |
| Benzene | Good | Similar to toluene. |
| Halogenated Solvents | ||
| Dichloromethane | Good | Polar aprotic solvent. |
| Chloroform | Good | Similar to dichloromethane. |
| Aliphatic Hydrocarbons | ||
| Hexane | Poor to Moderate | Low polarity. |
| Heptane | Poor to Moderate | Similar to hexane. |
| Polar Aprotic Solvents | ||
| Acetonitrile | Good | Polar nature. |
| Dimethylformamide (DMF) | Good | Highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Good | Highly polar aprotic solvent. |
| Water | ||
| Water | Poor | Significant difference in polarity and hydrogen bonding. |
Experimental Protocol for the Determination of Solubility
To validate the theoretical predictions and provide quantitative data, a robust experimental protocol is essential. The following methodology is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Calibrated pipettes and syringes
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of this compound into a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Ensure an excess of the solute is present to achieve saturation. A good starting point is to add solute until a small amount of undissolved material is visible at the bottom of the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a standard temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle.
-
If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully extract an aliquot of the clear supernatant using a calibrated syringe or pipette. Take care not to disturb the undissolved solid.
-
-
Quantitative Analysis:
-
Accurately dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Self-Validating System and Causality
-
Equilibrium Confirmation: The extended equilibration time with continuous agitation is crucial to ensure that the solvent is truly saturated with the solute, representing the thermodynamic solubility limit.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. This ensures that the measured solubility is specific to the reported temperature.
-
Quantitative Analysis: The use of a calibrated analytical instrument like a GC-FID provides a precise and accurate measurement of the solute concentration in the saturated solution, moving beyond qualitative observations.
-
Replication: Performing the experiment in triplicate allows for the calculation of standard deviation, providing a measure of the precision and reliability of the results.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Always work in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information.[7][8]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical predictions based on Hansen Solubility Parameters with a robust and self-validating experimental protocol, researchers can confidently and accurately determine its solubility for their specific applications. This foundational knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and formulating new products in the fields of chemical synthesis and drug development.
References
-
Testing the Solubility of Common Liquid Solvents. Education.com. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
This compound. NIST WebBook. [Link]
-
Butane, 1,1,3-trimethoxy-. NIST WebBook. [Link]
-
This compound. ChemBK. [Link]
-
This compound. NIST WebBook, SRD 69. [Link]
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. education.com [education.com]
- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. scispace.com [scispace.com]
Navigating the Nuances of 1,3,3-Trimethoxybutane: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety protocols and handling precautions for 1,3,3-Trimethoxybutane (CAS No. 6607-66-5). As a key reagent and intermediate in various synthetic pathways, a comprehensive understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a mere recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation, thereby empowering researchers to make informed decisions in their daily work.
A Physicochemical and Hazard Profile of this compound
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a colorless liquid with a characteristic fragrant odor.[1] Its utility in organic synthesis is significant, often serving as a solvent or a reaction intermediate.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [1][2][3] |
| Molar Mass | 148.20 g/mol | [1][4] |
| Density | 0.94 g/mL at 25 °C | [1][5] |
| Boiling Point | 61-63 °C at 20 mmHg | [1][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Refractive Index | n20/D 1.41 | [1][5] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
The flammability of this compound is a primary concern. With a flash point of 46°C, it can form flammable vapor-air mixtures at moderately elevated temperatures. Furthermore, its irritant properties to the skin, eyes, and respiratory tract, coupled with its potential for harm upon ingestion, underscore the need for stringent adherence to safety protocols.[4][6]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the exposure to this compound vapors and potential splashes.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] A properly functioning chemical fume hood is essential to control the inhalation of vapors.[6]
-
Ignition Source Control: Given its flammability, all potential sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[6][7] Use of explosion-proof equipment is recommended.[7]
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[8]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier to protect the individual researcher.
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement. However, for tasks with a higher risk of splashing, a face shield in conjunction with safety glasses is strongly recommended.[6][9] All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][9]
-
Hand Protection: Chemical-resistant gloves are mandatory.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6][9] The proper glove removal technique (without touching the outer surface of the glove) must be followed to prevent skin contact.[6][9]
-
Skin and Body Protection: A lab coat should be worn to protect against accidental skin contact. For larger-scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or as a backup to engineering controls, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[6] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][6] Keep containers tightly closed and upright to prevent leakage.[6] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[1][8]
Handling and Use
-
Pre-use Checklist: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available.
-
Dispensing: When transferring or dispensing this compound, do so in a chemical fume hood to minimize vapor inhalation.[6] Take measures to prevent the buildup of electrostatic charge.[6]
-
Hygiene: Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[6] Do not eat, drink, or smoke in the laboratory.
Disposal
-
Waste Collection: Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Disposal Route: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Do not allow the product to enter drains.[6]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
First-Aid Measures
In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet (SDS) for this compound.[6]
-
Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: If the chemical comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6]
-
Ingestion: If swallowed, do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do NOT use a water jet, as it may scatter and spread the fire.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Additional Precautions: Use water spray to cool unopened containers.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Ensure adequate ventilation and remove all sources of ignition.[6]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]
-
Containment and Clean-up: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[6] Place the collected material in a suitable container for disposal according to local regulations.[6]
Conclusion: Fostering a Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its properties and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently handle this valuable chemical while minimizing risks to themselves, their colleagues, and the environment. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
References
-
This compound - ChemBK. (2024-04-10). Retrieved from [Link]
-
Chemical Properties of this compound (CAS 6607-66-5) - Cheméo. Retrieved from [Link]
-
Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2024-10-17). Retrieved from [Link]
-
1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem. Retrieved from [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. Retrieved from [Link]
-
Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
-
This compound - the NIST WebBook. Retrieved from [Link]
-
Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Retrieved from [Link]
-
-
Personal Protective Equipment. Retrieved from [Link]
-
-
EMERGENCY RESPONSE - Department of Chemistry | University of Toronto. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6607-66-5 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Commercial Availability and Purity Assessment of 1,3,3-Trimethoxybutane
Introduction: The Utility of 1,3,3-Trimethoxybutane in Synthetic Chemistry
This compound (CAS No. 6607-66-5), also known as 4-methoxy-2-butanone dimethyl acetal, is a valuable building block in organic synthesis.[1] Its chemical structure, featuring a ketal and an ether functional group, makes it a versatile precursor in various chemical transformations.[2] This guide provides an in-depth analysis of the commercial landscape for this reagent, with a critical focus on the assessment of its purity, a crucial parameter for reproducible and reliable results in research and development. We will delve into the practical application of key analytical techniques, namely Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive framework for quality control.
Commercial Suppliers and Stated Purity
A survey of the chemical market reveals several suppliers of this compound. The compound is typically available in research-grade quantities. A summary of prominent suppliers and their typically stated purity is presented in Table 1. It is imperative for the end-user to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
| Supplier | Typical Stated Purity | Notes |
| MilliporeSigma (Sigma-Aldrich) | 97% | A readily available source with accessible documentation.[3] |
| Amerigo Scientific | Not explicitly stated | Product available, further inquiry for specifications is recommended. |
| Simson Pharma Limited | High Quality (no percentage specified) | Specializes in pharmaceutical impurities and research chemicals, suggesting a focus on well-characterized materials. |
Table 1: Commercial Suppliers of this compound
Understanding Potential Impurities: A Synthesis-Based Approach
A thorough understanding of potential impurities begins with an examination of the likely synthetic route to this compound. The most probable and industrially scalable synthesis involves the acid-catalyzed reaction of 4-methoxy-2-butanone with trimethyl orthoformate or methanol.
-
Reaction: 4-methoxy-2-butanone + 2 CH₃OH + HC(OCH₃)₃ (or other orthoformate) --(H⁺)--> this compound + H₂O
Based on this, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual 4-methoxy-2-butanone and methanol.
-
By-products of Ketal Formation: Water, which can lead to the hydrolysis of the ketal back to the starting ketone, especially under acidic conditions.[4]
-
Impurities from Reagents: Impurities present in the starting materials, such as other alcohols in the methanol or related ketones in the 4-methoxy-2-butanone.
-
Side-Reaction Products: Self-condensation products of the starting ketone under acidic conditions.
The following diagram illustrates the logical relationship between the synthesis and potential impurities.
Caption: Figure 1. Synthesis and Impurity Profile of this compound
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[5] The principle relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase.
GC Experimental Protocol
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Injector: Split/Splitless, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
GC Data Interpretation and Purity Calculation
The output from a GC-FID analysis is a chromatogram, which displays detector response as a function of retention time.
-
Identification: The peak corresponding to this compound can be identified by its retention time, which should be consistent across runs. Confirmation of peak identity can be achieved by GC-Mass Spectrometry (GC-MS).
-
Purity Calculation (Area Percent Method): The percentage purity can be estimated using the area percent method. This assumes that all components of the mixture have a similar response factor in the FID.[7]
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the total peak area by summing the areas of all individual peaks.
-
The percent purity is calculated as:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
The following diagram illustrates the GC analysis workflow.
Caption: Figure 2. Gas Chromatography Workflow for Purity Analysis
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
qNMR Experimental Protocol
This protocol outlines the steps for determining the purity of this compound using an internal standard.
-
Selection of Internal Standard:
-
Choose a high-purity (≥99.5%) internal standard that is soluble in the same deuterated solvent as the analyte and has at least one signal that does not overlap with any signals from the analyte.
-
Suitable standards for non-polar analytes in CDCl₃ include 1,4-dinitrobenzene or maleic anhydride.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated (a delay of 30 seconds is generally sufficient for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
qNMR Data Processing and Purity Calculation
Accurate data processing is critical for reliable qNMR results.
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
-
Integration:
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard. For this compound, the singlet from the C1 methyl group or the singlets from the methoxy groups are good candidates.
-
-
Purity Calculation: The purity of this compound (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
The following diagram illustrates the qNMR analysis workflow.
Caption: Figure 3. qNMR Workflow for Absolute Purity Determination
Conclusion: A Multi-faceted Approach to Quality Assurance
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like this compound is paramount for the integrity of their work. This guide has provided a comprehensive overview of the commercial availability and, more importantly, a detailed framework for the analytical assessment of its purity. While suppliers provide a stated purity, independent verification using robust analytical techniques is a cornerstone of good scientific practice. The orthogonal nature of GC and qNMR provides a high degree of confidence in the determined purity. GC offers excellent separation of volatile impurities, while qNMR provides an absolute measure of the mass fraction of the analyte. By integrating an understanding of the synthetic pathway with these powerful analytical tools, researchers can confidently qualify their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81084, this compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-DIMETHOXY-2-BUTANONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Eras, J., et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Metabolomics, 17(2), 24. [Link]
-
SciSpace. (n.d.). The use of multidimensional GC techniques for the analysis of complex petrochemical products. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Singh, V., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. ChemistrySelect, 3(31), 9035-9038. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
1,3,3-Trimethoxybutane: A Versatile Four-Carbon Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on identifying and elucidating the practical utility of unique chemical entities that can solve complex synthetic challenges. 1,3,3-Trimethoxybutane (CAS No. 6607-66-5) is one such molecule. While seemingly simple, its true potential is realized when viewed as a stable, masked equivalent of more reactive species. This guide provides an in-depth analysis of its applications, grounded in mechanistic principles and practical methodologies, to empower researchers in leveraging this compound for innovative molecular design.
Core Identity and Physicochemical Properties
This compound, also known as 4-Methoxy-2-butanone dimethyl acetal, is a multifunctional organic compound.[1] Its structure features a ketal (a protected ketone) and an ether, making it a stable yet synthetically versatile building block.[1][2] The ketal functionality serves as a latent ketone, which can be unmasked under specific conditions, while the terminal methoxy group offers an additional point for chemical modification or can influence the molecule's electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6607-66-5 | [3] |
| Molecular Formula | C₇H₁₆O₃ | [3][4] |
| Molecular Weight | 148.20 g/mol | [3] |
| Synonyms | 4-Methoxy-2-butanone dimethyl acetal | [1][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.94 g/mL at 25 °C | [1] |
| Boiling Point | 61-63 °C at 20 mmHg | [1] |
| Refractive Index | n20/D 1.41 | [1] |
| Flash Point | 46 °C (114.8 °F) | [1] |
| SMILES String | COCCC(C)(OC)OC |[4] |
The Ketal as a Strategic Protecting Group: A Gateway to 1,3-Dicarbonyl Chemistry
The primary strategic value of this compound lies in its dimethyl ketal group. Ketalization is a cornerstone of organic synthesis, allowing the temporary "masking" of a reactive carbonyl group to prevent unwanted side reactions while other chemical transformations are performed.[6] In this molecule, the ketal protects a ketone at the 2-position of the butane chain.
This protection is robust under neutral and basic conditions, a critical feature for multistep synthesis. The true synthetic power is unlocked upon acidic hydrolysis, which efficiently deprotects the ketal to reveal 4-methoxy-2-butanone. This transformation provides a clean entry into chemistry involving a four-carbon chain with differentiated oxygen functionalities at positions 2 and 4.
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Application in Heterocyclic Synthesis: Constructing Molecular Scaffolds
The deprotected product, 4-methoxy-2-butanone, is a valuable precursor for synthesizing heterocyclic compounds. While direct examples using this compound are specialized, the principle involves its conversion to a 1,3-dicarbonyl equivalent, a classic building block for heterocycles. For instance, further manipulation of 4-methoxy-2-butanone can lead to acetoacetaldehyde (3-oxobutanal) or its synthetic equivalents, which are pivotal in reactions like the Knorr pyrrole synthesis or Paal-Knorr furan synthesis.
The general strategy involves an in situ deprotection of the ketal followed by condensation with a suitable dinucleophile (e.g., a hydrazine, β-amino ester, or ammonia derivative). This one-pot approach is efficient as it avoids the isolation of the potentially unstable intermediate ketone.
General Protocol for in situ Deprotection and Condensation:
-
Reaction Setup: A solution of this compound (1.0 equiv) and the desired dinucleophile (1.0-1.2 equiv) is prepared in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Acid Catalyst Addition: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, HCl) is added to the mixture. The choice of acid and solvent is critical; protic solvents like ethanol can facilitate both hydrolysis and the subsequent condensation.
-
Reaction Conditions: The mixture is heated, typically to reflux, to drive both the deprotection and the cyclization-dehydration steps. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is cooled, neutralized with a mild base (e.g., aq. NaHCO₃), and extracted with an organic solvent. The final heterocyclic product is then purified using standard techniques like column chromatography or recrystallization.
Causality Behind Choices: The use of an acid catalyst is mandatory for ketal hydrolysis.[6] Heating is required to overcome the activation energy for both hydrolysis and the subsequent condensation/dehydration steps that form the stable aromatic heterocyclic ring. The choice of a dinucleophile directly dictates the type of heterocycle formed.
Caption: Logical pathway from this compound to heterocyclic systems.
A Four-Carbon Synthon for Annulation Reactions
Annulation reactions, which build a new ring onto an existing structure, are fundamental to constructing complex polycyclic molecules.[7][8] this compound serves as a versatile four-carbon (C4) synthon for such transformations.[9] After deprotection, the resulting keto-ether can be further modified to create a nucleophilic or electrophilic C4 partner for various annulation strategies, such as [4+2] or [3+3] cycloadditions.[7][10]
For example, conversion to a corresponding silyl enol ether would generate a nucleophilic C4 component ready to react with a suitable C2 electrophile in a formal [4+2] annulation. Alternatively, conversion to an α,β-unsaturated ketone would prepare it for a Michael addition-initiated Robinson-type annulation.
Conceptual Workflow: Robinson Annulation
-
Deprotection: this compound is hydrolyzed to 4-methoxy-2-butanone.
-
Activation: The terminal methoxy group is converted to a better leaving group (e.g., a halide or tosylate) or eliminated to form methyl vinyl ketone (MVK) in situ. MVK is a classic Michael acceptor in Robinson annulations.
-
Michael Addition: The activated C4 unit reacts with a nucleophile, such as an enolate of a cyclic ketone.
-
Aldol Cyclization: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the new six-membered ring.
This modular approach, starting from a stable precursor like this compound, offers significant advantages in planning complex syntheses by allowing for the late-stage introduction of a reactive four-carbon fragment.
Conclusion and Future Outlook
This compound is more than a simple diether ketal; it is a strategic synthetic tool. Its primary value is as a stable, handleable precursor to reactive four-carbon building blocks. The ability to unmask a ketone functionality under controlled acidic conditions allows for its seamless integration into complex synthetic sequences for building heterocycles and carbocyclic frameworks. For drug development professionals and synthetic chemists, understanding the "masked" nature of this reagent opens up new avenues for molecular construction, providing a reliable method for introducing a C4 fragment with differentiated oxygenation. Future applications will likely focus on its use in asymmetric catalysis and flow chemistry, where the controlled, in situ generation of reactive intermediates from stable precursors is highly advantageous.
References
-
Norris, R. O., Verbanc, J. J., & Hennion, G. F. (n.d.). Desaturation Products from this compound. Journal of the American Chemical Society. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ChemBK. (2024). This compound 97%. [Link]
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). acetyl acetaldehyde dimethyl acetal. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Vignan's Foundation for Science, Technology and Research. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions. [Link]
-
De Gruyter. (n.d.). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 1,3,5-Trimethoxybenzene: A Versatile Building Block. [Link]
-
National Institutes of Health. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]
-
Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. [Link]
-
PubChem. (n.d.). 1,2,4-Trimethoxybutane. [Link]
-
National Institutes of Health. (n.d.). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. ir.vignan.ac.in [ir.vignan.ac.in]
- 8. ias.ac.in [ias.ac.in]
- 9. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1,3,3-Trimethoxybutane: A Technical Primer for Researchers
Abstract
1,3,3-Trimethoxybutane, also known as 4-methoxy-2-butanone dimethyl acetal, is a versatile acyclic ketal that serves as a valuable building block in modern organic synthesis. Its strategic importance lies in the latent carbonyl functionality of the protected ketone, which can be unmasked under specific conditions to participate in a variety of chemical transformations. This technical guide provides an in-depth exploration of the core reactions of this compound, with a focus on its hydrolysis to 4-methoxy-2-butanone and subsequent derivatization, its role in transacetalization reactions, and its application in the synthesis of valuable molecules, particularly within the fragrance and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this adaptable reagent.
Introduction: The Strategic Importance of this compound in Synthesis
In the landscape of organic synthesis, the judicious use of protecting groups is paramount for achieving complex molecular architectures. Acetals and ketals are among the most widely employed protecting groups for aldehydes and ketones due to their stability under a range of reaction conditions, particularly those involving nucleophiles and bases. This compound (Figure 1) is a prime example of an acyclic ketal that offers a stable yet readily cleavable protecting group for the ketone functionality of 4-methoxy-2-butanone.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
The presence of the methoxy group on the butane backbone adds another layer of functionality, making its hydrolysis product, 4-methoxy-2-butanone, a valuable precursor for various synthetic endeavors. This guide will dissect the fundamental reactions of this compound, providing mechanistic insights and practical considerations for its application in the laboratory.
Core Reactions and Mechanistic Insights
The reactivity of this compound is primarily dictated by the chemistry of its dimethyl ketal functional group. The principal reactions include acid-catalyzed hydrolysis and transacetalization.
Acid-Catalyzed Hydrolysis: Unmasking the Ketone
The most fundamental reaction of this compound is its hydrolysis under acidic conditions to yield 4-methoxy-2-butanone and two equivalents of methanol. This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically employed.[1]
Mechanism of Hydrolysis:
The hydrolysis proceeds through a stepwise mechanism involving protonation of a methoxy group, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiketal, which undergoes a similar sequence of protonation, elimination of a second methanol molecule, and deprotonation to afford the final ketone product.[1]
Caption: Stepwise mechanism of acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Representative Procedure for Ketal Hydrolysis
-
Dissolution: Dissolve the ketal (1 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the ketone product.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Transacetalization: Exchanging Protecting Groups
Transacetalization is a reaction where an existing acetal or ketal is converted into a new one by reacting it with a different alcohol or diol in the presence of an acid catalyst.[3] This reaction is particularly useful for introducing cyclic ketal protecting groups, which can offer different stability and reactivity profiles. For example, reacting this compound with a diol like 1,2-ethanediol or 1,3-propanediol would yield a cyclic ketal.
Caption: Reversible transacetalization of this compound with a diol.
Experimental Protocol: Representative Procedure for Transacetalization of an Acyclic Ketal with a Diol
The following is a general procedure for the transacetalization of an acyclic ketal with a diol, which can be adapted for this compound.[4]
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the acyclic ketal (1 equivalent), the diol (e.g., 1,2-ethanediol, 1.1-1.5 equivalents), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH).
-
Solvent: Add a suitable aprotic solvent that forms an azeotrope with the alcohol byproduct (methanol in this case), such as benzene or toluene.
-
Azeotropic Removal of Byproduct: Heat the reaction mixture to reflux. The water and methanol formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the cyclic ketal.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo. The product can be purified by distillation or column chromatography.
Synthetic Applications of 4-Methoxy-2-butanone: The Hydrolysis Product
The true synthetic utility of this compound is often realized through its hydrolysis product, 4-methoxy-2-butanone. This β-methoxy ketone is a versatile precursor for a variety of valuable compounds.
Precursor to Fragrance and Flavor Compounds
4-Methoxy-2-butanone serves as a key building block in the synthesis of important fragrance and flavor compounds. While direct synthesis examples starting from this compound are not extensively documented, the conversion to 4-methoxy-2-butanone opens up pathways to these molecules. For instance, related butanone structures are precursors to raspberry ketone and zingerone (a key component of ginger).[5][6]
Synthesis of Heterocyclic Compounds: The Knorr Pyrazole Synthesis
The 1,3-dicarbonyl-like nature of β-keto acetals and their corresponding ketones makes them excellent substrates for the synthesis of heterocyclic compounds. A prime example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form a pyrazole.[7][8] The hydrolysis product of this compound, 4-methoxy-2-butanone, can be considered a 1,3-dicarbonyl equivalent for this purpose.
Mechanism of the Knorr Pyrazole Synthesis:
The reaction proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10]
Caption: General scheme for the Knorr pyrazole synthesis using 4-methoxy-2-butanone.
Table 1: Physicochemical Properties of this compound and its Hydrolysis Product
| Property | This compound | 4-Methoxy-2-butanone |
| Molecular Formula | C₇H₁₆O₃ | C₅H₁₀O₂ |
| Molar Mass ( g/mol ) | 148.20 | 102.13 |
| Boiling Point (°C) | 163-164 | 137-138 |
| Density (g/mL) | 0.94 | 0.934 |
| Synonyms | 4-Methoxy-2-butanone dimethyl acetal | Methoxyacetone |
Conclusion
This compound is a synthetically useful molecule whose reactivity is centered around its dimethyl ketal functionality. Its facile acid-catalyzed hydrolysis to 4-methoxy-2-butanone provides access to a versatile building block for the synthesis of fragrances, flavors, and heterocyclic compounds. Furthermore, the ability to undergo transacetalization reactions allows for the modulation of the protecting group strategy in complex syntheses. A thorough understanding of these core reactions and their underlying mechanisms empowers researchers to effectively incorporate this compound and its derivatives into their synthetic designs, paving the way for the efficient construction of novel and valuable molecules.
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones, which were synthesized in situ from ketones and acid chlorides, were converted into pyrazoles by the addition of hydrazine. This method allows a fast and general synthesis of previously inaccessible pyrazoles and synthetically demanding pyrazole-containing fused rings. Organic letters, 8(13), 2675–2678. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-(4-hydroxyphenyl)
-
Kumar, B., & Kumar, S. (2019). A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). Current pharmaceutical design, 25(16), 1873–1880. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-methoxyphenyl)-2-butanone. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal, 6(4). [Link]
-
Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester. [Link]
- Google Patents. (n.d.).
-
PubMed. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ChemBlink. (n.d.). 4-Methoxy-2-butanone. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland-Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 6. jru.edu.in [jru.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes & Protocols: 1,3,3-Trimethoxybutane for Ketone Protection
Abstract
In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This guide provides an in-depth analysis of 1,3,3-trimethoxybutane as a highly effective reagent for the protection of ketones. We will explore the underlying reaction mechanisms, present detailed, validated protocols for both protection and deprotection, and discuss the stability and strategic advantages of the resulting ketal. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Strategic Imperative for Ketone Protection
Ketones are a cornerstone functional group in organic chemistry, participating in a vast array of synthetic transformations. However, their inherent reactivity often necessitates temporary masking, or "protection," to prevent unwanted side reactions while other parts of a molecule are being modified. An ideal protecting group should be easy to install, stable under a range of reaction conditions, and straightforward to remove with high selectivity and yield.[1]
While classic methods like the formation of ethylene glycol ketals are widely used, they often require harsh acidic conditions for both formation and cleavage, which can be incompatible with sensitive substrates.[2][3] this compound emerges as a valuable alternative, forming a dimethyl ketal that offers robust protection and can be cleaved under exceptionally mild conditions.
Key Advantages of this compound:
-
Mild Formation Conditions: Protection is typically achieved under gentle acid catalysis.
-
High Stability: The resulting ketal is stable to bases, nucleophiles, and many reducing and oxidizing agents.
-
Facile Deprotection: Cleavage can often be accomplished with simple aqueous workup or mild acid catalysis, preserving sensitive functionalities elsewhere in the molecule.
Mechanism of Ketal Formation
The reaction of a ketone with this compound is an acid-catalyzed process that proceeds through a transketalation mechanism. The key steps are outlined below:
-
Protonation: An acid catalyst protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity.
-
Nucleophilic Attack: One of the methoxy groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate.
-
Proton Transfer & Elimination: A series of proton transfers and the elimination of methanol molecules drive the reaction towards the formation of a stable oxocarbenium ion.
-
Intramolecular Cyclization (Hypothetical): While the final product is an acyclic dimethyl ketal, the reaction with the bifunctional nature of the reagent could involve intermediate steps leading to the final stable product.
-
Final Ketal Formation: The process results in the formation of the protected ketone as a dimethyl ketal and byproducts like methanol and methyl vinyl ketone, which are typically removed during the reaction or workup.
The equilibrium of this reaction is driven to completion by removing the volatile byproducts.
Caption: Acid-catalyzed mechanism for ketone protection.
Experimental Protocols
Protocol for Ketone Protection
This protocol provides a general method for the protection of a generic ketone, such as cyclohexanone. Researchers should optimize stoichiometry and reaction times for their specific substrate.
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Anhydrous Methanol (as solvent)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (PTSA), 0.05 equiv, or Amberlyst-15 resin)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv) and anhydrous methanol (approx. 0.2 M concentration of the ketone).
-
Addition of Reagents: Add this compound (1.2 equiv) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.05 equiv). If using an acid-sensitive substrate, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) or a solid acid catalyst like Amberlyst-15 is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting ketone. Reactions are typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, carefully quench the catalyst by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic. If a solid acid catalyst was used, it can be simply filtered off.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol for Deprotection
The key advantage of this protecting group is its lability under mild aqueous acidic conditions.
Materials:
-
Protected Ketone (1.0 equiv)
-
Acetone/Water mixture (e.g., 9:1 v/v) or Tetrahydrofuran (THF)/Water
-
Mild Acid Catalyst (e.g., Acetic acid, PPTS, or a few drops of dilute HCl)
Procedure:
-
Reaction Setup: Dissolve the protected ketone in a mixture of acetone and water (e.g., 9:1).
-
Catalyst Addition: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a catalytic amount of PPTS).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the deprotection by TLC or GC-MS for the reappearance of the free ketone. The reaction is often complete within 1-4 hours.
-
Work-up: Once deprotection is complete, neutralize the acid with a saturated solution of NaHCO₃.
-
Extraction: Remove the organic solvent (acetone or THF) under reduced pressure. Extract the remaining aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sulfate, filter, and concentrate to yield the deprotected ketone.
Stability and Compatibility
The dimethyl ketal formed from this compound exhibits a stability profile that makes it compatible with a wide range of synthetic transformations.
| Reagent/Condition | Stability of Protected Ketone |
| Bases | |
| Strong non-nucleophilic bases (e.g., LiHMDS, LDA) | Stable |
| Aqueous bases (e.g., NaOH, K₂CO₃) | Stable |
| Nucleophiles | |
| Grignard Reagents (e.g., MeMgBr) | Stable |
| Organolithium Reagents (e.g., n-BuLi) | Stable |
| Reducing Agents | |
| Hydride reagents (e.g., LiAlH₄, NaBH₄) | Stable[3] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Oxidizing Agents | |
| Mild oxidants (e.g., PCC, PDC) | Generally Stable[2] |
| Strong, non-acidic oxidants (e.g., KMnO₄ under neutral conditions) | Generally Stable |
| Acidic Conditions | |
| Strong Aqueous Acid (e.g., 1M HCl) | Labile (Deprotects) |
| Lewis Acids (e.g., BF₃·OEt₂) | Potentially Labile |
Workflow and Logic
The overall strategy involves a two-stage process: protection of the ketone to allow for selective chemistry elsewhere, followed by the clean removal of the protecting group to reveal the original ketone functionality.
Caption: General synthetic workflow using the protecting group.
Conclusion
This compound offers a compelling and highly practical solution for the protection of ketones in complex organic synthesis. Its ability to form a stable ketal under mild conditions, coupled with the exceptionally gentle requirements for its removal, positions it as a superior choice for syntheses involving acid-sensitive or multifunctional molecules. By following the detailed protocols and understanding the stability profile outlined in this guide, researchers can confidently integrate this protecting group strategy into their synthetic routes to enhance efficiency, selectivity, and overall yield.
References
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
Sources
Application Notes and Protocols: The Role of 1,3,3-Trimethoxybutane in Acetal Formation and Exchange Reactions
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection of functional groups is a cornerstone of building complex molecular architectures. Carbonyl groups (aldehydes and ketones), with their inherent electrophilicity, are hubs of reactivity. Their temporary masking as acetals allows chemists to perform transformations on other parts of a molecule without unintended side reactions.[1] Acetals are prized for their stability in neutral to strongly basic conditions, yet they can be readily cleaved under acidic conditions to regenerate the parent carbonyl.[1][2]
This document explores the chemistry of 1,3,3-trimethoxybutane (also known as 4-methoxybutan-2-one dimethyl acetal)[3], focusing on its dual role: its own formation via a classic acetalization mechanism and its application as a reagent in acetal exchange reactions (transacetalization). We will delve into the mechanistic underpinnings, provide field-proven insights for protocol design, and offer detailed experimental procedures for researchers and drug development professionals.
PART 1: The Core Mechanism of Acetal Formation
The formation of an acetal from a ketone or aldehyde is a reversible, acid-catalyzed reaction involving two equivalents of an alcohol.[4] The process occurs in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product with the elimination of water.[5][6]
Step-by-Step Mechanistic Breakdown: Formation of this compound
The synthesis of this compound from its parent ketone, 4-methoxybutan-2-one, and methanol serves as a perfect exemplar of this fundamental transformation.
-
Protonation of the Carbonyl: The acid catalyst (H-A) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial as alcohols are generally weak nucleophiles.[5][7]
-
Nucleophilic Attack (Hemiacetal Formation): A molecule of methanol attacks the activated carbonyl carbon, leading to a protonated hemiacetal.
-
Deprotonation: A base (such as another methanol molecule) removes the proton from the attacking oxygen, yielding the neutral hemiacetal intermediate.[8]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[9]
-
Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent methoxy group, forming a resonance-stabilized carbocation known as an oxonium ion. This intermediate is a key electrophile.[10][11]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Final Deprotonation: The final proton is removed, regenerating the acid catalyst and yielding the acetal product, this compound.
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (see Table 1 for quantities).
-
Reagent Addition: Add toluene (40 mL) followed by 1,3-propanediol.
-
Catalyst: Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Equip the flask with a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to reflux. The methanol/toluene azeotrope will collect in the trap.
-
Monitoring: Monitor the reaction's progress by TLC (staining with potassium permanganate) or GC-MS until the starting diol is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 148.20 | 10.0 | 1.0 | 1.48 g |
| 1,3-Propanediol | 76.09 | 10.5 | 1.05 | 0.80 g |
| p-TsOH·H₂O | 190.22 | 0.2 | 0.02 | 38 mg |
| Toluene | - | - | - | 40 mL |
Protocol 2: Characterization and Analysis
The success of the reaction is confirmed by spectroscopic analysis.
-
Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting diol (approx. 3300 cm⁻¹) should disappear completely in the product spectrum.
-
¹H NMR Spectroscopy:
-
Disappearance of the diol's hydroxyl protons.
-
Appearance of characteristic signals for the acetal protons of the 1,3-dioxane ring (typically δ 3.8-4.2 ppm for axial/equatorial CH₂O protons). [7] * The signal for the two methoxy groups on the starting material (a singlet at ~3.1-3.2 ppm) will be absent.
-
-
¹³C NMR Spectroscopy:
-
Appearance of a characteristic quaternary carbon signal for the acetal carbon (C-O-C-O) between δ 95-110 ppm.
-
-
Mass Spectrometry (MS): Analysis by GC-MS is an excellent way to monitor the reaction, confirming the consumption of starting materials and the appearance of the product peak with the correct molecular weight.
Trustworthiness: A Self-Validating System
The described protocol is inherently self-validating. The progress of the reaction can be unequivocally tracked by the physical removal of the methanol byproduct in the Dean-Stark trap. Furthermore, the clear and distinct spectroscopic shifts between the starting materials and the product provide unambiguous confirmation of the transformation, ensuring high confidence in the experimental outcome. The stability of the acetal product to the basic work-up conditions further validates its successful formation. [1]
References
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Wikipedia. (2023). Acetal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Zhang, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5349–5356. Retrieved from [Link]
-
Kjonaas, R. A., & Riedford, B. A. (1991). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Journal of Chemical Education, 68(7), 606. Retrieved from [Link]
-
Crowell, E. P., et al. (1963). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 35(2), 184–187. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]
-
Zhang, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
Reddit. (2021). How does this acetal formation work?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]
-
Reddit. (2024). ACETAL FORMATION MECHANISM HELP. Retrieved from [Link]
-
ACS Publications. (1998). Mass Spectrometry of the Acetal Derivatives of.... Retrieved from [Link]
-
YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations.... Retrieved from [Link]
-
ResearchGate. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Desaturation Products from this compound. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Retrieved from [Link]
-
ChemBeats. (n.d.). The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound [webbook.nist.gov]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthetic Utility of 1,3,3-Trimethoxybutane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of 1,3,3-trimethoxybutane. With a focus on its role as a stable and versatile precursor to methyl vinyl ketone (MVK), this document details its use as a key building block in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, step-by-step protocols for its application in cornerstone carbon-carbon bond-forming reactions, including the Robinson annulation for the synthesis of cyclic ketones and 1,4-conjugate additions for the introduction of a 3-oxobutyl moiety. Safety precautions and handling guidelines are also thoroughly addressed to ensure safe and effective implementation in the laboratory.
Introduction: Unveiling the Potential of this compound
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a valuable reagent in the synthetic chemist's toolkit.[1] Its molecular structure, featuring a protected ketone in the form of a dimethyl acetal, renders it a stable, liquid reagent that is easier and safer to handle than its reactive counterpart, methyl vinyl ketone (MVK). MVK is a highly toxic, flammable, and polymerization-prone liquid, making its storage and handling challenging.[2][3] this compound serves as an excellent in situ source of MVK, unmasking the reactive α,β-unsaturated ketone under specific reaction conditions. This controlled release allows for more predictable and manageable reactions, particularly in processes sensitive to the high reactivity of MVK.
The primary utility of this compound lies in its function as a four-carbon building block, enabling the construction of more complex molecular architectures. Its ability to participate in fundamental transformations like the Robinson annulation and Michael additions makes it particularly relevant in the synthesis of natural products, steroids, and other biologically active molecules.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6607-66-5 |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 61-63 °C at 20 mmHg |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index | n20/D 1.41 |
Data sourced from Sigma-Aldrich.[1]
Core Application: A Stable Surrogate for Methyl Vinyl Ketone in Annulation Reactions
The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring in organic synthesis.[5][6] The reaction proceeds via a tandem Michael addition followed by an intramolecular aldol condensation. While classically performed with MVK, the use of this compound offers a strategic advantage by mitigating the challenges associated with MVK's volatility and reactivity.
The Robinson Annulation: Mechanism and the Role of this compound
The overall transformation involves the reaction of a ketone enolate with this compound to form a substituted cyclohexenone. The reaction is typically base-catalyzed, and the key to using this compound is the in situ hydrolysis of the acetal to generate the reactive MVK.
.dot
Sources
- 1. Wieland-Miescher_ketone [chemeurope.com]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. quora.com [quora.com]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation | NROChemistry [nrochemistry.com]
1,3,3-Trimethoxybutane: A Versatile Solvent for Modern Organic Synthesis
Application Note and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to 1,3,3-trimethoxybutane, a multifunctional solvent with potential applications across a range of organic reactions. This guide details its physicochemical properties, explores its potential as a greener alternative to conventional ethereal solvents, and provides detailed protocols for its use in key synthetic transformations, including as a medium for organometallic reactions and as a reagent for carbonyl protection. By combining theoretical insights with practical, step-by-step methodologies, this note serves as an essential resource for chemists seeking to innovate their synthetic strategies.
Introduction: Unveiling a Promising Acetal-Ether Solvent
In the continuous pursuit of efficiency, safety, and sustainability in chemical synthesis, the choice of solvent is paramount. This compound, a molecule incorporating both ether and acetal functionalities, presents a unique profile that merits closer examination by the synthetic chemistry community. Its structure suggests a balance of polarity, coordinating ability, and potentially enhanced stability compared to traditional ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
This guide provides a senior application scientist's perspective on leveraging the properties of this compound in the modern organic laboratory. We will delve into its fundamental characteristics, propose its application in sensitive chemical environments, and offer robust protocols to enable its seamless integration into research and development workflows.
Physicochemical Properties: A Comparative Analysis
A solvent's utility is dictated by its physical and chemical characteristics. Understanding these properties is crucial for reaction design, optimization, and scale-up.
Key Physical Data
The following table summarizes the known physical properties of this compound, alongside those of commonly used ethereal solvents for comparative purposes.
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether |
| Molecular Formula | C₇H₁₆O₃[1] | C₄H₈O | C₄H₁₀O |
| Molecular Weight | 148.20 g/mol [2] | 72.11 g/mol | 74.12 g/mol |
| CAS Number | 6607-66-5[2] | 109-99-9 | 60-29-7 |
| Boiling Point | 61-63 °C / 20 mmHg[2] | 66 °C | 34.6 °C |
| Density | 0.94 g/mL at 25 °C[2] | 0.889 g/mL at 20 °C | 0.713 g/mL at 20 °C |
| Refractive Index | n20/D 1.41[2] | n20/D 1.407 | n20/D 1.353 |
| Flash Point | 46 °C (closed cup)[2] | -14 °C | -45 °C |
Structural Advantages and Solvent Characteristics
The presence of three methoxy groups in this compound imparts a higher boiling point and flash point compared to diethyl ether and THF, enhancing operational safety. The combination of ether and acetal functionalities suggests a moderate polarity and the ability to solvate a wide range of organic and organometallic species.
Health and Safety Considerations
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources.[2] As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).
A significant advantage of acetal-containing structures is their generally lower propensity to form explosive peroxides compared to traditional ethers like THF and diethyl ether. While ethers are known to form peroxides upon exposure to air and light, the acetal group in this compound may offer increased stability.[3] However, it is prudent practice to test for the presence of peroxides in any aged ethereal solvent before use, especially before distillation.[4][5]
Application in Organometallic Chemistry: A Potential Alternative to THF
The coordinating ability of ethereal solvents is critical for the stabilization and reactivity of organometallic reagents, such as Grignard and organolithium species. The oxygen atoms in this compound can, in principle, coordinate to the metal center, suggesting its potential as a solvent for such reactions.
Workflow for Exploring this compound in Organometallic Reactions
Caption: Workflow for evaluating this compound in organometallic reactions.
Protocol: Grignard Reaction with Phenylmagnesium Bromide and Benzophenone
This protocol is adapted from standard procedures for Grignard reactions and should be considered a starting point for optimization with this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Benzophenone
-
Anhydrous this compound
-
Anhydrous diethyl ether (for comparison)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (1.2 equiv.) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Gently warm the flask with a heat gun until violet iodine vapors are observed.
-
Grignard Reagent Formation: Add a solution of bromobenzene (1.0 equiv.) in anhydrous this compound to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux.
-
Addition of Bromobenzene: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete, cool the reaction mixture to 0 °C. Add a solution of benzophenone (0.95 equiv.) in anhydrous this compound dropwise.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: The efficiency of this reaction in this compound should be compared to a control reaction performed in a standard solvent like diethyl ether or THF.
Protocol: Lithiation of Anisole
This protocol for a directed ortho-metalation is adapted from established procedures and requires careful execution due to the pyrophoric nature of organolithium reagents.
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous this compound
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon.
-
Reaction Setup: To a solution of anisole (1.0 equiv.) in anhydrous this compound at 0 °C, add n-BuLi (1.1 equiv.) dropwise.
-
Lithiation: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Electrophilic Quench: Cool the mixture to -78 °C and add the electrophile (e.g., DMF, 1.2 equiv.) dropwise.
-
Warming and Workup: Allow the reaction to warm to room temperature and then quench with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by standard methods.
This compound as a Protecting Group Reagent
The acetal moiety within this compound also presents the opportunity for its use as a protecting group for carbonyl compounds, though this is a less conventional application. The reaction would proceed via transacetalization.
Proposed Mechanism of Acetal Protection
Caption: Proposed mechanism for carbonyl protection using this compound.
Protocol: Acetal Protection of Cyclohexanone
This is a generalized protocol that will likely require optimization for specific substrates.
Materials:
-
Cyclohexanone
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous toluene.
-
Catalysis: Add a catalytic amount of p-TsOH (0.02 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected.
-
Workup: Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting acetal by distillation or chromatography.
The "Green" Potential of this compound
The principles of green chemistry encourage the use of safer solvents and the reduction of waste.[6] this compound's higher boiling and flash points compared to some common ethereal solvents contribute to a better safety profile. If it can be derived from renewable feedstocks, its green credentials would be further enhanced. Its potential for improved stability against peroxide formation also aligns with green chemistry principles by reducing hazards.
Conclusion and Future Outlook
This compound is a solvent with an intriguing combination of structural features that suggest its utility in a variety of organic transformations. While its application is not yet widely documented, this guide provides a solid foundation for its exploration as a potentially safer and versatile alternative to more conventional solvents. The protocols herein are intended as starting points, and researchers are encouraged to investigate and optimize conditions for their specific synthetic needs. Further studies into its toxicological profile and biodegradability will be crucial in fully assessing its standing as a "green" solvent.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- PubChem. (n.d.). 1,1,3-Trimethoxybutane. National Center for Biotechnology Information.
- Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin.
-
Kelly, C. B., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54664. [Link]
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
-
Chemeo. (n.d.). This compound. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6607-66-5).
- University of Louisville. (n.d.). Peroxide Forming Chemicals.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- BenchChem. (2025). Application Notes and Protocols for Acetalization with 1,3-Dimethoxypropane.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Mississippi State University. (n.d.). Peroxide Forming Compounds Reference Guide.
- Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1,1,3-TRIMETHOXYBUTANE.
- Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
- BenchChem. (2025). Application Notes and Protocols: Reaction of Grignard Reagents with 1,3-Dioxolane Derivatives.
- PubChem. (n.d.). 1,2,4-Trimethoxybutane. National Center for Biotechnology Information.
- ResearchGate. (2025, August 7). 1,3-Dioxolane: A green solvent for the preparation of carbon nanotube-modified electrodes.
- Sigma-Aldrich. (n.d.). This compound 97 6607-66-5.
Sources
Application Note: Quantitative Analysis of 1,3,3-Trimethoxybutane in Reaction Mixtures
Introduction: The Importance of Monitoring Acetal Formation
1,3,3-Trimethoxybutane is an acetal that can serve as a key intermediate or a potential byproduct in various chemical syntheses, particularly those involving carbonyl compounds and methanol. Acetals are frequently employed as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions.[1] The precise quantification of this compound within a reaction mixture is critical for reaction monitoring, process optimization, and ensuring the purity of the final product. In drug development and manufacturing, rigorous analytical control is paramount for regulatory compliance and process safety.[2]
This application note provides detailed protocols for the quantitative analysis of this compound in a typical organic reaction mixture using two robust and widely accessible analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the reaction matrix.
Part 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like this compound from a complex reaction mixture.[3] Coupling GC with a mass spectrometer allows for both confident identification based on the analyte's mass spectrum and accurate quantification.
Causality in Experimental Design for GC-MS
The selection of the sample preparation method and GC parameters is driven by the physicochemical properties of this compound and the expected composition of the reaction matrix.
-
Sample Preparation: Direct injection of a crude reaction mixture can contaminate the GC inlet and column. Therefore, a dilution step is necessary. For more complex matrices or trace-level analysis, headspace analysis is a superior technique as it introduces only the volatile components into the GC system, minimizing matrix effects and extending column lifetime.[4] The addition of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and potential matrix effects.[5][6] A suitable internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved chromatographically.[7] For this compound, a stable ether or a higher boiling alkane, such as dodecane, would be an appropriate choice.
-
GC-MS Parameters: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its ability to separate compounds based on their boiling points, which is effective for a range of organic molecules. The temperature program is designed to ensure good separation of the analyte from the solvent and other reaction components while keeping the run time efficient. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound and the internal standard.[8]
GC-MS Analytical Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Protocol 1: Quantitative GC-MS Analysis
1. Materials and Reagents:
-
This compound (analytical standard, ≥97% purity)
-
Dodecane (internal standard, ≥99% purity)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade (for cleaning)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
2. Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of dodecane into a 100 mL volumetric flask and dilute to volume with dichloromethane.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the analyte stock solution to volumetric flasks, then diluting with dichloromethane. A suggested range is 0.1, 0.5, 1, 5, and 10 µg/mL of this compound, each containing 2 µg/mL of dodecane.
3. Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Accurately transfer 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Add 200 µL of the 1 mg/mL IS stock solution (to achieve a 20 µg/mL IS concentration).
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
4. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis:
-
Calibration Curve: Analyze the calibration standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve and the response factor.
-
Quantification: Analyze the prepared reaction mixture sample. Using the integrated peak areas for this compound and the internal standard, calculate the concentration of this compound in the diluted sample from the calibration curve.
-
Final Concentration: Correct for the initial dilution to determine the concentration of this compound in the original reaction mixture.
Table 1: GC-MS SIM Parameters
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | ~7.5 min | 117 | 85, 71 |
| Dodecane (Internal Standard) | ~10.2 min | 85 | 57, 71 |
Note: Retention times and fragmentation patterns should be confirmed by injecting pure standards. The fragmentation of ethers and acetals in EI-MS often involves cleavage of the C-O bond and subsequent rearrangements.[9]
Part 2: Quantitative Analysis by ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of analyte concentration without the need for an identical standard of the analyte for calibration.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[11] By comparing the integral of a known, non-interfering signal from the analyte to that of a certified internal standard of known concentration, the analyte's concentration can be accurately determined.
Causality in Experimental Design for qNMR
-
Internal Standard Selection: A suitable qNMR internal standard must have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or other components in the reaction mixture. It should also be chemically inert with respect to the sample components and have a known purity. 1,3,5-Trimethoxybenzene is an excellent choice as its aromatic protons give a sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals.
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up to allow for complete relaxation of all relevant nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons being integrated. A 90° pulse angle is used to ensure maximum signal for all protons.
qNMR Analysis Logical Flow
Caption: Logical flow for quantitative ¹H NMR analysis of this compound.
Protocol 2: Quantitative ¹H NMR Analysis
1. Materials and Reagents:
-
1,3,5-Trimethoxybenzene (internal standard, certified reference material)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (high precision)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 1,3,5-trimethoxybenzene into a clean, dry vial.
-
Accurately weigh approximately 30-50 mg of the reaction mixture into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
3. NMR Instrumental Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | 30 s (or 5-7 x longest T1) |
| Acquisition Time (AQ) | ≥ 3 s |
| Number of Scans (NS) | 8 or 16 (adjust for desired signal-to-noise) |
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate a well-resolved, non-overlapping signal for this compound and the signal for the internal standard (1,3,5-trimethoxybenzene aromatic protons).
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 148.20 g/mol ; 1,3,5-Trimethoxybenzene: 168.19 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm, multiplicity, J) | ¹³C Chemical Shift (ppm) |
| -C(CH₃ )(OCH₃)₂ | ~1.2 (s) | ~24 |
| -CH₂ - | ~1.8 (t) | ~45 |
| -CH₂CH₂ OCH₃ | ~3.6 (t) | ~60 |
| -C(OCH₃ )₂ | ~3.1 (s) | ~48 |
| -CH₂OCH₃ | ~3.3 (s) | ~56 |
| Acetal Carbon C (OCH₃)₂ | - | ~101 |
Note: Chemical shifts are estimates based on typical values for similar functional groups and should be confirmed with an authentic standard. The ¹³C NMR shifts for acetal carbons typically appear in the 90-110 ppm range.
Method Validation and Trustworthiness
For both the GC-MS and qNMR methods, a self-validating system is established through rigorous protocol adherence.
-
Linearity: The GC-MS method's linearity should be established across the desired concentration range with a correlation coefficient (R²) of >0.99.
-
Precision and Accuracy: Replicate preparations of a quality control (QC) sample should be analyzed to determine the method's precision (as %RSD) and accuracy (as % recovery), which should typically be within 15%.[2]
-
Specificity: The specificity of the GC-MS method is ensured by the unique retention time and mass spectrum of the analyte. For qNMR, the specificity is confirmed by the unique chemical shift and multiplicity of the chosen analytical signal.
-
Robustness: The stability of acetals should be considered, especially under acidic conditions, as they can hydrolyze back to the corresponding carbonyl and alcohol. Reaction mixture samples should be analyzed promptly or stored under neutral, anhydrous conditions. The thermal stability of this compound should be assessed if high GC inlet temperatures are used, although acetals are generally stable under typical GC conditions.[8]
By adhering to these detailed protocols and validation principles, researchers, scientists, and drug development professionals can confidently and accurately monitor the concentration of this compound in reaction mixtures, ensuring process control and product quality.
References
-
Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. (n.d.). PMC. Retrieved from [Link]
-
Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. (n.d.). PMC. Retrieved from [Link]
-
GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (n.d.). PubMed. Retrieved from [Link]
-
Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. (2022). ALS Environmental. Retrieved from [Link]
-
Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. (2024). MDPI. Retrieved from [Link]
-
Quantitative NMR methods for reaction and process monitoring. (n.d.). kluedo. Retrieved from [Link]
-
Validation of quantitative NMR. (2005). ResearchGate. Retrieved from [Link]
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). PubMed. Retrieved from [Link]
-
A Guide to 13C NMR Chemical Shift Values. (n.d.). Compound Interest. Retrieved from [Link]
-
Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Bibby Scientific. Retrieved from [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Naxue. Retrieved from [Link]
-
Acetal Formation. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1,1,3-Trimethoxybutane. (n.d.). PubChem. Retrieved from [Link]
-
Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega. Retrieved from [Link]
-
This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
This compound (C7H16O3). (n.d.). PubChemLite. Retrieved from [Link]
-
-Spiro[4.5]decan-1-one, 4-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. (2024). Environics. Retrieved from [Link]
-
Why are acetals stable to bases and nucleophiles? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. hmdb.ca [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Scale-Up Synthesis of Reactions Involving 1,3,3-Trimethoxybutane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 1,3,3-Trimethoxybutane in Chemical Synthesis
This compound, also known as 3-methoxybutyraldehyde dimethyl acetal, is a versatile building block in organic synthesis. Its unique structure, possessing a protected aldehyde functionality and an additional ether linkage, makes it a valuable precursor in the synthesis of a variety of organic molecules, particularly in the fragrance and pharmaceutical industries.[1][2] The acetal group serves as a protecting group for the aldehyde, allowing for selective reactions at other parts of a molecule under basic or neutral conditions.[3] The protected aldehyde can be deprotected under acidic conditions to participate in subsequent reactions.
This application note provides a comprehensive guide to the critical considerations required for the successful and safe scale-up of reactions involving this compound. We will explore the key challenges, provide detailed protocols for a representative reaction, and offer field-proven insights to ensure a seamless transition from laboratory to pilot or production scale.
Part 1: Core Scale-Up Synthesis Considerations
Scaling up reactions involving this compound, particularly in acid-catalyzed reactions such as the Pomeranz-Fritsch synthesis of isoquinolines, presents a unique set of challenges that must be carefully managed to ensure safety, efficiency, and product quality. The primary concerns revolve around thermal management, reagent addition, reaction kinetics, and product purification.
Thermal Management of Exothermic Reactions
The acid-catalyzed hydrolysis of the acetal group in this compound and subsequent cyclization reactions, such as the Pomeranz-Fritsch reaction, are often exothermic.[4] What may be a manageable temperature increase in a laboratory flask can become a significant safety hazard at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.
Key Considerations:
-
Heat Flow Calorimetry: Before any scale-up, it is crucial to perform heat flow calorimetry studies to determine the reaction's heat of reaction (ΔHrxn), maximum temperature of the synthetic reaction (MTSR), and adiabatic temperature rise. This data is essential for designing an adequate cooling system.
-
Reactor and Cooling System Design: The choice of reactor and the capacity of the cooling system are critical. Jacketed reactors with efficient heat transfer fluids are standard. The cooling capacity must be sufficient to handle the maximum heat output of the reaction.
-
Controlled Reagent Addition: The rate of addition of the acid catalyst or other reactive reagents should be carefully controlled to manage the rate of heat generation. A slow, continuous addition is often preferable to a single, large addition.[5]
Reagent and Substrate Handling at Scale
Handling larger quantities of this compound and other reagents requires stringent safety protocols.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before handling. This compound is a flammable liquid and may cause respiratory, skin, and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemical-resistant gloves, is mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated area, such as a fume hood or a dedicated, ventilated enclosure for larger-scale operations.
-
Static Electricity: Take precautions to prevent the buildup of static electricity, which can ignite flammable vapors. Ensure all equipment is properly grounded.
Reaction Monitoring and Control
Continuous monitoring of key reaction parameters is essential for maintaining control and ensuring reproducibility at scale.
-
Process Analytical Technology (PAT): Employing PAT tools such as in-situ FTIR or Raman spectroscopy can provide real-time information on reactant consumption and product formation, allowing for more precise control of the reaction.
-
Temperature and pH Monitoring: Continuous monitoring of the internal reaction temperature and pH (where applicable) is critical for preventing thermal runaways and ensuring optimal reaction conditions.
-
Mixing and Mass Transfer: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" where side reactions or decomposition can occur. The choice of impeller and agitation speed should be carefully considered based on the reaction volume and viscosity.
Part 2: Exemplary Scale-Up Protocol: Synthesis of a Substituted Isoquinoline via a Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines, which are important structural motifs in many natural products and pharmaceuticals.[6][7] This protocol outlines the scale-up of a modified Pomeranz-Fritsch reaction where a substituted benzaldehyde is reacted with an aminoacetal, which can be derived from a precursor like this compound.
Reaction Scheme
Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Reactant A (Substituted Benzaldehyde) | 10 g | 1 kg | Purity and moisture content are critical. |
| Reactant B (Aminoacetaldehyde Dimethyl Acetal) | 1.1 equivalents | 1.1 equivalents | Ensure accurate molar ratio at large scale. |
| Solvent | Toluene (100 mL) | Toluene (10 L) | Ensure adequate mixing and heat transfer. |
| Acid Catalyst (e.g., Conc. H₂SO₄) | 5 mL (added at 0°C) | 500 mL (added dropwise over 1-2 hours) | CRITICAL: Controlled addition to manage exotherm. |
| Reaction Temperature | 80-90°C | 80-90°C (with careful monitoring) | Maintain consistent internal temperature. |
| Reaction Time | 4-6 hours | 6-8 hours (monitor by IPC) | Reaction time may increase with scale. |
| Work-up | Quench with ice, neutralize with NaOH | Controlled quench with a cooled NaOH solution | Manage gas evolution (if any) and exotherm. |
| Purification | Column Chromatography | Distillation or Crystallization | Develop a scalable purification method. |
Detailed Step-by-Step Pilot-Scale Protocol
Safety Precaution: This reaction is exothermic and involves a strong acid. All operations must be conducted in a suitable reactor with appropriate safety measures in place.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the substituted benzaldehyde (1 kg) and toluene (10 L) to the reactor. Begin agitation.
-
Cooling: Cool the reactor contents to 0-5°C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (500 mL) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. (This is a critical control point for managing the exotherm).
-
Charge Second Reactant: Once the acid addition is complete, slowly add the aminoacetaldehyde dimethyl acetal (1.1 equivalents) to the reaction mixture, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C. Monitor the reaction progress by in-process control (IPC) such as HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a cooled solution of sodium hydroxide. Slowly and carefully transfer the reaction mixture to the basic solution to quench the acid. (Caution: This is an exothermic neutralization).
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Purification:
-
Distillation: If the product is a liquid, perform fractional distillation under reduced pressure to isolate the desired isoquinoline.
-
Crystallization: If the product is a solid, concentrate the organic phase and induce crystallization by adding an anti-solvent or by cooling.
-
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation. | Optimize reaction temperature and time. Ensure efficient mixing. Check purity of starting materials. |
| Poor Product Quality | Inefficient purification; thermal degradation. | Develop a more robust purification method (e.g., recrystallization from a different solvent system). Ensure the reaction temperature is not too high. |
| Thermal Runaway | Uncontrolled exotherm. | Immediately stop reagent addition and apply maximum cooling. Have a quench plan in place. Re-evaluate the rate of addition and cooling capacity. |
Part 3: Visualization of Key Processes
Logical Workflow for Scale-Up Synthesis
Caption: A logical workflow for scaling up chemical synthesis.
Decision Tree for Managing Exothermic Reactions
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijera.com [ijera.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Isoquinoline synthesis [quimicaorganica.org]
Application Notes & Protocols: Catalytic Strategies for Synthetic Transformations with 1,3,3-Trimethoxybutane
Abstract
1,3,3-Trimethoxybutane, also known as 4-methoxy-2-butanone dimethyl acetal, is a versatile chemical building block whose synthetic utility is centered on its masked ketone functionality.[1] As a stable ketal, it serves as a robust precursor to 4-methoxy-2-butanone, enabling a range of catalytic transformations under controlled conditions. This guide provides an in-depth exploration of the catalytic conditions required to leverage this compound in key organic reactions. We will dissect the mechanistic underpinnings of its reactivity, focusing on acid-catalyzed ketal cleavage and subsequent carbon-carbon bond-forming reactions such as aldol additions and Michael additions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic workflows.
Introduction: The Synthetic Potential of a Masked Carbonyl
In multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical outcomes.[2] this compound is the dimethyl ketal of 4-methoxy-2-butanone. The ketal moiety is largely inert to basic, organometallic, and reducing agents, making it an excellent protecting group. Its true synthetic power is unlocked through catalysis, typically under acidic conditions, which unmasks the ketone to reveal a reactive intermediate that can be trapped in situ for subsequent reactions.
This guide will focus on two primary catalytic applications:
-
Acid-Catalyzed Generation of 4-Methoxy-2-butanone: The foundational reaction that enables all subsequent applications.
-
Lewis Acid-Catalyzed Aldol-Type Additions: Utilizing the unmasked ketone to react with silyl enol ethers for the synthesis of complex β-alkoxy ketones.[3]
-
Tandem Hydrolysis and Michael Additions: A sequential, one-pot strategy for forming γ-dicarbonyl compounds, which are key intermediates in the synthesis of heterocycles and other complex molecules.[4][5]
Physicochemical and Safety Data
Before proceeding with experimental work, it is crucial to be aware of the properties and hazards associated with this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [6] |
| Molecular Weight | 148.20 g/mol | [6] |
| Appearance | Liquid | [1] |
| Boiling Point | 61-63 °C at 20 mmHg | [1] |
| Density | 0.94 g/mL at 25 °C | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |
| Signal Word | Warning | [1] |
| Hazard Codes | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
Foundational Reactivity: Acid-Catalyzed Ketal Hydrolysis
The central reaction of this compound is its hydrolysis to 4-methoxy-2-butanone. This reaction is reversible and is catalyzed by acids. The mechanism involves protonation of one of the ketal oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion.[7] Nucleophilic attack by water and subsequent deprotonation yields a hemiketal, which undergoes a similar acid-catalyzed sequence to eliminate a second molecule of methanol and reveal the ketone.
To drive the reaction to completion, it is typically performed in the presence of excess water or with the removal of the methanol byproduct.
Mechanism: Acid-Catalyzed Ketal Hydrolysis
Caption: General mechanism for the acid-catalyzed hydrolysis of a ketal.
Typical Acid Catalysts
A variety of Brønsted and Lewis acids can be employed for ketal hydrolysis. The choice of catalyst often depends on the sensitivity of other functional groups in the substrate.
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | 2–10 mol% | Effective and inexpensive. Reaction is often performed in a solvent mixture containing water (e.g., acetone/H₂O).[2] |
| Solid Acids | Acidic ion exchange resins (e.g., Amberlyst-15), Sulfonated charcoal | Catalytic amount | Offer simplified workup through filtration. Can be reused.[8][9] |
| Lewis Acids | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Titanium(IV) chloride (TiCl₄) | 5–20 mol% | Often used when subsequent reactions with acid-sensitive reagents (like silyl enol ethers) are planned.[3] |
Application Protocol 1: Lewis Acid-Catalyzed Synthesis of β-Alkoxy Ketones
This protocol details the reaction of this compound with a silyl enol ether in a Mukaiyama-type aldol addition. The Lewis acid serves a dual role: it catalyzes the in situ deprotection of the ketal to generate the electrophilic ketone and activates the ketone for nucleophilic attack by the silyl enol ether. This method provides a direct route to functionalized 1,3-dicarbonyl precursors.[3]
Experimental Protocol: Synthesis of 3,4-diphenyl-4-ethoxybutan-2-one Analogue
This procedure is adapted from established methods for the reaction of acetals with silyl enol ethers.[3]
Materials:
-
This compound
-
Trimethylsilyl enol ether of phenylacetone
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the trimethylsilyl enol ether of phenylacetone (1.0 mmol, 1.0 equiv) and anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution in DCM (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the resulting mixture for 15 minutes at -78 °C.
-
In a separate flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL).
-
Add the this compound solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired β-alkoxy ketone.
Application Protocol 2: Tandem Hydrolysis and Michael Addition
This powerful one-pot strategy combines the acid-catalyzed hydrolysis of this compound with a subsequent base-catalyzed Michael addition. The intermediate 4-methoxy-2-butanone, once formed, is deprotonated at the α-carbon to generate an enolate, which acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound (Michael acceptor).[5] This approach avoids the isolation of the potentially volatile or unstable ketone intermediate.
Workflow: Tandem Hydrolysis-Michael Addition
Sources
- 1. This compound 97 6607-66-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
The Strategic Application of 1,3,3-Trimethoxybutane in the Synthesis of Complex Fragrance Architectures
Introduction: Unmasking the Potential of a Versatile Acetal in Fragrance Synthesis
In the intricate world of fragrance chemistry, the pursuit of novel molecules with unique and captivating olfactory profiles is a constant endeavor. The synthesis of complex fragrance compounds, such as the highly valued damascones and their analogues, often requires strategic and elegant chemical transformations. 1,3,3-Trimethoxybutane, a seemingly simple acetal, emerges as a pivotal building block in this context, serving as a stable and efficient precursor to a highly reactive diene essential for constructing intricate molecular frameworks. This application note delves into the utility of this compound in fragrance synthesis, providing detailed protocols and mechanistic insights for researchers and drug development professionals. Its primary role lies in the in-situ generation of 1-methoxy-1,3-butadiene, a valuable diene for Diels-Alder reactions, a cornerstone of modern organic synthesis.
Core Principles and Mechanistic Insights
The efficacy of this compound in fragrance synthesis is rooted in its ability to act as a masked form of a conjugated diene. Under acidic conditions and heat, it undergoes a facile elimination of two equivalents of methanol to generate 1-methoxy-1,3-butadiene. This transformation is critical as it allows for the controlled, in-situ generation of a reactive species that can be immediately trapped in a subsequent reaction, such as a cycloaddition.
The choice of this compound offers several advantages:
-
Stability and Handling: As an acetal, it is significantly more stable and easier to handle than the corresponding volatile and reactive diene, making it amenable to storage and precise dosage.
-
Controlled Release: The generation of the diene can be initiated at a desired point in the reaction sequence through the addition of an acid catalyst and application of heat.
-
High Reactivity of the In-situ Generated Diene: The freshly generated 1-methoxy-1,3-butadiene is highly reactive and readily participates in cycloaddition reactions, leading to efficient bond formation.
A key application of this methodology is in the synthesis of precursors to valuable rose ketones and other floral scents.[1] The Diels-Alder reaction between the in-situ generated 1-methoxy-1,3-butadiene and a suitable dienophile, such as a cyclic enone, provides a direct route to complex cyclohexene derivatives which can be further elaborated to target fragrance molecules.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall workflow for the utilization of this compound in the synthesis of a fragrance precursor via a Diels-Alder reaction.
Caption: Workflow for fragrance precursor synthesis using this compound.
Detailed Application Protocol: Synthesis of a Damascone Precursor
This protocol outlines a general procedure for the synthesis of a cyclohexene derivative, a key intermediate for damascone-type fragrances, utilizing this compound as a diene precursor.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity ≥ 98% |
| Dienophile (e.g., 2-Cyclohexen-1-one) | Purity ≥ 98% |
| Potassium Hydrogen Sulfate (KHSO₄) | Anhydrous, powder |
| Hydroquinone | Inhibitor grade |
| High-boiling point solvent (e.g., Toluene) | Anhydrous |
| Round-bottom flask with distillation head | Appropriate size for the reaction scale |
| Heating mantle with magnetic stirrer | |
| Condenser and receiving flask | For distillation |
| Standard laboratory glassware | Graduated cylinders, beakers, funnels, etc. |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography setup | Silica gel, appropriate solvent system |
Experimental Procedure
Step 1: In-situ Generation of 1-Methoxy-1,3-butadiene and Diels-Alder Reaction
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a distillation head, a condenser, and a receiving flask. The apparatus should be purged with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: To the round-bottom flask, add the dienophile (1.0 equivalent) and a catalytic amount of potassium hydrogen sulfate (e.g., 0.001 equivalents) and hydroquinone (as a polymerization inhibitor, e.g., 0.001 equivalents).[1]
-
Heating: Begin heating the mixture in a pre-heated oil bath to a temperature of 145-150 °C with vigorous stirring.[1]
-
Addition of this compound: Slowly add this compound (1.2 equivalents) to the heated reaction mixture via an addition funnel over a period of 1-2 hours. During the addition, methanol will distill from the reaction mixture and be collected in the receiving flask.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the dienophile and the appearance of a new, less polar spot corresponding to the cycloadduct will indicate the reaction's progression.
-
Reaction Completion: Once the reaction is deemed complete by TLC analysis (typically after 4-6 hours), cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
-
Quenching: Carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure cyclohexene precursor.
Causality Behind Experimental Choices
-
Potassium Hydrogen Sulfate (KHSO₄): This solid acid catalyst is chosen for its effectiveness in promoting the elimination of methanol from this compound at elevated temperatures. Its solid nature simplifies its removal after the reaction.
-
Hydroquinone: This is a common radical scavenger used to inhibit the polymerization of the highly reactive diene and dienophile at the high temperatures required for the reaction.
-
Distillation of Methanol: The continuous removal of methanol from the reaction mixture is crucial as it drives the equilibrium of the elimination reaction towards the formation of the desired diene, maximizing its concentration for the subsequent Diels-Alder reaction.
-
Slow Addition of this compound: This ensures that the concentration of the reactive diene in the reaction mixture remains low but constant, minimizing side reactions such as polymerization and maximizing the yield of the desired cycloadduct.
Data Presentation: Expected Yields and Spectroscopic Data
The yield of the Diels-Alder adduct can vary depending on the specific dienophile used, but yields in the range of 60-80% are typically achievable with this method.
Table 1: Representative Spectroscopic Data for a Cyclohexene Precursor
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Olefinic protons of the cyclohexene ring, methoxy group protons, and protons corresponding to the specific dienophile used. The regiochemistry of the adduct can be determined by 2D NMR techniques. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals for the sp² carbons of the double bond, the carbon bearing the methoxy group, and other carbons of the cyclohexene ring and the substituent from the dienophile. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the cycloadduct. Characteristic fragmentation patterns can further confirm the structure. |
| Infrared (IR) | ν (cm⁻¹): C=C stretching vibration of the cyclohexene ring, C-O stretching of the methoxy group, and other functional group vibrations depending on the dienophile. |
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile reagent in the synthetic perfumer's toolkit. Its ability to serve as a stable and convenient precursor for the in-situ generation of a highly reactive diene opens up efficient synthetic routes to complex molecular architectures that are central to many sought-after fragrances. The protocol detailed herein provides a robust framework for the application of this building block in the synthesis of damascone precursors and other valuable fragrance intermediates. Future research may explore the use of milder acid catalysts or alternative reaction conditions to broaden the scope of this transformation and enable its application to more sensitive substrates, further expanding the palette of scents available to the fragrance industry.
References
-
University College London. The Asymmetric Synthesis of Several Fragrant Natural Products. [Online] Available at: [Link]
Sources
Troubleshooting & Optimization
common side reactions with 1,3,3-Trimethoxybutane
Document ID: TSC-TMB-001
Last Updated: January 20, 2026
Introduction
1,3,3-Trimethoxybutane, also known as 4-methoxy-2-butanone dimethyl acetal, is a versatile chemical intermediate used in a variety of synthetic applications.[1][2][3] Its structure features a dimethyl acetal functional group, which serves as a protected form of a ketone. While this protecting group strategy is effective, the acetal linkage is also the primary site of the compound's most common side reactions. This guide provides in-depth troubleshooting for issues arising from the inherent reactivity of this compound, enabling researchers to improve reaction outcomes and ensure experimental reproducibility.
Troubleshooting & FAQs
Q1: I'm observing an unexpected ketone (around 102 g/mol ) in my GC-MS/NMR analysis and my reaction yield is lower than expected. What is happening?
Answer: The most probable cause is the acid-catalyzed hydrolysis of the dimethyl acetal group in this compound. Acetals are stable under neutral to basic conditions but are highly susceptible to cleavage in the presence of even trace amounts of acid, which catalyzes the reaction with water to regenerate the parent ketone and alcohol.[4][5]
Causality (The "Why"): The reaction mechanism begins with the protonation of one of the acetal's oxygen atoms by an acid catalyst (H⁺).[4][6] This makes the corresponding methoxy group a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen, forming a resonance-stabilized oxonium ion.[4] This highly electrophilic intermediate is then attacked by a water molecule. Subsequent deprotonation steps lead to a hemiacetal, which further breaks down under acidic conditions to yield 4-methoxybutan-2-one and a second molecule of methanol.[4] The presence of excess water drives the equilibrium toward the hydrolysis products, consuming your starting material and reducing your target yield.[5]
The following diagram illustrates the step-by-step mechanism of acetal hydrolysis, which is the most common unintended reaction pathway for this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
-
Audit All Reagents for Acidity:
-
Solvents: Use anhydrous, neutral solvents. Common solvents like chloroform can become acidic upon storage. Test the pH of your solvent lot before use.
-
Starting Materials: Reagents like substituted amines or salts from previous steps can carry acidic impurities. Consider passing liquid reagents through a short plug of neutral alumina or adding a non-nucleophilic base.
-
Atmosphere: If your reaction is highly sensitive, perform it under an inert atmosphere (Nitrogen or Argon) to exclude acidic gases like CO₂.
-
-
Implement Scavengers:
-
Acid Scavengers: If trace acid is unavoidable, add a proton sponge or a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to neutralize it without interfering with the main reaction.
-
Water Scavengers: Use freshly activated molecular sieves (3Å or 4Å) to rigorously exclude water from the reaction medium.
-
-
Verify Storage Conditions:
-
Store this compound in a tightly sealed container in a cool, dry place away from direct sunlight.[7] Improper storage can lead to gradual decomposition.
-
-
Reaction Workup Considerations:
-
Avoid acidic aqueous workups (e.g., washing with HCl or NH₄Cl solutions). If an aqueous wash is necessary, use a neutral (brine) or slightly basic (saturated NaHCO₃) solution.
-
Q2: My reaction is sluggish and fails to go to completion. Could the this compound be the issue?
Answer: Yes, this could be related to the stability of the compound. Aside from hydrolysis, this compound can be incompatible with certain classes of reagents, leading to decomposition or side reactions that consume your material and may inhibit your desired reaction pathway.
Causality (The "Why"): Strong Lewis acids, strong oxidizing agents, and excessive heat can promote side reactions.[8][9]
-
Lewis Acids: Potent Lewis acids can coordinate to the oxygen atoms of the acetal, activating it for cleavage or other rearrangements, similar to proton catalysis.
-
Strong Oxidants: While generally stable to mild oxidation, aggressive oxidizing agents can potentially attack the C-H bonds of the methoxy groups or the alkyl chain.
-
Thermal Stress: Although it has a boiling point of 61-63 °C at 20 mmHg, prolonged heating at high temperatures can lead to decomposition.[1]
| Condition / Reagent Class | Compatibility | Rationale & Recommended Actions |
| Protic Acids (e.g., HCl, H₂SO₄) | Incompatible | Rapidly catalyzes hydrolysis.[4][5] Avoid completely. Use basic or neutral conditions. |
| Lewis Acids (e.g., TiCl₄, AlCl₃, BF₃) | High Risk | Can catalyze acetal cleavage.[6] Use milder Lewis acids if necessary and at low temperatures. |
| Water / Protic Solvents | High Risk | Reactant for hydrolysis.[5] Use anhydrous solvents and inert atmosphere. |
| Strong Bases (e.g., n-BuLi, NaH) | Compatible | Acetals are stable to strong bases and nucleophiles. Often used as protecting groups in these reactions.[4] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Compatible | The acetal group is inert to common hydride reducing agents.[4] |
| Strong Oxidizing Agents | Use with Caution | Incompatible with strong oxidizing agents.[8][9] Can lead to undesired oxidation of the molecule. |
| Heat | Moderate Risk | Stable at moderate temperatures. Avoid prolonged heating near its decomposition point. |
-
Review Reaction Scheme: Scrutinize your planned synthetic route for any strong acidic reagents or catalysts. If present, confirm that the deprotection of the acetal is the intended outcome.
-
Perform a Stability Test: Before running a large-scale reaction, conduct a small-scale test. Mix this compound with your solvent and key reagents (excluding your primary substrate) and monitor by TLC or GC-MS over time to check for decomposition.
-
Control Reaction Temperature: Maintain the recommended temperature for your reaction. Avoid unnecessary heating. If a reaction requires high temperatures, consider if an alternative, non-acetal-protected starting material is more suitable.
-
Purification and Handling: Always use purified reagents. Safety data sheets recommend handling this compound in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from sources of ignition as it is a flammable liquid.[1][7][10]
References
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
1,1,3-Trimethoxybutane | C7H16O3. PubChem. [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M. [Link]
-
Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]
-
This compound. NIST WebBook. [Link]
-
Chemical Properties of this compound (CAS 6607-66-5). Cheméo. [Link]
-
Butane, 1,1,3-trimethoxy-. NIST WebBook. [Link]
-
1,2,3-Trimethoxybutane | C7H16O3. PubChem. [Link]
Sources
- 1. 1,3,3-三甲氧基丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 6607-66-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. multimedia.3m.com [multimedia.3m.com]
Technical Support Center: Optimizing Reaction Yields with 1,3,3-Trimethoxybutane
Welcome to the technical support center for 1,3,3-Trimethoxybutane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during synthesis. As a stable and less hazardous precursor to crotonaldehyde, this compound (also known as 3-methoxybutyraldehyde dimethyl acetal) is a valuable building block, particularly in the synthesis of pharmaceuticals and complex heterocycles.[1][2] However, its reactivity profile, particularly the lability of the acetal group, requires careful optimization to achieve high reaction yields.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome experimental challenges and maximize the efficiency of your reactions.
Troubleshooting Guide: Low Yields and Side Reactions
Low product yield is one of the most common frustrations in synthesis.[3][4] When working with this compound, the root cause often traces back to the stability of the acetal, the purity of reagents, or suboptimal reaction conditions.[5][6]
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Persistently low yields can typically be attributed to one of four areas: premature decomposition of the starting material, incomplete reaction, product degradation, or mechanical loss during workup.
-
Cause 1: Hydrolysis of this compound. The dimethyl acetal is sensitive to acid and can hydrolyze back to 3-methoxybutyraldehyde or even crotonaldehyde in the presence of protic sources, especially under acidic conditions.[4] This is the most frequent cause of yield loss.
-
Diagnosis: Check the purity of your starting material and solvents. Are your solvents anhydrous? Is your primary substrate or catalyst acidic? Run a control reaction with a non-acidic substrate if possible.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried.[3] Use freshly distilled, anhydrous solvents. If an acidic catalyst is required for your reaction, consider adding it slowly at a lower temperature to control the rate of both the desired reaction and the undesired hydrolysis.
-
-
Cause 2: Incomplete Reaction or Stalling. The reaction may not be going to completion.
-
Diagnosis: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS, GC-MS).[7] If you observe a significant amount of starting material remaining even after a prolonged reaction time, the reaction has likely stalled.
-
Solution: Reaction kinetics are highly dependent on temperature and concentration.[8] Consider increasing the reaction temperature in increments of 10°C or increasing the concentration of a key reagent. If the reaction stalls, adding more of a consumed reagent can sometimes restart it.[3]
-
-
Cause 3: Product Instability. The desired product itself may be degrading under the reaction or workup conditions.
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR to identify potential degradation byproducts.
-
Solution: If the product is sensitive, quench the reaction as soon as the starting material is consumed.[3] Ensure the workup procedure is as mild and quick as possible. For example, if your product is acid-sensitive, avoid acidic aqueous washes and be cautious during silica gel chromatography, which is inherently acidic.[3][9]
-
Below is a systematic workflow for diagnosing and addressing low yield.
Sources
- 1. celanese.com [celanese.com]
- 2. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 1,3,3-Trimethoxybutane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 1,3,3-trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion, drawing on established chemical principles and field-proven insights.
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a ketal functional group.[1][2] In organic synthesis, it primarily functions as a protective group for the ketone, 4-methoxy-2-butanone.[3] Issues with "low conversion" typically fall into two categories:
-
Inefficient Cleavage (Hydrolysis): Failure to deprotect the ketone, leaving the acetal starting material largely unreacted.
-
Inefficient Formation: Low yield when synthesizing the acetal from its parent ketone and methanol.
This guide is structured to address these distinct scenarios with diagnostic questions, detailed troubleshooting guides, and validated experimental protocols.
Part 1: Initial Diagnosis - First Steps for Any Low Conversion Issue
Before diving into specific reaction troubleshooting, it's essential to rule out fundamental errors that can compromise any chemical transformation.
Q1: My reaction has stalled. What are the very first things I should verify?
A1: Before adjusting reaction parameters, always return to the fundamentals. Inefficiencies are often traced back to the quality and handling of the reagents and the integrity of the experimental setup.
Initial Verification Checklist:
-
Confirm Reagent Identity and Purity:
-
This compound: Confirm its identity and purity via NMR or GC-MS. Acetals can slowly hydrolyze if exposed to ambient moisture and acidic impurities. Ensure it was stored in a tightly sealed container in a cool, dry place.
-
Solvents: Use anhydrous solvents, especially for acetal formation. The presence of water is a common cause of failure. Ensure solvents are freshly distilled or from a recently opened, sealed bottle.
-
Acid Catalysts: For hydrolysis, ensure your acid source (e.g., HCl solution) has the correct concentration. For formation, solid acid catalysts should be dry.
-
-
Inspect Glassware and Setup:
-
Ensure all glassware was thoroughly dried (oven- or flame-dried) before use, particularly for acetal formation, to prevent introducing water.
-
Check for leaks in the reaction setup, especially if running under an inert atmosphere or using a Dean-Stark apparatus.
-
-
Review the Procedure:
-
Double-check calculations for reagent stoichiometry and catalyst loading. A simple decimal error can lead to apparent low conversion.
-
Part 2: Troubleshooting Low Conversion in Acetal Hydrolysis (Deprotection)
This is the most common scenario where this compound is used as a protecting group for a ketone. The goal is to efficiently convert the acetal back to the ketone and methanol by reacting it with water under acidic conditions. The reaction is an equilibrium, and driving it towards the products is key.[4][5]
FAQ 1: I am attempting to hydrolyze this compound to unmask the ketone, but my TLC/GC analysis shows mostly unreacted starting material. What's going wrong?
A1: Low conversion in acetal hydrolysis is almost always due to the reaction equilibrium not favoring the product side.[6] The mechanism involves protonation of an alkoxy group, its departure as an alcohol, nucleophilic attack by water, and subsequent loss of the second alkoxy group.[5][7] Several factors can stall this process.
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Common Causes and Solutions:
-
Insufficient Water (Le Châtelier's Principle):
-
Causality: Water is a reactant in the hydrolysis reaction. According to Le Châtelier's principle, a large excess of water is required to push the equilibrium towards the formation of the ketone and alcohol.[4] If the reaction is run in a predominantly organic solvent with only a few equivalents of added water, the equilibrium may lie on the side of the stable acetal.
-
Solution: Increase the concentration of water. Instead of adding water to an organic solvent, consider using a solvent system like acetone/water or THF/water (e.g., 4:1 v/v). This ensures water is present in a large excess.
-
-
Ineffective Acid Catalyst:
-
Causality: The reaction requires acid catalysis to protonate one of the methoxy groups, turning it into a good leaving group (methanol).[8] If the catalyst is too weak, present in too low a concentration, or has been neutralized by basic impurities, this initial step will not occur efficiently.
-
Solution:
-
Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).
-
Switch to a stronger acid. If a mild acid like pyridinium p-toluenesulfonate (PPTS) is failing, consider using p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).
-
Ensure no basic functionality is present on your substrate or in your solvent that could quench the acid.
-
-
-
Low Reaction Temperature:
-
Causality: Like most reactions, hydrolysis has an activation energy barrier. While many acetal hydrolyses proceed readily at room temperature, sterically hindered or electronically stabilized acetals may require thermal energy to proceed at a reasonable rate.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC.
-
Table 1: Common Acid Catalysts for Acetal Hydrolysis
| Catalyst | Typical Concentration | Solvent System | Notes |
| Hydrochloric Acid (HCl) | 1-3 M (aqueous) | THF/H₂O, Acetone/H₂O | Strong, fast, and inexpensive. May not be suitable for acid-sensitive substrates. |
| Sulfuric Acid (H₂SO₄) | 5-10% in H₂O | Dioxane/H₂O | Strong and effective. Can cause charring at higher temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1 - 0.2 eq. | Acetone/H₂O | Solid, easy to handle. Good for moderately stable acetals. |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1 - 0.3 eq. | CH₂Cl₂/H₂O (biphasic) | Very mild catalyst, ideal for sensitive substrates that may degrade under stronger acid. |
Protocol 1: Standard Acetal Hydrolysis and GC-MS Monitoring
This protocol provides a robust starting point for the complete hydrolysis of this compound.
Materials:
-
This compound (1.0 eq.)
-
Acetone (spectroscopic grade)
-
Deionized Water
-
Concentrated HCl (37%)
-
Internal Standard for GC-MS (e.g., dodecane)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (e.g., 1.0 mmol) in a 4:1 mixture of acetone and water (5 mL). Add a magnetic stir bar.
-
Catalyst Addition: To the stirring solution, add 2-3 drops of concentrated HCl.
-
Reaction Monitoring:
-
Immediately take a t=0 aliquot. To do this, withdraw ~0.1 mL of the reaction mixture, quench it in a vial containing 1 mL of saturated sodium bicarbonate solution, and extract with 1 mL of ethyl acetate. Analyze the organic layer.
-
Allow the reaction to stir at room temperature. Take further aliquots every 30-60 minutes and analyze by TLC or GC-MS to monitor the disappearance of the starting material.
-
If no significant conversion is observed after 2 hours, heat the reaction to 40 °C.
-
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone product.
GC-MS Sample Preparation for Monitoring:
-
Prepare a stock solution of an internal standard (e.g., dodecane) in ethyl acetate.
-
To each quenched and extracted aliquot, add a precise volume of the internal standard stock solution.
-
Analyze by GC-MS. The conversion can be calculated by comparing the peak area of the starting material to that of the internal standard over time.[9]
Part 3: Troubleshooting Low Conversion in Acetal Formation
This section applies to the synthesis of this compound from 4-methoxy-2-butanone and methanol. Acetal formation is also an equilibrium-controlled reaction, and successful conversion depends on effectively removing the water byproduct.[7][10]
FAQ 2: I am trying to synthesize this compound, but the reaction is inefficient, yielding a mixture of starting material, hemiacetal, and product. How can I drive the reaction to completion?
A2: The key to high conversion in acetal formation is rigorous removal of water. The presence of even small amounts of water will prevent the equilibrium from shifting completely to the product side.
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Common Causes and Solutions:
-
Presence of Water:
-
Causality: Water is the byproduct of the reaction. Its presence will push the equilibrium back towards the starting materials (ketone and alcohol). This includes water from reagents, solvents, glassware, or atmospheric moisture.
-
Solution:
-
Azeotropic Removal: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene), physically removing it from the reaction vessel as it forms.
-
Chemical Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is produced. Ensure the sieves are properly activated (heated under vacuum) before use.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Causality: To further favor the product, a large excess of one of the reactants is needed. Since methanol is inexpensive and easily removed, it is the logical choice.
-
Solution: Use methanol as the reaction solvent. This ensures it is present in a vast excess, driving the equilibrium forward. If another solvent is required, use at least 10-20 equivalents of methanol.
-
-
Catalyst Deactivation:
-
Causality: The acid catalyst can be deactivated by basic impurities or by the water being produced.
-
Solution: Use a robust, non-hygroscopic acid catalyst like p-TsOH. Ensure it is added to a truly anhydrous system. Catalyst loading should be sufficient (1-5 mol%).
-
Protocol 2: Synthesis of this compound with a Dean-Stark Trap
This protocol is designed for high-yield synthesis by ensuring the complete removal of water.
Materials:
-
4-methoxy-2-butanone (1.0 eq.)
-
Methanol (10 eq.)
-
Toluene (as azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.)
-
Dean-Stark apparatus, condenser, and round-bottom flask (all oven-dried)
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with the flask and condenser. Ensure all joints are well-sealed.
-
Reagent Loading: To the flask, add 4-methoxy-2-butanone, methanol, toluene (enough to fill the Dean-Stark arm and cover the reagents), and p-TsOH.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. As it condenses, the water will separate and collect in the bottom of the Dean-Stark arm, while the less dense toluene will overflow and return to the reaction flask.
-
Monitoring: Continue refluxing until no more water collects in the arm of the trap. The reaction is typically complete at this point.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene and excess methanol by rotary evaporation. The remaining crude product can be purified by distillation under reduced pressure.
References
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
- Jarman, K., & W. P. J. (1998). Protecting groups. Royal Society of Chemistry.
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
-
The Organic Chemistry Tutor. (2022, February 2). How To Predict The Products Of An Acetal Hydrolysis Reaction? [Video]. YouTube. [Link]
-
Organic Chemistry with Victor. (2023, March 10). Acetal Practice Problems. [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ChemBK. (2024). This compound 97%. [Link]
- Norris, R. O., Verbanc, J. J., & Hennion, G. F. (1951). Desaturation Products from this compound. Journal of the American Chemical Society, 73(9), 4462–4462.
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
- Velasco, P. Q., Hippalgaonkar, K., & Ramalingam, B. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 18, 1349–1371.
-
NIST. (n.d.). Butane, 1,1,3-trimethoxy-. In NIST Chemistry WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6607-66-5). [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Products from 1,3,3-Trimethoxybutane Reactions
Welcome to the Technical Support Center for the purification of reaction products derived from 1,3,3-trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds. Our focus is on providing practical, experience-driven solutions to ensure the integrity and purity of your final products.
Introduction to Purification Challenges
This compound, also known as 4-methoxybutan-2-one dimethyl acetal, is a versatile building block in organic synthesis, often utilized for the introduction of a protected keto-group. The purification of its reaction products can present unique challenges due to the nature of the acetal functional group and the types of reactions it commonly undergoes. This guide will walk you through troubleshooting common issues and provide robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture starting from this compound?
A1: The impurities largely depend on the specific reaction. However, some common culprits include:
-
Unreacted this compound: Due to incomplete reactions.
-
Hydrolysis products: Premature deprotection of the acetal can lead to the formation of 4-methoxybutan-2-one.
-
Byproducts from side reactions: These are specific to the reaction type (e.g., biphenyl from Grignard reactions).
-
Residual solvents and reagents: Solvents from the reaction or extraction and leftover reagents can contaminate the product.
Q2: My purified product appears to be an oil, but I was expecting a solid. What could be the reason?
A2: The presence of impurities can significantly lower the melting point of a compound, causing it to appear as an oil. Even small amounts of residual solvent or byproducts can act as a eutectic mixture. It is also possible that the product itself is an oil at room temperature. To confirm, try to obtain a very small, highly pure sample through techniques like preparative thin-layer chromatography (prep-TLC) to see if it solidifies. Analytical techniques such as NMR and mass spectrometry can confirm the purity and identity of your product.[1]
Q3: I'm seeing multiple spots on my TLC plate even after column chromatography. What should I do?
A3: This suggests that your chosen solvent system for chromatography may not be optimal for separating all impurities. Experiment with different solvent systems of varying polarities. It's also possible that your product is degrading on the silica gel plate, which can sometimes happen with sensitive compounds. Try running the TLC quickly and visualize it promptly after development.[1]
Troubleshooting Guides for Specific Reaction Types
Grignard and Organometallic Reactions
Reactions of this compound-derived compounds with Grignard or other organometallic reagents are common for carbon-carbon bond formation. The acetal group is generally stable to these nucleophilic reagents.[2][3]
Problem 1: Low yield of the desired product and a significant amount of a nonpolar byproduct.
-
Potential Cause: A common byproduct in Grignard reactions is the homocoupling product of the Grignard reagent (e.g., biphenyl from phenylmagnesium bromide).[4] This occurs due to reaction with unreacted alkyl/aryl halide or oxidation. Another cause could be the reaction of the Grignard reagent with trace amounts of water or acidic protons in the reaction mixture.[3][4][5]
-
Recommended Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.[4]
-
Controlled Addition: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a gentle reflux and minimize side reactions.
-
Purification Strategy: Biphenyl and other nonpolar byproducts can often be removed by recrystallization from a suitable solvent system where the desired product has lower solubility. Alternatively, column chromatography with a nonpolar eluent can effectively separate these impurities.
-
Problem 2: The presence of the deprotected ketone in the final product.
-
Potential Cause: While acetals are generally stable to Grignard reagents, some Lewis acidic impurities in the magnesium or prolonged reaction times at elevated temperatures can catalyze deprotection. The acidic workup to quench the reaction is a more likely cause of deprotection.
-
Recommended Solution:
-
Careful Workup: Quench the reaction at a low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. This provides a milder workup and minimizes acetal hydrolysis.
-
Purification Strategy: If the deprotected ketone is formed, it can be separated from the acetal-protected product by column chromatography. The ketone will be more polar than the corresponding acetal.
-
Experimental Protocol: General Aqueous Workup for Grignard Reactions
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Allow the mixture to warm to room temperature and stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Aldol Condensation Reactions
The deprotected form of this compound (4-methoxybutan-2-one) can participate in aldol condensation reactions.
Problem 1: A complex mixture of products is observed.
-
Potential Cause: Aldol condensations can result in a mixture of the aldol addition product and the condensed, dehydrated product.[6][7] Self-condensation of the starting ketone can also occur.
-
Recommended Solution:
-
Reaction Control: Carefully control the reaction temperature and time to favor the desired product. Lower temperatures often favor the aldol addition product.
-
Purification Strategy: Recrystallization is a highly effective method for purifying aldol condensation products, which are often crystalline.[6][8] Test various solvents to find one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. Common recrystallization solvents for aldol products include ethanol, toluene, or 2-butanone.[8]
-
Problem 2: The product is contaminated with the starting aldehyde/ketone.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution:
-
Monitor the Reaction: Use TLC to monitor the disappearance of the limiting reagent.[8]
-
Purification Strategy: Unreacted starting materials can typically be removed by recrystallization or column chromatography.
-
Experimental Protocol: Purification of an Aldol Product by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.[6]
-
If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Acetal Deprotection and Hydrolysis
The final step in many synthetic routes involving this compound is the deprotection of the acetal to reveal the ketone.
Problem 1: Incomplete deprotection of the acetal.
-
Potential Cause: The acidic conditions used for hydrolysis are too mild, or the reaction time is insufficient.[9]
-
Recommended Solution:
-
Stronger Acid or Longer Reaction Time: Use a stronger acid catalyst or increase the reaction time. Monitor the reaction by TLC to track the disappearance of the starting acetal.
-
Purification Strategy: The remaining acetal can be separated from the more polar ketone product by column chromatography.
-
Problem 2: Formation of unexpected byproducts during deprotection.
-
Potential Cause: Some functional groups in the molecule may be sensitive to the acidic conditions required for acetal hydrolysis, leading to side reactions or degradation.[9]
-
Recommended Solution:
-
Milder Deprotection Methods: If your molecule contains acid-sensitive groups, consider milder deprotection methods. For example, using a catalytic amount of iodine in acetone can be effective for deprotecting acetals under neutral conditions.[9]
-
Chemoselective Deprotection: In complex molecules with multiple protecting groups, chemoselective methods may be necessary. For instance, a combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[9]
-
Experimental Protocol: Acetal Deprotection using Iodine in Acetone
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[9]
General Purification Techniques
The following are standard purification techniques with specific considerations for products derived from this compound.
Distillation
For liquid products, distillation is a powerful purification method.
-
Boiling Point: this compound has a boiling point of 61-63 °C at 20 mmHg.[10] Reaction products will have different boiling points depending on their molecular weight and structure.
-
Vacuum Distillation: For high-boiling or thermally sensitive compounds, vacuum distillation is recommended to avoid decomposition.
Column Chromatography
This is a versatile technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase. For acid-sensitive compounds, neutral alumina can be a better choice.
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used to elute the compounds from the column.
Crystallization
For solid products, crystallization is an excellent method for achieving high purity.[11]
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. A mixture of solvents can also be effective.
-
Slow Cooling: Allowing the solution to cool slowly promotes the formation of larger, purer crystals.
Liquid-Liquid Extraction
This technique is used to separate the product from the reaction mixture based on its solubility in two immiscible liquids.[1]
-
pH Adjustment: The acidity or basicity of the aqueous layer can be adjusted to selectively extract acidic or basic impurities.
-
Brine Wash: Washing the organic layer with brine (a saturated aqueous solution of NaCl) helps to remove dissolved water and some water-soluble impurities.
Data Summary Table
| Purification Technique | Key Parameters & Considerations for this compound Derivatives |
| Distillation | - Monitor pressure and temperature closely. - Use vacuum for high-boiling or sensitive products. |
| Column Chromatography | - Choose an appropriate stationary phase (silica gel or alumina). - Optimize the mobile phase polarity for good separation. |
| Crystallization | - Screen for a suitable solvent or solvent mixture. - Cool the solution slowly to obtain pure crystals. |
| Liquid-Liquid Extraction | - Select an appropriate organic solvent. - Use pH adjustments to remove acidic or basic impurities. |
Visual Troubleshooting and Logic Guides
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Reaction Mixture"]; workup [label="Aqueous Workup"]; extraction [label="Liquid-Liquid Extraction"]; concentrate [label="Concentrate"]; crude_product [label="Crude Product"]; is_solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05"]; recrystallize [label="Recrystallization"]; is_liquid [label="Is the product a liquid?", shape=diamond, fillcolor="#FBBC05"]; distillation [label="Distillation"]; chromatography [label="Column Chromatography"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> workup; workup -> extraction; extraction -> concentrate; concentrate -> crude_product; crude_product -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> is_liquid [label="No"]; recrystallize -> pure_product; is_liquid -> distillation [label="Yes"]; is_liquid -> chromatography [label="No/Impure"]; distillation -> pure_product; chromatography -> pure_product; } endomd Caption: General purification workflow for products from this compound reactions.
dot digraph "Troubleshooting_TLC" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Multiple Spots on TLC After Purification"]; cause1 [label="Co-eluting Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Product Degradation on TLC Plate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Optimize Chromatography Solvent System"]; solution2 [label="Run TLC Quickly & Visualize Promptly"]; solution3 [label="Consider a Different Stationary Phase (e.g., Alumina)"];
start -> cause1; start -> cause2; cause1 -> solution1; cause1 -> solution3; cause2 -> solution2; } endomd Caption: Troubleshooting guide for unexpected TLC results after purification.
Safety and Handling
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
References
Sources
- 1. US5399776A - Purification of acetone - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 格氏試劑 [sigmaaldrich.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. csub.edu [csub.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound 97 6607-66-5 [sigmaaldrich.com]
- 11. DSpace [cora.ucc.ie]
- 12. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 14. youtube.com [youtube.com]
- 15. This compound [webbook.nist.gov]
- 16. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 17. waters.com [waters.com]
- 18. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. rsc.org [rsc.org]
- 21. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. environmentclearance.nic.in [environmentclearance.nic.in]
- 24. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 25. softbeam.net:8080 [softbeam.net:8080]
- 26. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. ijper.org [ijper.org]
- 28. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 31. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 32. youtube.com [youtube.com]
- 33. 1,2,3-Trimethoxybutane | C7H16O3 | CID 58900376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of temperature and pressure on 1,3,3-Trimethoxybutane stability
Welcome to the technical support center for 1,3,3-Trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and implement robust experimental designs.
Introduction to the Stability of this compound
This compound is an acetal, a class of organic compounds known for their unique stability profile.[1][2] Generally, acetals are stable under neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones in various synthetic applications.[1][3] However, their stability is significantly compromised in the presence of acids, particularly aqueous acids, which can catalyze their hydrolysis back to the parent ketone and alcohol.[1][4][5]
The stability of this compound is a critical factor in its handling, storage, and application. Degradation can lead to the formation of impurities that may interfere with your reactions, alter the physicochemical properties of your formulations, or lead to inaccurate experimental results. This guide will delve into the effects of temperature and pressure on the stability of this compound, providing you with the necessary information to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound is acid-catalyzed hydrolysis.[1][4] In the presence of an acid and water, the acetal linkage is cleaved, yielding 4-methoxy-2-butanone and methanol. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water and acid.[1][2]
Q2: How does temperature affect the stability of this compound?
Temperature plays a significant role in the stability of this compound, primarily by accelerating the rate of hydrolysis in the presence of acidic catalysts.[6][7] Even in the absence of a strong acid, elevated temperatures can promote degradation, especially if trace amounts of acidic impurities or water are present. At very high temperatures, thermal decomposition can occur, leading to the formation of various volatile byproducts, including carbon monoxide and carbon dioxide.[8]
Q3: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, this compound will hydrolyze to form 4-methoxy-2-butanone and methanol . The reaction mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent loss of a second molecule of methanol, yields the final ketone product.
Q4: Is this compound stable under high pressure?
There is limited specific data on the effect of high pressure on the stability of this compound. However, acetal copolymers are known to have low porosity, which suggests good mechanical stability under pressure.[9] It is unlikely that pressure alone, in the absence of other factors like heat or catalysts, would be a primary driver of degradation under typical laboratory conditions. However, extreme pressures could potentially influence reaction equilibria and kinetics.
Q5: What materials should be avoided when working with this compound?
To prevent degradation, avoid contact with strong acids, strong oxidizing agents, and materials with acidic surfaces.[10][11] Ensure that all glassware and equipment are clean and dry before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Degradation of this compound due to hydrolysis. | Check for sources of acid and water contamination in your sample, solvents, and equipment. Prepare fresh samples and use anhydrous solvents where possible. Analyze for the presence of 4-methoxy-2-butanone and methanol to confirm hydrolysis. |
| Inconsistent reaction yields or kinetics | The concentration of this compound may be lower than expected due to degradation during storage or reaction setup. | Verify the purity of your this compound stock using a suitable analytical method (e.g., GC-FID, NMR). Store the compound in a tightly sealed container in a cool, dry, and dark place. |
| Phase separation or changes in sample appearance | Formation of degradation products (methanol and 4-methoxy-2-butanone) which may have different solubility properties. | Characterize the separated phases to identify the components. Review the experimental conditions for potential sources of contamination or excessive thermal stress. |
| Pressure buildup in a sealed reaction vessel upon heating | Thermal decomposition of this compound leading to the formation of gaseous byproducts. | Conduct a preliminary thermal stability study on a small scale to determine the safe operating temperature range. Ensure your reaction vessel is equipped with a pressure relief system if heating is required. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
This protocol outlines a method for evaluating the thermal stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the temperature at which significant degradation of this compound occurs and to identify the resulting degradation products.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., dodecane, as a high-boiling, inert solvent)
-
Sealed glass vials or ampules
-
Heating block or oven with precise temperature control
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
GC column suitable for separating volatile organic compounds (e.g., a mid-polar phase like DB-624 or equivalent)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solution into several sealed vials. Place the vials in the heating block at different temperatures (e.g., 50°C, 100°C, 150°C, 200°C) for a defined period (e.g., 24 hours). Include a control sample stored at room temperature.
-
GC-MS Analysis: After the heating period, allow the vials to cool to room temperature. Analyze the control and heated samples by GC-MS.
-
Data Analysis:
-
Compare the chromatograms of the heated samples to the control sample.
-
Quantify the peak area of this compound in each sample to determine the percentage of degradation at each temperature.
-
Identify any new peaks in the chromatograms of the heated samples by interpreting their mass spectra. Likely degradation products to look for include 4-methoxy-2-butanone and methanol.
-
Causality behind Experimental Choices:
-
Anhydrous Solvent: Using an anhydrous solvent minimizes the contribution of hydrolysis, allowing for a more direct assessment of thermal decomposition.
-
Sealed Vials: Sealing the vials prevents the loss of volatile compounds and ensures that the degradation products can be detected.
-
GC-MS: This technique is ideal for separating and identifying volatile organic compounds, making it well-suited for analyzing the degradation of this compound and its byproducts.[12][13][14]
Protocol 2: Assessment of Hydrolytic Stability of this compound
This protocol describes a method to evaluate the stability of this compound in an acidic aqueous environment.
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffered aqueous solution at a specific pH (e.g., pH 4, 5)
-
Constant temperature water bath or incubator
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI) or Gas Chromatograph (GC)
-
Quenching solution (e.g., a basic solution to neutralize the acid and stop the reaction)
Procedure:
-
Reaction Setup: Add a known amount of this compound to the pre-heated buffered solution in the constant temperature water bath.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the hydrolysis reaction.
-
Analytical Measurement: Analyze the quenched samples by HPLC or GC to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of hydrolysis can be determined.
Causality behind Experimental Choices:
-
Buffered Solution: A buffered solution is used to maintain a constant pH throughout the experiment, which is crucial as the rate of hydrolysis is pH-dependent.[15]
-
Constant Temperature: Temperature significantly affects reaction rates.[7] Maintaining a constant temperature ensures that the measured rate is only a function of time at that specific temperature.
-
Quenching: Quenching the reaction at each time point is essential for accurately measuring the concentration of the analyte at that specific moment.
Visualizations
Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Workflow for Stability Testing
Caption: A generalized workflow for assessing the stability of this compound.
References
-
14.3: Acetal Formation - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]
-
Kinetics of the acid-catalyzed hydrolysis of acetal in water—acetone solvents at 15, 25, and 35°. (n.d.). The Journal of Physical Chemistry. [Link]
-
Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. (n.d.). PubMed. [Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022, August 18). ACS Omega. [Link]
-
Relative hydrolysis kinetics of ketal 3 at different pH. The solid... (n.d.). ResearchGate. [Link]
-
Thermal decomposition reactions of acetaldehyde and acetone on Si(100). (n.d.). UNL Digital Commons. [Link]
-
Kinetics of the Hydrolysis of Diethyl Acetal Catalyzed by Iron(III) in Aqueous Solution. (n.d.). Bulletin of the Chemical Society of Japan. [Link]
-
Understanding Acetals. (n.d.). Professional Plastics. [Link]
-
III Analytical Methods. (n.d.). Japan Environment Agency. [Link]
-
Acetal Copolymer: Properties, Formation, and Uses. (2022, April 29). Xometry. [Link]
-
16.4: Acetal Formation. (2023, January 4). Chemistry LibreTexts. [Link]
-
Acetal (Polyoxymethylene) Chemical Compatibility Chart. (n.d.). CP Lab Safety. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
Acetal Plastic Material Properties. (n.d.). Curbell Plastics. [Link]
-
Post‐Mortem Gas Chromatography‐Mass Spectrometry Analysis of Aging Processes in Acetonitrile‐based Supercapacitors. (n.d.). Wiley Online Library. [Link]
-
All You Need to Know about Acetal Properties, Challenges and Benefits. (n.d.). HP Manufacturing. [Link]
-
Degradation of acetal functionalized hydrogels from binary thiol-acrylate photopolymerization. (n.d.). American Chemical Society. [Link]
-
Selected Methods of Analysis. (n.d.). Cengage. [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). PMC - PubMed Central. [Link]
-
Selecting an Analytical Method. (n.d.). Chemistry LibreTexts. [Link]
-
Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols. (2025, August 5). ResearchGate. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
This compound. (2024, April 10). ChemBK. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry. [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. (2025, August 7). ResearchGate. [Link]
-
Techniques and Methods of Identification. (n.d.). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3,3-三甲氧基丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. professionalplastics.com [professionalplastics.com]
- 10. calpaclab.com [calpaclab.com]
- 11. All You Need to Know about Acetal Properties, Challenges and Benefits | HP Manufacturing [hpmanufacturing.com]
- 12. db-thueringen.de [db-thueringen.de]
- 13. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Commercial 1,3,3-Trimethoxybutane
Welcome to the Technical Support Center for 1,3,3-Trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot issues related to impurities in commercial grades of this versatile chemical reagent. As a synthetic building block, the purity of this compound is paramount to achieving reproducible and reliable results in your experiments. This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-methoxybutyraldehyde dimethyl acetal, is a stable acetal used in a variety of chemical syntheses. Its primary application is as a protected form of 3-methoxybutyraldehyde, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other sites of a molecule.
Q2: What are the common impurities found in commercial this compound?
Commercial this compound may contain several process-related and degradation-induced impurities. Understanding these is the first step in troubleshooting experimental inconsistencies. The most common impurities are:
-
Starting Materials and Intermediates:
-
Methanol: As a key reagent in the synthesis of this compound, residual methanol is a common impurity.
-
Crotonaldehyde: A likely precursor in one of the common synthetic routes, unreacted crotonaldehyde may be present in trace amounts.[1][2][3][4]
-
3-Methoxybutyraldehyde: This is the direct precursor to this compound, and incomplete reaction can lead to its presence in the final product.[1][2][3]
-
-
By-products of Synthesis:
-
Polymers of Crotonaldehyde: In the presence of acid or base catalysts used during synthesis, crotonaldehyde can undergo polymerization, leading to oligomeric impurities.[4]
-
-
Degradation Products:
-
Water: Although not a direct impurity from synthesis, its presence can lead to the degradation of this compound.
-
Acidic Impurities: Trace amounts of acidic catalysts used in the synthesis can remain and promote hydrolysis.
-
Q3: How do these impurities affect my experiments?
The impact of impurities can range from negligible to significant, depending on the specific impurity and the nature of your reaction.
-
Methanol: Can act as a competing nucleophile in some reactions, leading to the formation of undesired by-products.
-
Crotonaldehyde: Its reactive aldehyde and alkene functionalities can interfere with a wide range of chemical transformations, leading to complex reaction mixtures and reduced yields of the desired product.
-
3-Methoxybutyraldehyde: The free aldehyde group can undergo unintended reactions, such as aldol condensations or oxidation, complicating your reaction outcome.
-
Water and Acidic Impurities: These are particularly detrimental as they can catalyze the hydrolysis of this compound back to 3-methoxybutyraldehyde and methanol, effectively introducing a reactive aldehyde into your reaction mixture.[5][6][7][8][9][10][11] This is often the root cause of unexpected side reactions.
Q4: How can I assess the purity of my this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The gold standard for identifying and quantifying volatile impurities. It provides both retention time for separation and mass spectra for identification of individual components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can provide quantitative information about the purity of the bulk material and help identify major impurities by their characteristic chemical shifts. |
| Karl Fischer Titration | Specifically used for the accurate quantification of water content. |
Q5: What are the recommended storage and handling procedures for this compound?
Proper storage is crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Protect from moisture and acidic vapors to prevent hydrolysis.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Use dry glassware and syringes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: My reaction is giving a complex mixture of by-products, and the yield of my desired product is low.
Potential Cause: The most likely culprit is the presence of reactive impurities in your this compound, particularly 3-methoxybutyraldehyde, crotonaldehyde, or acidic residues causing in-situ hydrolysis.
Troubleshooting Workflow:
Workflow for troubleshooting low yields and by-products.
Detailed Steps:
-
Purity Analysis:
-
GC-MS Analysis: This is the most effective method to identify volatile impurities. A standard GC-MS protocol is provided below.
-
1H NMR Analysis: Look for characteristic aldehyde protons (around 9-10 ppm) which would indicate the presence of 3-methoxybutyraldehyde or crotonaldehyde.
-
Karl Fischer Titration: Quantify the water content. A high water content suggests potential for hydrolysis.
-
-
Purification:
-
If significant impurities are detected, purification by fractional vacuum distillation is recommended.[12] this compound has a boiling point of approximately 157-159 °C at atmospheric pressure, and distillation under reduced pressure will prevent thermal degradation.
-
-
Reaction Re-evaluation:
-
Use the purified this compound in your reaction and compare the results. If the issue is resolved, the impurities were the cause.
-
If the problem persists, other reaction parameters should be investigated.
-
Issue 2: My reaction is not proceeding to completion, even with extended reaction times.
Potential Cause: The presence of water or methanol in your this compound can interfere with certain catalytic reactions or shift the equilibrium of the reaction.
Troubleshooting Workflow:
Workflow for troubleshooting incomplete reactions.
Detailed Steps:
-
Water and Methanol Analysis:
-
Use Karl Fischer titration for accurate water quantification.
-
GC-MS can be used to detect and quantify residual methanol.
-
-
Drying the Reagent:
-
If water is present, dry the this compound over freshly activated 4Å molecular sieves.
-
If methanol is the issue, it can be removed by fractional vacuum distillation.
-
-
Re-run the Reaction:
-
Use the dried/purified reagent and monitor the reaction progress.
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling of this compound
This protocol provides a general method for the analysis of common impurities. The specific parameters may need to be optimized for your instrument.
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 35-350 amu |
Expected Elution Order (Approximate):
-
Methanol
-
Crotonaldehyde
-
3-Methoxybutyraldehyde
-
This compound
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the commercial this compound to the distillation flask along with a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the applied pressure. The main fraction containing pure this compound should be collected. Discard the initial lower-boiling fraction (which may contain methanol and other volatile impurities) and the higher-boiling residue.
-
Characterization: Analyze the collected fractions by GC-MS to confirm their purity.
Concluding Remarks
The successful application of this compound in synthesis is highly dependent on its purity. By understanding the potential impurities and implementing the analytical and purification techniques outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes. For further assistance, please refer to the cited references or contact your chemical supplier for lot-specific information.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
1,1,3-Trimethoxybutane | C7H16O3 | CID 24994. PubChem. [Link]
-
Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. [Link]
- Production of 3-methoxybutanol and butanol
-
Relative hydrolysis kinetics of ketal 3 at different pH. ResearchGate. [Link]
-
4,4-dimethoxy-2-butanone. Organic Syntheses Procedure. [Link]
-
Nucleophilic Addition of Water- Hydration. Chemistry LibreTexts. [Link]
-
Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane). DTIC. [Link]
-
This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution. Initial state stabilization by the methoxy groups. Sci-Hub. [Link]
- Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. Unknown Source.
-
Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard). [Link]
-
2.4 Addition of Water to Aldehydes and Ketones. KPU Pressbooks. [Link]
-
Reaction Kinetics of the Synthesis of Polymethoxy Butyl Ether from n-Butanol and Trioxane with Acid Cation-Exchange Resin Catalyst. MDPI. [Link]
-
Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]
-
This compound. NIST WebBook. [Link]
- 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Unknown Source.
- The Fractional Distillation of a Binary Mixture. Unknown Source.
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
- Process for the preparation of 3-methoxybutanol and butanol
-
C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... Doc Brown's Chemistry. [Link]
-
Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment. ResearchGate. [Link]
-
GCMS 3 Fragmentation Patterns. YouTube. [Link]
- Method for producing 4,4-dimethoxy-2-butanone.
-
tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]
-
06 06 Acetal formation under acidic conditions. YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions - Supporting Inform
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Unknown Source.
-
3 Benefits of Vacuum Fractional Distillation. Digivac. [Link]
Sources
- 1. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 4. celanese.com [celanese.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 11. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1,3,3-Trimethoxybutane
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 1,3,3-trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic processes.
As this compound is an acetal, its reactions, particularly cleavage or transformations, are predominantly acid-catalyzed.[1][2] This guide will focus on the poisoning mechanisms relevant to the solid and liquid acid catalysts commonly employed in these systems.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical bonding (chemisorption) of substances, known as poisons, to its active sites.[3][4] This differs from other deactivation mechanisms like fouling (physical blockage) or sintering (thermal degradation).[5][6] Even in small quantities, poisons can render catalytic sites inactive, leading to a significant drop in reaction rate and efficiency.[7][8]
Q2: Why are reactions with this compound susceptible to catalyst poisoning?
A: Reactions involving this compound, such as its hydrolysis or use as a protecting group, typically require acid catalysis.[1][9] Acid catalysts, whether solid (e.g., zeolites, acidic resins) or liquid (e.g., H₂SO₄), are highly susceptible to poisoning by basic compounds. These poisons neutralize the active acid sites, thereby halting the catalytic cycle.
Q3: What are the most common poisons for the acid catalysts used in these reactions?
A: The most prevalent poisons for acid catalysts are basic in nature. Key examples include:
-
Nitrogen-containing compounds: Amines, amides, and nitrogen heterocycles are common culprits.[4][10] They are often present as impurities in starting materials or are sometimes products of side reactions.
-
Alkali and Alkaline Earth Metal Ions: Sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) can exchange with protons at the active sites of solid acid catalysts, reducing their acidity.[11]
-
Sulfur and Phosphorus Compounds: These can act as poisons for many types of catalysts, including certain solid acids.[7][12][13]
-
Water: While a reactant in hydrolysis, excess water can sometimes act as an inhibitor by competing for active sites or by altering the catalyst structure, particularly in reactions intended to be anhydrous.[14]
Q4: What are the typical signs of catalyst poisoning in my reaction?
A: The primary indicators of catalyst poisoning include:
-
A sudden or unexpectedly rapid drop in the reaction rate.
-
A complete cessation of the reaction before the starting material is fully consumed.
-
The need for higher catalyst loading or more forcing conditions (e.g., higher temperature) to achieve the desired conversion compared to previous runs.
-
Changes in product selectivity, as the most active catalyst sites may be poisoned first.[15]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve catalyst poisoning based on common experimental observations.
Issue 1: Reaction is Sluggish or Stalls Completely
A slow or stalled reaction is the most direct symptom of an inactive catalyst. The following workflow will help you diagnose the root cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a stalled reaction.
Potential Cause A: Basic Impurities in Starting Materials
The most common cause of acid catalyst poisoning is the presence of basic impurities (e.g., amines) in the this compound or other reagents. These impurities neutralize the catalyst's active acid sites.
This protocol provides a simple method to test for acidic or basic impurities in your organic reagents.
Objective: To quantify the presence of non-neutral species in the reagent.
Materials:
-
This compound sample
-
Anhydrous, neutral solvent (e.g., isopropanol)
-
Standardized 0.01 M HCl in isopropanol
-
Standardized 0.01 M NaOH in isopropanol
-
pH indicator (e.g., bromothymol blue)
Procedure:
-
Dissolve a known mass (e.g., 1.0 g) of your this compound sample in 20 mL of the neutral solvent.
-
Add a few drops of the pH indicator.
-
If the solution is basic, titrate with the standardized 0.01 M HCl solution until the endpoint is reached.
-
If the solution is acidic, titrate with the standardized 0.01 M NaOH solution.
-
Record the volume of titrant used and calculate the molar equivalent of the impurity.
Interpretation: A significant volume of titrant indicates the presence of impurities that are likely poisoning your catalyst.
If impurities are detected, purification is necessary. The most effective method will depend on the nature of the impurity.
-
Distillation: Effective for removing non-volatile or significantly higher/lower boiling point impurities.
-
Neutral Alumina Plug: Passing the reagent through a short column of neutral activated alumina can effectively remove many polar, basic impurities.
-
Aqueous Wash: A gentle wash with dilute, weak acid followed by a water wash and drying can remove basic impurities. Caution: This may not be suitable for all reagents and can introduce water.
After purification, re-run the reaction with the purified material to confirm that the poisoning issue is resolved.[16]
Potential Cause B: Deactivation of the Catalyst Itself
If the reagents are pure, the catalyst itself may have been poisoned from a previous reaction or improper handling. This is especially relevant for solid catalysts like zeolites or ion-exchange resins.
Analyzing the catalyst used in the failed reaction can provide direct evidence of poisoning.
| Analytical Technique | Information Provided | Common Findings in Poisoning |
| Temperature Programmed Desorption (TPD) with NH₃ or pyridine | Quantifies the number and strength of acid sites. | A significant reduction in the number of acid sites compared to a fresh catalyst. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the catalyst surface.[17][18] | Presence of unexpected elements like Nitrogen (from amines), Sodium, or Potassium on the surface. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups adsorbed on the catalyst surface. | Characteristic peaks corresponding to the suspected poison (e.g., N-H stretches from amines). |
| Inductively Coupled Plasma (ICP-OES/MS) | Provides bulk elemental analysis of the catalyst.[17] | Detects poisoning by metals like Na, K, Pb, etc. |
If poisoning is confirmed, the catalyst must be regenerated or replaced. Regeneration methods are highly dependent on the catalyst type and the nature of the poison.[19]
-
For Solid Acid Catalysts (e.g., Zeolites, Resins) Poisoned by Organics:
-
Solvent Washing: Wash the catalyst with a neutral solvent to remove physisorbed material.[20]
-
Calcination (for robust inorganic catalysts like zeolites): Heat the catalyst in a furnace under a flow of air or inert gas. This can burn off organic poisons.[21] Crucially, follow the manufacturer's temperature guidelines to avoid thermal degradation (sintering).
-
-
For Resins Poisoned by Metal Ions:
Preventative Measures
Proactive measures are the most effective way to avoid catalyst poisoning and ensure process reliability.
-
Strict Reagent Purity Control: Always use reagents of the highest possible purity. If purity is uncertain, perform a quick diagnostic check (like Protocol 1) or purify the material before use.[16]
-
Use of Guard Beds: For continuous flow processes or high-value reactions, placing a small bed of a sacrificial, high-surface-area material (like activated alumina or a cheaper acidic resin) upstream of the main catalyst bed can trap poisons before they reach the primary catalyst.[17]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions that could generate catalyst inhibitors or poisons.
-
Dedicated Glassware: Use glassware dedicated to acid-catalyzed reactions to prevent cross-contamination from basic residues.
By understanding the mechanisms of catalyst poisoning and implementing these diagnostic and preventative strategies, you can significantly improve the success rate and efficiency of your reactions involving this compound.
References
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved January 20, 2026, from [Link]
-
Chemistry For Everyone. (2023, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]
-
StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. Retrieved January 20, 2026, from [Link]
- Gao, F., et al. (2020).
-
EnergyBin. (n.d.). Catalyst Poisoning Mitigation. Retrieved January 20, 2026, from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved January 20, 2026, from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 20, 2026, from [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved January 20, 2026, from [Link]
-
Chemistry For Everyone. (2023, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
candcs. (n.d.). Poisoning (catalyst poisoning). Retrieved January 20, 2026, from [Link]
-
Hiden Analytical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved January 20, 2026, from [Link]
-
LinkedIn. (2023, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 20, 2026, from [Link]
-
CPI. (2023, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2019, September 26). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. Retrieved January 20, 2026, from [Link]
-
Henry Rzepa's Blog. (2015, November 18). The roles of water in the hydrolysis of an acetal. Retrieved January 20, 2026, from [Link]
-
tasconusa.com. (n.d.). Analysis of Catalysts. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Zeolites and Related Materials as Catalyst Supports for Hydrocarbon Oxidation Reactions. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). Characterization and Catalyst Development. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Zeolites and Related Materials as Catalyst Supports for Hydrocarbon Oxidation Reactions. Retrieved January 20, 2026, from [Link]
-
Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (n.d.). Synthetic reactions using a 3-D printed acid-catalyst. Retrieved January 20, 2026, from [Link]
-
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). 24.7: Reactions of Amines. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved January 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Phosphorus promotion and poisoning in zeolite-based materials: synthesis, characterisation and catalysis. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Silver-Exchanged Zeolites: Preparation and Applications—A Review. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Hydroprocessing catalysts regeneration and recycling. Retrieved January 20, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. scispace.com [scispace.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi-res.com [mdpi-res.com]
- 12. GAS Dortmund [gas-dortmund.de]
- 13. Phosphorus promotion and poisoning in zeolite-based materials: synthesis, characterisation and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of water in the hydrolysis of an acetal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. Poisoning (catalytic converter poisoning) - candcs [candcs.de]
- 16. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 17. Catalyst Poisoning Testing [intertek.com]
- 18. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 19. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unconventional Acetal: A Comparative Guide to 1,3,3-Trimethoxybutane and Its Place Among Acetal Protecting Groups
For the modern researcher, scientist, and drug development professional, the strategic selection of protecting groups is a critical juncture in the intricate roadmap of multi-step organic synthesis. Among the diverse arsenal of protective functionalities, acetals have long been workhorses for the temporary masking of alcohols and carbonyls. This guide delves into a comparative analysis of acetal protecting groups, with a special focus on the lesser-known 1,3,3-trimethoxybutane and its potential, juxtaposed against established counterparts like methoxymethyl (MOM), tetrahydropyranyl (THP), and benzylidene acetals.
The Acetal Advantage: A Tale of Stability and Selective Cleavage
Acetal protecting groups are characterized by their inherent stability in neutral to strongly basic environments, rendering them impervious to a wide array of nucleophilic reagents, hydrides, and organometallics.[1][2] Their utility lies in their acid-lability; a feature that allows for their selective removal under controlled acidic conditions, often with high efficiency.[3][4] The choice between different acetal protecting groups is dictated by the specific demands of the synthetic route, including the desired level of stability and the mildness of the required deprotection conditions.[5]
This compound: A Hypothetical Foray into Acetal Protection
This compound is the dimethyl ketal of 4-methoxy-2-butanone. When used to protect an alcohol (R-OH), it would likely undergo an acid-catalyzed exchange reaction to form a mixed ketal.
Proposed Formation of the 1,3-Dimethoxy-1-methylbutoxy (DMMB) Protecting Group:
Caption: Proposed acid-catalyzed protection of an alcohol with this compound.
The resulting protecting group, which we will refer to as 1,3-dimethoxy-1-methylbutoxy (DMMB), is an acyclic ketal. Acyclic ketals are generally less stable and more readily cleaved under acidic conditions compared to their cyclic counterparts.[5] This suggests that the DMMB group would be a relatively labile protecting group, suitable for substrates that require mild deprotection conditions.
A Comparative Analysis of Acetal Protecting Groups
To understand the potential utility of the DMMB group, it is essential to compare its inferred properties with those of well-established acetal protecting groups.
| Protecting Group | Structure of Protected Alcohol | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| DMMB (Hypothetical) | R-O-C(CH₃)(OCH₃)CH₂CH₂OCH₃ | This compound, Acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., dilute HCl, AcOH) | Expected to be stable to base, nucleophiles, and reducing agents. Likely sensitive to mild acid. |
| MOM | R-O-CH₂OCH₃ | MOM-Cl, base (e.g., DIPEA); or CH₂(OCH₃)₂, acid catalyst[4] | Acidic hydrolysis (e.g., HCl in aq. EtOH, TFA in DCM)[4] | Stable to base, nucleophiles, and many reducing/oxidizing agents. Cleaved by strong acids.[6] |
| THP | R-O-THP | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH, PPTS)[3] | Acidic hydrolysis (e.g., AcOH in THF/H₂O, PPTS in EtOH)[3] | Stable to base, nucleophiles, organometallics, and hydrides.[7] |
| Benzylidene | Cyclic acetal of a 1,2- or 1,3-diol | Benzaldehyde, acid catalyst (e.g., p-TsOH, ZnCl₂) | Acidic hydrolysis; Reductive cleavage (e.g., H₂, Pd/C; Et₃SiH, Pd/C)[8][9] | Stable to basic and nucleophilic conditions. |
Stability and Reactivity
The stability of an acetal protecting group is paramount to its successful application. The DMMB group, being an acyclic ketal, is predicted to be more susceptible to acid-catalyzed hydrolysis than cyclic acetals like benzylidene acetals. The rate of hydrolysis of acetals and ketals is dependent on the stability of the intermediate carbocation formed during cleavage.[10] The tertiary carbocation that would be formed upon protonation and loss of the alcohol from the DMMB group would be relatively stable, suggesting a facile cleavage.
In contrast, the cyclic nature of THP and benzylidene acetals imparts greater stability due to conformational and entropic factors.[5] MOM ethers, while acyclic, are generally more stable than simple acyclic ketals and often require stronger acidic conditions for removal.[4]
Orthogonality and Chemoselectivity
A key consideration in complex syntheses is the concept of orthogonal protection, where one protecting group can be removed without affecting another. The predicted high acid lability of the DMMB group could potentially offer orthogonality with more robust protecting groups like benzyl ethers or silyl ethers that require different cleavage conditions. However, it would likely not be orthogonal to other acid-labile groups such as THP or TBS.
Experimental Protocols for Common Acetal Protecting Groups
To provide a practical context for this comparison, detailed experimental protocols for the protection and deprotection of alcohols using MOM, THP, and benzylidene acetals are outlined below.
Methoxymethyl (MOM) Ether Protection and Deprotection
Protection Protocol:
Caption: A typical workflow for the protection of an alcohol as a MOM ether.
Deprotection Protocol:
To a solution of the MOM-protected alcohol in a suitable solvent (e.g., dichloromethane), trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature until completion, as monitored by TLC.[4]
Tetrahydropyranyl (THP) Ether Protection and Deprotection
Protection Protocol:
An alcohol is dissolved in an inert solvent like dichloromethane, followed by the addition of dihydropyran and a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH). The reaction is typically stirred at room temperature.[3]
Deprotection Protocol:
The THP ether is dissolved in a mixture of acetic acid, tetrahydrofuran, and water and stirred, often with gentle heating.[3]
Benzylidene Acetal Protection and Deprotection of a Diol
Protection Protocol:
Caption: General procedure for the formation of a benzylidene acetal.
Deprotection Protocol (Reductive Cleavage):
To a solution of the benzylidene acetal in methanol, 10% Palladium on carbon (Pd/C) is added, followed by the portion-wise addition of triethylsilane. The reaction is stirred at room temperature.[8][11]
Conclusion: The Verdict on this compound
While this compound is not a conventional protecting group, a theoretical evaluation based on the principles of physical organic chemistry suggests that the derived DMMB group would function as a highly acid-labile protecting group for alcohols. Its primary advantage would be the ease of removal under very mild acidic conditions, potentially offering a degree of selectivity in the presence of more robust protecting groups. However, this high lability would also be its main drawback, limiting its application in synthetic routes that involve even weakly acidic steps.
For researchers seeking a protecting group with this type of reactivity profile, the DMMB group could be an interesting, albeit unexplored, option. Further experimental investigation is required to validate these hypotheses and to fully characterize the stability and reactivity of this unconventional acetal protecting group. In the meantime, established protecting groups like MOM, THP, and benzylidene acetals continue to offer a reliable and well-documented toolkit for the synthetic chemist.
References
- BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A mild and chemoselective deprotection method of various acetal-type protective groups. Organic Letters, 11(22), 5138-5141.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934.
- Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934.
- ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- Royal Society of Chemistry. (2014). Deprotection of cyclic/acyclic acetals and ketals using nickel boride in methanol.
- Guchhait, S. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78.
- Guidechem. (2022).
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- PubMed. (2013).
- Ellervik, U., & Magnusson, G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 193-203.
- BenchChem. (2025). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
- ResearchGate. (2025).
- Bentham Science. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235.
- ResearchGate. (2017).
- Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(19), 3466-3470.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers.
- Organic Syntheses. 4,4-dimethoxy-2-butanone.
- Organic Chemistry Portal. MOM Ethers.
- Liras, S., & Mascal, M. (2000). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 122(45), 11049-11059.
- Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492-1495.
- Chem-Impex. 4-(4-Methoxyphenyl)-2-butanone.
- Organic Chemistry Portal. Dimethyl Acetals.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Rzepa, H. S. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
- Jones, R. A. Y., & Katritzky, A. R. (1962). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic, 1317-1323.
- ResearchGate. (2017). Figure 5.
- Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264-272.
- Organic Chemistry Portal. Benzylidene Acetals.
- Organic Chemistry Portal. Protecting Groups - Stability.
- Ilankumaran, P., & Moghe, A. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Journal of Heterocyclic Chemistry, 55(10), 2354-2359.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- McClelland, R. A., & Alibhai, M. (1981). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 59(8), 1169-1176.
- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- Master Organic Chemistry. (2025).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- ResearchGate. (2000).
- ChemBK. (2024). 4-Methoxy-2-butanone.
- University of Windsor. Alcohol Protecting Groups.
- Fife, T. H. (1972). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 72(4), 291-319.
- Google Patents. (1994). JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.
- NIST. 2-Butanone, 4-methoxy-.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 1,3,3-Trimethoxybutane Adducts
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent work is built. When dealing with reactive molecules like 1,3,3-trimethoxybutane, which can serve as a precursor or a protecting group, understanding the precise structure of its adducts is paramount. These adducts can arise from various synthetic routes, such as Michael additions, or through interactions with biological macromolecules.[1]
This guide provides an in-depth, objective comparison of core spectroscopic techniques for the structural elucidation of this compound adducts. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how an integrated, multi-technique approach forms a self-validating system for absolute structural confidence.
The Strategic Imperative: Why a Multi-Faceted Approach?
Relying on a single analytical technique for structural confirmation is a precarious strategy. Each method provides a unique piece of the molecular puzzle. Mass Spectrometry (MS) gives us the total mass and fragmentation clues, Infrared (IR) Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the atomic connectivity. It is only by overlaying these distinct datasets that a single, consistent structure emerges, ensuring the trustworthiness of your results.
Part 1: Nuclear Magnetic Resonance (NMR) – The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For a typical this compound adduct, a suite of NMR experiments is necessary to assign every proton and carbon signal unambiguously.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified adduct.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.
¹H and ¹³C NMR: The Initial Fingerprint
The parent molecule, this compound, presents a distinct set of signals. The formation of an adduct—for instance, through a reaction involving a nucleophile attacking a derivatized butane backbone—will cause predictable shifts in the NMR spectrum. Protons and carbons near the site of adduction will be most affected.
-
¹H NMR: Protons on carbons adjacent to ether oxygens are deshielded and typically appear in the 3.4-4.5 ppm range.[2][3] The introduction of a new functional group will shift the signals of neighboring protons.
-
¹³C NMR: Ether-linked carbons are also shifted downfield, generally appearing in the 50-80 ppm range.[2][3] The acetal carbon (C3) will have a characteristic shift around 100-110 ppm.
Table 1: Comparative NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | This compound (Predicted) | Hypothetical Adduct (e.g., Thiophenol Adduct at C4) | Rationale for Shift |
| C1-H₃ | ~1.2 ppm | ~1.3 ppm | Minor inductive effect from distant sulfur atom. |
| C2-H₂ | ~1.8 ppm | ~2.9 ppm | Significant downfield shift due to proximity to the electron-withdrawing sulfur atom. |
| C3 | ~101 ppm | ~101 ppm | Acetal carbon, largely unaffected by substitution at C4. |
| C4-H₂ | ~3.6 ppm | ~3.3 ppm | Now C4-H. Shift influenced by both the adjacent ether and the new thioether linkage. |
| -OCH₃ (C1') | ~3.3 ppm | ~3.3 ppm | Methoxy group on C3, distant from the reaction site. |
| -OCH₃ (C1'') | ~3.3 ppm | ~3.3 ppm | Methoxy group on C3, distant from the reaction site. |
| -OCH₃ (C1''') | ~3.2 ppm | ~3.2 ppm | Methoxy group on C1, distant from the reaction site. |
Note: Predicted values are based on standard chemical shift principles and data from similar structures.
2D NMR: Connecting the Dots
While ¹H and ¹³C spectra provide a list of parts, 2D NMR shows how they are assembled.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). A cross-peak between signals at δ 2.9 and δ 1.3 in our hypothetical adduct would confirm the C2-H₂ / C1-H₃ bond.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is crucial for definitively assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to piecing together the molecular fragments. For example, observing a correlation from the protons of the methoxy groups (~3.3 ppm) to the acetal carbon (~101 ppm) confirms the C(OCH₃)₂ moiety.
Part 2: Mass Spectrometry (MS) – The Molecular Weight Scale
MS provides the molecular weight of the adduct, offering the most direct validation of a successful reaction. The choice of ionization technique is critical.
Experimental Protocol: MS Sample Preparation
-
Solvent System: Prepare a dilute solution (~10-50 µg/mL) of the adduct in a solvent suitable for the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for ESI+).
-
Ionization Mode:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight. It typically yields protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.[4]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation.[4] This is useful for creating a fragmentation "fingerprint" and comparing it to spectral libraries, especially for smaller, more volatile molecules.
-
-
Analysis: Infuse the sample directly or via LC-MS into a high-resolution mass spectrometer (e.g., Orbitrap, TOF) for accurate mass measurement.
Interpreting the Data
The primary goal is to find the ion corresponding to the expected molecular weight of the adduct. For our hypothetical thiophenol adduct:
-
Thiophenol MW: 110.18 g/mol
-
Expected Adduct MW: (Assuming substitution for one methoxy group) 148.20 + 110.18 - 32.04 (CH₃OH) = 226.34 g/mol
-
Expected ESI-MS Signal ([M+H]⁺): m/z 227.35
Table 2: Expected Mass Spectrometry Signals
| Ion Type | Technique | Expected m/z | Significance |
| [M+H]⁺ | ESI | 227.35 | Confirms the molecular weight of the adduct. |
| [M+Na]⁺ | ESI | 249.33 | Common sodium adduct, also confirms MW. |
| [M]⁺ | EI | 226.34 | Molecular ion (often weak or absent in acetals).[7] |
| Fragment Ion | EI | e.g., m/z 87 | Characteristic fragment for a dioxolane-type ring, indicating the acetal moiety is intact.[7] |
The fragmentation pattern in EI-MS can be particularly informative. Acetals are known to undergo specific cleavage pathways, and observing these characteristic fragments provides strong evidence for the presence of that functional group in the final structure.[7]
Part 3: Infrared (IR) Spectroscopy – The Functional Group Check
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence or absence of key functional groups. While the "fingerprint region" (<1500 cm⁻¹) can be complex, the diagnostic region provides clear, interpretable signals.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a single drop of the purified liquid adduct between two KBr or NaCl salt plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of solid sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
-
Acquisition: Collect a background spectrum of the empty instrument/ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.
Interpreting the Spectrum
For a this compound adduct, the most critical region is 1000-1300 cm⁻¹.
-
C-O Stretching: Ethers and acetals display strong C-O stretching absorptions in the 1050-1150 cm⁻¹ range.[2][8] The presence of a strong, broad band in this region is a key indicator that the core ether/acetal structure is present.
-
Absence of Other Groups: Equally important is the absence of certain peaks. For a successful reaction that maintains the acetal, one should confirm the absence of a strong, broad O-H stretch (~3300 cm⁻¹) from a hydrolyzed alcohol and a sharp C=O stretch (~1715 cm⁻¹) from a ketone or aldehyde.[9][10]
-
Adduct-Specific Peaks: The newly introduced functional group will have its own characteristic peaks (e.g., aromatic C-H stretches >3000 cm⁻¹ for a phenyl group, a weak S-H stretch ~2550 cm⁻¹ if a thiol was a starting material but is absent in the product).
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Presence in Adduct? | Interpretation |
| C-O (Ether/Acetal) | 1050-1150 | Yes (Strong) | Confirms the core trimethoxybutane structure remains.[3][8] |
| sp³ C-H | 2850-3000 | Yes | Confirms the aliphatic backbone. |
| O-H (Alcohol) | 3200-3600 (Broad) | No | Confirms no unintended hydrolysis of the acetal. |
| C=O (Ketone) | 1700-1725 | No | Confirms no unintended hydrolysis/oxidation. |
| Aromatic C-H | 3000-3100 | Yes (If applicable) | Confirms the presence of an aromatic ring from the adduct. |
Conclusion: The Power of Integrated Evidence
The structural confirmation of a this compound adduct is achieved not by a single "magic bullet" experiment, but by the logical convergence of evidence from NMR, MS, and IR spectroscopy. NMR provides the detailed connectivity map, MS confirms the exact mass and formula, and IR verifies the presence of the correct functional groups while confirming the absence of unwanted side products. This integrated, self-validating methodology ensures that the structure assigned to a molecule is robust, reliable, and ready for the next stages of research and development.
References
- Matsuda, T., et al. (1998). Analysis of DNA Adducts of Acetaldehyde by Liquid Chromatography-Mass Spectrometry. Analytical Biochemistry, 265(2), 249-254.
- Niemelä, O. (1995). Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts. Alcoholism, Clinical and Experimental Research, 19(2), 314-319.
- Chemistry Learning. (2023).
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
- Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. ACS Symposium Series.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2024). Ether Infrared spectra.
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
- National Center for Biotechnology Information. (n.d.). 1,1,3-Trimethoxybutane. PubChem.
- PubChemLite. (n.d.). This compound (C7H16O3).
- Global Substance Registration System. (n.d.). This compound.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- Çınar, S., & Ünaleroğlu, C. (2018). Facile synthesis of heteroaryl substituted γ-lactams from nitrovinyl arenes. Turkish Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. datapdf.com [datapdf.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 1,3,3-Trimethoxybutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Reactivity of 1,3,3-Trimethoxybutane
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is an acyclic ketal that serves as a valuable protecting group for the ketone functionality in 4-methoxy-2-butanone.[1][2] Its primary chemical utility lies in its stability under neutral to strongly basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the masked carbonyl group. The regeneration of the ketone is typically achieved through acid-catalyzed hydrolysis.[3] Understanding the kinetics of this hydrolysis is paramount for its efficient use and for comparing its performance against other protecting groups.
The acid-catalyzed hydrolysis of acetals and ketals is a cornerstone of synthetic organic chemistry. The generally accepted mechanism proceeds through a series of equilibrium steps, with the formation of a resonance-stabilized oxocarbenium ion being the rate-determining step.[4][5] The stability of this intermediate is a key determinant of the overall reaction rate.
Comparative Kinetic Analysis: this compound in Context
Structural Influences on Hydrolysis Rates: Acyclic vs. Cyclic Ketals
A fundamental comparison in ketal chemistry is the relative stability of acyclic versus cyclic structures. Cyclic ketals, particularly those forming five- or six-membered rings (1,3-dioxolanes and 1,3-dioxanes), are generally more stable towards hydrolysis than their acyclic counterparts.[3] This enhanced stability is attributed to both thermodynamic and kinetic factors. The formation of a cyclic ketal is entropically more favorable than the formation of an acyclic ketal from two separate alcohol molecules. Kinetically, the intramolecular ring-closing step for cyclic ketal formation is also faster.[3]
This inherent stability translates to slower hydrolysis rates for cyclic ketals compared to acyclic ones like this compound. This makes acyclic ketals a more suitable choice when milder deprotection conditions are required.
Electronic and Steric Effects on Ketal Hydrolysis
The rate of acid-catalyzed hydrolysis is highly sensitive to the electronic and steric environment around the ketal carbon. The rate-determining step involves the formation of a carbocationic intermediate; therefore, any structural feature that stabilizes this positive charge will accelerate the reaction.[4]
-
Electronic Effects: Electron-donating groups attached to the carbon bearing the alkoxy groups will stabilize the oxocarbenium ion, thus increasing the rate of hydrolysis. Conversely, electron-withdrawing groups will destabilize the intermediate and slow down the reaction. For this compound, the presence of an alkyl group (methyl) and a methoxyethyl group attached to the ketal carbon influences its reactivity. The ether oxygen in the side chain is sufficiently removed so as to not exert a significant inductive effect on the reaction center.
-
Steric Effects: Increased steric hindrance around the ketal carbon can affect the rate of hydrolysis. While highly congested ketals might hydrolyze more slowly due to hindered approach of the acid catalyst and water, steric strain in the ground state of the ketal can sometimes lead to an accelerated rate of hydrolysis if this strain is relieved in the transition state.
Comparative Hydrolysis Rates of Acyclic Ketals
To provide a quantitative comparison, the following table summarizes the half-lives of hydrolysis for a series of acyclic ketals under acidic conditions. This data, gathered from studies on structurally related compounds, allows for an informed estimation of the reactivity of this compound.
| Ketal/Acetal | Structure | Conditions | Half-life (t½) | Reference |
| Acetaldehyde Dimethyl Acetal | CH₃CH(OCH₃)₂ | TFA in CD₃CN/D₂O | ~4 hours | [4] |
| Acetone Dimethyl Ketal | (CH₃)₂C(OCH₃)₂ | pH 5 buffer | ~24 minutes | [6] |
| Cyclopentanone Dimethyl Ketal | c-(CH₂)₄C(OCH₃)₂ | pH 5 buffer | Slower than acetone ketal | [7] |
| Cyclohexanone Dimethyl Ketal | c-(CH₂)₅C(OCH₃)₂ | pH 5 buffer | Slower than acetone ketal | [7] |
| 2-Methoxy-2-phenyltetrahydrofuran (a cyclic ketal) | - | pH > 6 | - | [8] |
Note: The reaction conditions vary between studies, making direct comparison of absolute rates challenging. However, the relative trends provide valuable insights.
Based on the data for acetone dimethyl ketal, we can infer that this compound, also a ketal derived from a methyl ketone, will exhibit a relatively fast rate of hydrolysis under acidic conditions. The presence of the ether linkage in the side chain is not expected to dramatically alter the rate compared to a simple alkyl chain of similar length.
Experimental Protocols for Kinetic Studies
The determination of reaction kinetics for ketal hydrolysis requires precise monitoring of the concentration of reactants or products over time. Two common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Real-Time Reaction Monitoring by NMR Spectroscopy
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an acyclic ketal by monitoring the disappearance of the reactant and the appearance of the ketone product in real-time.
Methodology:
-
Sample Preparation: In a 5 mm NMR tube, dissolve a known concentration of the ketal (e.g., 25 mM) in a suitable deuterated solvent mixture (e.g., CD₃CN/D₂O).[9]
-
Initiation of Reaction: Add a specific amount of an acid catalyst (e.g., trifluoroacetic acid or a pH 5 buffer solution) to the NMR tube to initiate the hydrolysis reaction.[4]
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern techniques like ultrafast 2D NMR can provide detailed mechanistic insights in real-time.[10][11]
-
Data Analysis: Integrate the signals corresponding to a unique proton on the ketal reactant and a unique proton on the ketone product. The percentage of degradation can be calculated from the relative integrals of these signals over time.[6]
-
Kinetic Analysis: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation t½ = 0.693/k.[4]
Protocol 2: Kinetic Analysis by GC-MS
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an acyclic ketal by analyzing quenched aliquots of the reaction mixture.
Methodology:
-
Reaction Setup: In a thermostated reaction vessel, combine the ketal, a suitable solvent, and an internal standard.
-
Initiation of Reaction: Add the acid catalyst to start the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a neutralizing agent (e.g., a saturated sodium bicarbonate solution) and an extraction solvent.
-
Sample Preparation for GC-MS: After phase separation, inject the organic layer into the GC-MS.
-
Data Analysis: Quantify the concentration of the ketal reactant relative to the internal standard at each time point.
-
Kinetic Analysis: As with the NMR method, plot the natural logarithm of the reactant concentration versus time to determine the rate constant.
Visualizing the Reaction Pathway
The mechanism of acid-catalyzed ketal hydrolysis can be visualized to better understand the key steps influencing the reaction kinetics.
Caption: Acid-catalyzed hydrolysis of this compound.
The workflow for a typical kinetic study of ketal hydrolysis is outlined below.
Caption: Experimental workflow for kinetic studies of ketal hydrolysis.
Conclusion and Recommendations
The kinetic performance of this compound in chemical reactions, primarily its acid-catalyzed hydrolysis, is comparable to other acyclic ketals derived from methyl ketones. Its acyclic nature suggests a faster rate of hydrolysis compared to more stable cyclic ketals, making it a suitable choice for synthetic strategies that require mild deprotection conditions.
For researchers designing experiments involving this compound as a protecting group, the following points should be considered:
-
Choice of Acid Catalyst: The rate of hydrolysis is directly proportional to the acid concentration. Weaker acids or buffered systems can be employed for more controlled deprotection of sensitive substrates.
-
Solvent Effects: The choice of solvent can influence the rate of hydrolysis, though this effect is generally less pronounced than the effect of the catalyst.
-
Temperature Control: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Conducting reactions at lower temperatures can help to control the deprotection rate.
By understanding the kinetic principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively employ this compound and other ketal protecting groups in their synthetic endeavors.
References
-
Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
- McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.
- Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2635–2644.
-
Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed. (2012). Retrieved January 20, 2026, from [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Retrieved January 20, 2026, from [Link]
-
Relative hydrolysis kinetics of ketal 3 at different pH. The solid... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Figure 5. Relative hydrolysis rates of ketals based on the variation in... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates | Request PDF. (2000). Retrieved January 20, 2026, from [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.GOV. (n.d.). Retrieved January 20, 2026, from [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound - ChemBK. (2024). Retrieved January 20, 2026, from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
A Comparative Guide to the Synthesis of 1,4-Dicarbonyls and Cyclopentenones: Evaluating Alternatives to 1,3,3-Trimethoxybutane
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The 1,4-dicarbonyl unit is a cornerstone building block, serving as a direct precursor to cyclopentenones—structures prevalent in a vast array of natural products and pharmacologically active compounds. This guide provides a comparative analysis of synthetic strategies for accessing these critical intermediates, with a conceptual focus on the potential utility of 1,3,3-trimethoxybutane as a masked acetoacetate equivalent, benchmarked against well-established, high-yielding alternative methodologies.
While direct, published yield data for the application of this compound in conjugate additions is not extensively available, its structure suggests a role as a potential homoenolate equivalent. This guide will, therefore, focus on providing a thorough, data-supported comparison of the most reliable and widely adopted alternative methods: the Michael addition of dicarbonyl compounds and the organocatalytic addition of aldehydes and ketones.
The Synthetic Challenge: Accessing 1,4-Dicarbonyl Compounds
The 1,4-dicarbonyl moiety is a versatile precursor, most notably for the synthesis of five-membered ring systems through intramolecular aldol condensation or related cyclizations. The core challenge lies in the formation of the carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound.
Conceptual Application of this compound
This compound can be conceptualized as a protected form of a β-keto-ether. In the presence of a Lewis acid, it could potentially be activated to act as a nucleophile in a conjugate addition to a Michael acceptor. The resulting product, after hydrolysis of the acetal, would yield a 1,4-dicarbonyl compound.
Comparative Yield Analysis of Established Alternative Reagents
Given the limited specific data on this compound in this context, we will analyze the yields of highly reliable and frequently employed alternative nucleophiles in Michael additions.
Michael Addition of 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl compounds, such as β-ketoesters and malonic esters, are excellent Michael donors due to the high acidity of the α-proton and the stability of the resulting enolate.[1][2]
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | 3-Buten-2-one | Sodium ethoxide | Ethanol | High (not specified) | [1] |
| 2 | 1,3-Cyclopentanedione | β-Nitrostyrene | None (grinding) | Solvent-free | ~100 | [3] |
| 3 | Furan-2,4(3H,5H)-dione | β-Nitrostyrene | None (grinding) | Solvent-free | >99 | [3] |
| 4 | Cyclic 1,3-dicarbonyls | α,β-Unsaturated ketones | Acidic | Not specified | Good to excellent | [4][5] |
| 5 | 3-Oxo-3-phenylpropanenitrile | 1,5-Diarylpent-2-en-4-yn-1-one | Sodium methoxide | Methanol | 53-98 | [6] |
Organocatalytic Michael Addition of Aldehydes and Ketones
The advent of organocatalysis has provided powerful methods for the asymmetric Michael addition of unmodified aldehydes and ketones to nitroalkenes and other acceptors, often with high yields and enantioselectivity.[7][8][9][10]
| Entry | Michael Donor | Michael Acceptor | Organocatalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Propanal | Nitrostyrene | (S)-Diphenylprolinol silyl ether | Toluene | 95 | >95 | [11] |
| 2 | Various aldehydes | Nitroalkenes | trans-4-Hydroxyprolylamide | Not specified | High | High | [12] |
| 3 | Ketones | Nitro olefins | Proline | Not specified | Excellent | Modest | [7][13] |
| 4 | Cycloketones | Nitroalkenes | (R,R)-DPEN-thiourea | Water | 88-99 | 76-99 | [10] |
| 5 | Aldehydes | Nitroalkenes | (R,R)-DPEN-thiourea | Water | 94-99 | 97-99 | [9] |
Experimental Protocols for Key Methodologies
General Procedure for Michael Addition of a 1,3-Dicarbonyl Compound
This protocol is a generalized procedure based on common laboratory practices for Michael additions with activated methylene compounds.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add a catalytic amount of a base (e.g., sodium ethoxide, DBU).
-
Addition of Acceptor: To the resulting solution, add the α,β-unsaturated carbonyl compound (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene
This protocol is representative of organocatalytic Michael additions.[11][14]
-
Reaction Setup: In a reaction vessel, dissolve the nitroalkene (1.0 eq.) and the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%) in the chosen solvent (e.g., toluene, chloroform).
-
Addition of Aldehyde: Add the aldehyde (1.5-2.0 eq.) to the mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired Michael adduct.
Mechanistic Insights and Workflow Diagrams
The underlying mechanisms of these transformations dictate their efficiency and selectivity.
Mechanism of Michael Addition
The Michael addition proceeds via the formation of a stabilized enolate, which then undergoes a conjugate addition to the Michael acceptor.[15][16]
Caption: General mechanism of the Michael addition.
From 1,4-Diketones to Cyclopentenones: The Nazarov Cyclization
1,4-Diketones can be converted to divinyl ketones, which then undergo an acid-catalyzed 4π-electrocyclization known as the Nazarov cyclization to form cyclopentenones.[17][18][19][20][21]
Caption: Key steps of the Nazarov cyclization.
Discussion and Future Outlook
The Michael addition of 1,3-dicarbonyl compounds and the organocatalytic addition of aldehydes and ketones represent highly efficient and versatile methods for the synthesis of 1,4-dicarbonyl compounds, with reported yields frequently exceeding 90%. These methods offer broad substrate scope and, in the case of organocatalysis, access to chiral products with high enantioselectivity.
While this compound remains an intriguing potential reagent for similar transformations, the lack of extensive studies and comparative yield data in the literature suggests that it is not currently a mainstream choice for this purpose. Future research into the Lewis acid-mediated activation of this compound and its application as a Michael donor could reveal its synthetic utility. However, for researchers seeking reliable and high-yielding protocols, the established methods detailed in this guide provide a robust and well-documented foundation for the synthesis of 1,4-dicarbonyls and, subsequently, cyclopentenones. The choice between these established methods will depend on the specific substrate, the desired level of stereocontrol, and the overall synthetic strategy.
References
-
List, B., Pojarliev, P., & Martin, H. J. (n.d.). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. [Link]
-
(n.d.). Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. Scribd. [Link]
-
Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]
-
(n.d.). Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. Semantic Scholar. [Link]
-
(n.d.). Michael addition reaction of ketones and nitroolefins to give γ‐nitro carbonyl derivatives. ResearchGate. [Link]
-
Kim, H., Kim, T., & Kim, G. (2016). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 21(10), 1369. [Link]
-
(n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PubMed Central. [Link]
-
Kim, H., Kim, T., & Kim, G. (2016). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 21(12), 1695. [Link]
-
Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroolefins. Journal of the American Chemical Society, 125(5), 1192-1194. [Link]
-
(n.d.). Nazarov cyclization reaction. Wikipedia. [Link]
-
Li, J. J. (2020). The Nazarov Cyclization. Synform, 2020(03), A43-A49. [Link]
-
Gellman, S. H., & Scheidt, K. A. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PubMed Central. [Link]
-
Yao, H., Song, L., Liu, Y., & Tong, R. (2014). Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity. The Journal of Organic Chemistry, 79(18), 8774-8785. [Link]
-
(n.d.). The Nazarov Cyclization. Organic Reactions. [Link]
-
(n.d.). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
(n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. OpenStax. [Link]
-
(n.d.). 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Yao, H., Song, L., Liu, Y., & Tong, R. (2014). Cascade Michael addition/cycloketalization of cyclic 1,3-dicarbonyl compounds: important role of the tethered alcohol of α,β-unsaturated carbonyl compounds on reaction rate and regioselectivity. PubMed. [Link]
-
(2022, February 26). Nazarov Cyclization. YouTube. [Link]
-
(n.d.). Highly enantioselective michael addition of cyclic 1,3-dicarbonyl compounds to alpha,beta-unsaturated ketones. Semantic Scholar. [Link]
-
(2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
(n.d.). Michael addition reaction. Wikipedia. [Link]
-
(2023, May 4). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PubMed Central. [Link]
-
(2025, July 31). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. National Institutes of Health. [Link]
-
(n.d.). Conjugate addition through Lewis acid catalysis of 33 on nitroalkenes. ResearchGate. [Link]
-
(n.d.). Michael, Michael-aldol and Michael-Michael reactions of enolate equivalents of butane-2,3-diacetal protected glycolic acid derivatives. PubMed. [Link]
-
(2025, August 6). Cyanoethylations and Michael additions. VIII. The use of preformed enolate ions in Michael additions. Part I. ResearchGate. [Link]
-
Aydogan, F., Butun, S., & Senturk, M. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega, 8(15), 14035-14045. [Link]
-
Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Chemistry, 10(2), 484-493. [Link]
-
(2025, August 10). One-Pot Synthesis of 1,4-Diketones from Nitroalkenes and Ketones. ResearchGate. [Link]
-
(n.d.). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Royal Society of Chemistry. [Link]
-
(n.d.). 14 Addition of Enolates To Enones The Michael Reaction. Scribd. [Link]
-
(n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]
-
Trofimov, B. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1259. [Link]
-
(n.d.). 1,3-Diketones. Synthesis and properties. ResearchGate. [Link]
-
Taguchi, T., Saito, A., & Yanai, H. (2007). Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates. Chemical Record, 7(3), 167-179. [Link]
-
(n.d.). 1,4-addition of enolates to enones (“The Michael Reaction”). Master Organic Chemistry. [Link]
-
(2025, November 11). Conjugate addition of 1,3-dicarbonyl compounds to maleimides using bifunctional primary amine‒(thio)phosphoramide organocatalysts. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cascade Michael addition/cycloketalization of cyclic 1,3-dicarbonyl compounds: important role of the tethered alcohol of α,β-unsaturated carbonyl compounds on reaction rate and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 18. thieme.de [thieme.de]
- 19. organicreactions.org [organicreactions.org]
- 20. Chemicals [chemicals.thermofisher.cn]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Cross-Reactivity of 1,3,3-Trimethoxybutane with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the potential interactions of any chemical entity within a complex molecular environment is paramount. This guide provides an in-depth technical analysis of the cross-reactivity profile of 1,3,3-Trimethoxybutane, a molecule featuring a core acetal functional group. The stability and potential reactivity of this moiety in the presence of other common functional groups are critical considerations in synthetic chemistry, formulation science, and drug development. This document will explore the fundamental principles governing acetal reactivity and present a framework for assessing the cross-reactivity of this compound, supported by established chemical principles and proposed experimental designs.
The Chemical Nature of this compound: An Acetal in Focus
This compound possesses a geminal diether linkage, specifically a ketal, which dictates its chemical behavior.[1] Acetals are generally valued in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[2][3] However, their susceptibility to hydrolysis under acidic conditions is a key characteristic that must be carefully managed.[4][5] The structure of this compound also includes an ether linkage, which is typically stable under a wide range of conditions.
The Principle of Cross-Reactivity Assessment: A Mechanistic Approach
Cross-reactivity, in this context, refers to the unintended reaction of this compound with other functional groups present in a reaction mixture or formulation. Understanding the potential for such reactions is crucial for predicting product purity, stability, and potential degradation pathways. The primary reactive center of this compound is the acetal carbon, which can become electrophilic under certain conditions, primarily acidic catalysis.
The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by a nucleophile. In the case of hydrolysis, the nucleophile is water.[4][6] However, other nucleophilic functional groups could potentially intercept this intermediate, leading to cross-reactivity.
Comparative Reactivity with Key Functional Groups
The following sections detail the expected reactivity of this compound with a range of common functional groups based on the established chemistry of acetals.
Carboxylic Acids
Expected Reactivity: Moderate to High under Acidic Conditions.
Acetals can undergo an exchange reaction with carboxylic acids, particularly when the carboxylic acid is used in excess.[7] This reaction proceeds through the same oxocarbenium ion intermediate as in hydrolysis. The carboxylic acid can act as both a proton source and a nucleophile, leading to the formation of a hemiacetal ester.
Experimental Rationale: To assess this cross-reactivity, this compound would be incubated with a representative carboxylic acid (e.g., acetic acid or benzoic acid) under both neutral and acidic conditions. The formation of new products would be monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Alcohols
Expected Reactivity: Moderate under Acidic Conditions.
In the presence of an acid catalyst and another alcohol, this compound can undergo transacetalization.[8] This is an equilibrium process where one or both of the methoxy groups are exchanged for the new alcohol. The position of the equilibrium will depend on the relative concentrations and steric bulk of the alcohols.
Experimental Rationale: A study could involve reacting this compound with a different primary or secondary alcohol (e.g., ethanol or isopropanol) in the presence of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid). The product distribution can be analyzed by GC to determine the extent of the exchange.
Esters
Expected Reactivity: Low.
Acetals are generally stable in the presence of esters under neutral and basic conditions.[9][10] This orthogonality is frequently exploited in multi-step organic syntheses where an acetal is used to protect a carbonyl group while transformations are carried out on an ester.[11] Esters are less electrophilic than ketones or aldehydes and do not typically react with acetals.[12]
Experimental Rationale: To confirm this low reactivity, this compound can be mixed with an ester (e.g., ethyl acetate) and heated. Analysis by High-Performance Liquid Chromatography (HPLC) or GC-MS would be expected to show no significant formation of new products.
Amides
Expected Reactivity: Very Low.
Amides are generally poor nucleophiles and are unreactive towards acetals under neutral or basic conditions. The amide functional group is significantly less reactive than an amine in nucleophilic additions.
Experimental Rationale: A mixture of this compound and a primary or secondary amide (e.g., acetamide or N-methylacetamide) can be monitored over time at elevated temperatures. Spectroscopic analysis (NMR, IR) would be employed to detect any changes in the starting materials.
Amines
Expected Reactivity: Low under Neutral Conditions, Moderate under Acidic Conditions.
While acetals are stable to amines under neutral conditions, in an acidic environment, the in situ-generated aldehyde or ketone from acetal hydrolysis can react with primary or secondary amines to form imines or enamines, respectively.
Experimental Rationale: The cross-reactivity can be assessed by reacting this compound with a representative amine (e.g., butylamine or diethylamine) in the presence of a mild acid catalyst. The reaction can be monitored by LC-MS to identify the formation of imine or enamine products.
Thiols
Expected Reactivity: Moderate under Acidic Conditions.
Thiols are more nucleophilic than alcohols and can react with acetals under acidic conditions to form thioacetals. This reaction is analogous to transacetalization.
Experimental Rationale: A study could involve the reaction of this compound with a thiol (e.g., butanethiol) in the presence of an acid catalyst. The formation of the thioacetal can be followed by GC-MS, paying attention to the disappearance of the starting materials and the appearance of a new product with a characteristic mass spectrum.
Quantitative Comparison of Cross-Reactivity
To provide a clear comparison, the following table summarizes the expected relative reactivity of this compound with various functional groups under different conditions. The reactivity is categorized as High, Moderate, Low, or Very Low.
| Functional Group | Neutral Conditions (pH 7) | Basic Conditions (pH > 7) | Acidic Conditions (pH < 7) |
| Carboxylic Acid | Low | Low | Moderate to High |
| Alcohol | Very Low | Very Low | Moderate |
| Ester | Very Low | Very Low | Low |
| Amide | Very Low | Very Low | Very Low |
| Amine | Very Low | Very Low | Moderate |
| Thiol | Very Low | Very Low | Moderate |
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized protocols that can be adapted to study the cross-reactivity of this compound.
General Procedure for Cross-Reactivity Screening
-
In a clean, dry vial, combine this compound (1.0 eq) and the functional group-containing compound of interest (1.2 eq).
-
Add a suitable solvent (e.g., acetonitrile, THF) to achieve a final concentration of approximately 0.1 M.
-
For studies under acidic conditions, add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
For studies under basic conditions, add a suitable base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C, 50 °C, or 80 °C).
-
Withdraw aliquots at specific time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples by an appropriate analytical method (TLC, GC-MS, LC-MS, or NMR) to monitor the consumption of starting materials and the formation of any new products.
Analytical Methodologies
-
Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing separation and structural information for identifying products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of reactants and products, and can be used for quantitative analysis.
Visualizing the Cross-Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reactivity of this compound under different pH conditions.
Caption: A simplified workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound, by virtue of its acetal functionality, exhibits a predictable pattern of reactivity. It is a robust and stable compound under neutral to basic conditions, making it compatible with a wide array of functional groups including esters and amides. However, its lability in the presence of acid necessitates careful consideration when formulated or reacted with acidic functional groups like carboxylic acids, or with nucleophiles such as alcohols, amines, and thiols under acidic catalysis. The experimental framework provided in this guide offers a systematic approach for researchers to quantitatively assess the cross-reactivity of this compound in their specific applications, ensuring the integrity and stability of their chemical systems.
References
-
Gallucci, R. R., & Going, R. C. (1982). Reaction of hemiacetal esters, acetals, and acylals with alcohols or acetic acid. The Journal of Organic Chemistry, 47(19), 3517–3521. [Link]
-
Wikipedia. (n.d.). Acetal. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved January 20, 2026, from [Link]
-
LibreTexts. (2023, January 4). 16.4: Acetal Formation. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. Chemistry LibreTexts. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
-
Reddit. (2024, November 8). Clarification on why no acetal formation for esters? r/OrganicChemistry. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 20, 2026, from [Link]
-
LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]
-
YouTube. (2018, April 7). Hydrolysis of acetals. [Link]
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Progress in Chemical and Biochemical Research. (2021). Practical Approach for the Identification of Functional Groups in Organic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]
-
Chemistry Today. (2020, January). Reaction mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. [Link]
-
National Institutes of Health. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. [Link]
-
MDPI. (2022, March 2). In Situ Analytical Methods for the Characterization of Mechanochemical Reactions. [Link]
-
ResearchGate. (2025, August 6). Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. [Link]
-
NIST. (n.d.). Butane, 1,1,3-trimethoxy-. NIST Chemistry WebBook. [Link]
-
PubMed. (1979, May). Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]
-
Journal of Chemical Health Risks. (2023, December 6). Vol. 13 No. 6 (2023). [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetal - Wikipedia [en.wikipedia.org]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
Navigating Aldehyde Chemistry: A Cost-Benefit Analysis of 1,3,3-Trimethoxybutane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision, balancing reactivity, safety, cost, and efficiency. Acetaldehyde, a fundamental C2 building block, is notoriously difficult to handle due to its low boiling point (-20.2 °C), high volatility, and toxicity. This guide provides an in-depth technical comparison of 1,3,3-trimethoxybutane as a stable and versatile acetaldehyde surrogate, evaluating its performance and economic viability against other common alternatives.
Acetaldehyde's gaseous nature and propensity for self-condensation present significant challenges in maintaining accurate stoichiometry and ensuring reproducible reaction outcomes on an industrial scale.[1] Consequently, the use of acetaldehyde equivalents, or surrogates, which are stable, easily handled precursors that generate the required acetaldehyde or its enolate in situ, has become standard practice. Among these, this compound has emerged as a promising candidate, offering a unique combination of stability, reactivity, and synthetic advantages.
The Profile of an Acetaldehyde Surrogate: this compound
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a stable, high-boiling liquid that serves as an effective precursor to the acetaldehyde enolate. Its structure incorporates a protected ketone functionality, which, under acidic conditions, can be unmasked to generate the desired reactive species.
Synthesis of this compound
The industrial synthesis of this compound is not widely published in detail. However, a plausible and economically viable route can be inferred from the synthesis of its isomer, 4,4-dimethoxy-2-butanone. This process typically involves a Claisen ester condensation of acetone and methyl formate in the presence of a base like sodium methoxide to form the sodium enolate of butan-2-one-4-al. Subsequent reaction with methanol under acidic conditions yields the desired acetal. This two-step process utilizes readily available and relatively inexpensive starting materials.
Figure 1. Plausible synthetic route for this compound.
The causality behind this synthetic choice lies in the high efficiency and atom economy of the Claisen condensation for forming the carbon-carbon bond, followed by a straightforward and high-yielding acetalization to protect the aldehyde functionality and introduce the methoxy groups.
A Comparative Landscape: this compound vs. Alternatives
The selection of an acetaldehyde surrogate is application-dependent. Here, we compare this compound with other commonly employed alternatives: acetaldehyde diethyl acetal and vinyl ethers.
| Feature | This compound | Acetaldehyde Diethyl Acetal | Vinyl Ethers (e.g., Ethyl Vinyl Ether) |
| Physical State | Liquid | Liquid | Gas or low-boiling liquid |
| Boiling Point (°C) | ~157[2] | 102-103 | 35-36 |
| Handling | Easy to handle liquid | Relatively easy to handle liquid | Requires specialized handling due to low boiling point and flammability |
| Stability | High | Good, but can form peroxides | Prone to polymerization |
| In situ Generation | Acid-catalyzed hydrolysis | Acid-catalyzed hydrolysis | Acid-catalyzed hydrolysis |
| Key Applications | Aldol reactions, Michael additions | General acetaldehyde source | Vinyl ether synthesis, cycloadditions[3] |
| Byproducts | Methanol, 4-methoxy-2-butanone | Ethanol | Corresponding alcohol |
| Cost | Not widely available in bulk, likely moderate to high | Commercially available in bulk, relatively low cost | Commercially available in bulk, low to moderate cost |
Table 1. Comparison of key features of acetaldehyde surrogates.
In-Depth Analysis:
-
Handling and Safety: The high boiling point of this compound is a significant advantage in large-scale operations, reducing volatile emissions and simplifying handling procedures. In contrast, the low boiling point of vinyl ethers necessitates cooled reactors and careful pressure management. Acetaldehyde itself is classified as extremely flammable and a suspected carcinogen, requiring stringent safety protocols.[1][4] this compound is also flammable but less volatile, making it a safer alternative.[2][5] Acetaldehyde diethyl acetal shares a similar safety profile to this compound but is more volatile.[6]
-
Reactivity and Control: this compound and acetaldehyde diethyl acetal both release acetaldehyde upon acid catalysis, allowing for controlled generation of the reactive species within the reaction mixture. This in situ generation minimizes the concentration of free acetaldehyde, thereby reducing side reactions like self-condensation. Vinyl ethers also hydrolyze under acidic conditions but are also susceptible to polymerization.
Experimental Protocols and Performance Data
To provide a practical comparison, we outline a general protocol for a key application of acetaldehyde surrogates: the Aldol condensation.
Protocol 1: Aldol Condensation using this compound
-
To a stirred solution of the ketone (1.0 eq) and a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) in a suitable solvent (e.g., dichloromethane) at -78 °C, add this compound (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC or GC.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Aldol Condensation using Acetaldehyde Diethyl Acetal
-
Follow the same procedure as in Protocol 1, substituting acetaldehyde diethyl acetal (1.2 eq) for this compound.
Expected Performance:
While direct, large-scale comparative data is scarce in the public domain, laboratory-scale studies and general principles suggest the following:
-
Yield: Both surrogates are expected to give good to excellent yields in Aldol reactions, often superior to using acetaldehyde directly due to better control over the reaction.
-
Selectivity: The choice of Lewis acid and reaction conditions will be the primary driver of stereoselectivity.
-
Process Considerations: The higher boiling point of this compound may simplify solvent removal and product purification steps, particularly in large-scale operations where distillation is a common purification technique.
Figure 2. Comparative experimental workflow for Aldol condensation.
Conclusion and Future Outlook
This compound presents a compelling case as a safe and effective acetaldehyde surrogate for large-scale synthesis. Its primary advantages lie in its high boiling point, ease of handling, and stability, which can translate to improved process safety and control. While its cost-effectiveness relative to more common surrogates like acetaldehyde diethyl acetal requires further evaluation based on bulk pricing and specific application performance, the potential for streamlined workup and improved reaction consistency makes it a strong contender for consideration in process development.
For researchers and drug development professionals, the choice of an acetaldehyde surrogate will ultimately depend on a holistic assessment of the specific synthetic challenge. Factors such as the scale of the reaction, the sensitivity of the substrates, the required purity of the product, and the overall process economics must be carefully weighed. This compound, with its favorable physical properties and reliable reactivity, should be considered a valuable tool in the arsenal of the modern synthetic chemist.
References
-
PubChem. 1,1,3-Trimethoxybutane. National Center for Biotechnology Information. [Link]
-
ResearchGate. Cost-Effectiveness Analysis and the Formulary Decision-Making Process. [Link]
-
National Center for Biotechnology Information. Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
- Google Patents. A kind of method for producing vinyl ether.
-
ResearchGate. The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed RetroAldol Reaction. [Link]
-
YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
-
ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
-
National Center for Biotechnology Information. High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization. [Link]
-
Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]
-
ResearchGate. Vinyl Esters as Acetaldehyde Surrogates: Potential Utility in Some Common Multicomponent Sequences. [Link]
-
Michael Pittelkow. Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. [Link]
-
National Center for Biotechnology Information. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. [Link]
-
Organic Syntheses. Preparation of Vinyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. [Link]
-
Agilent. Acetaldehyde - Safety Data Sheet. [Link]
- Google Patents.
-
DTU Research Database. Assessing the economic and environmental sustainability of bio-olefins: The case of 1,3-butadiene production from bioethanol. [Link]
- Google Patents.
-
Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. [Link]
-
National Center for Biotechnology Information. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. [Link]
- Google Patents. Method for producing 3-alkoxy-3-methyl-1-butanol.
-
ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]
-
ACS Publications. Supported Molybdenum Oxides for the Aldol Condensation Reaction of Acetaldehyde. [Link]
-
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Acetaldehyde. [Link]
-
Royal Society of Chemistry. Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. [Link]
- Google Patents.
-
MDPI. Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111348991A - A kind of method for producing vinyl ether - Google Patents [patents.google.com]
- 4. carlroth.com [carlroth.com]
- 5. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
environmental impact comparison of 1,3,3-Trimethoxybutane and its alternatives
An In-depth Guide to the Environmental Impact of 1,3,3-Trimethoxybutane and Its Greener Alternatives
For the modern researcher and drug development professional, the selection of solvents and chemical intermediates extends beyond mere chemical compatibility and efficacy. A rigorous evaluation of a substance's environmental and toxicological profile is now a critical component of sustainable scientific practice. This guide provides a comprehensive environmental impact comparison of this compound, a compound utilized as a solvent and fragrance ingredient, against its more sustainable alternatives. Our analysis is grounded in the principles of green chemistry and lifecycle assessment, providing you with the data-driven insights necessary for informed chemical selection.
This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a colorless, flammable liquid with the chemical formula C₇H₁₆O₃.[1][2][3] Its utility is primarily found in two distinct areas:
-
Solvent and Reaction Intermediate: It serves as a solvent and a stabilizing agent for reaction intermediates in organic synthesis.[1]
-
Fragrance and Flavor Industry: As an acetal, it is part of a class of compounds used to create and prolong specific scent profiles in consumer products.[4]
An initial review of its safety data reveals several hazards. It is classified as a flammable liquid and is harmful if swallowed.[5][6] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] While one safety data sheet indicates it is not considered to be persistent, bioaccumulative, and toxic (PBT), it critically notes that data on its biodegradability and broader ecotoxicity are unavailable.[5] This lack of comprehensive environmental data is a significant concern and a primary motivator for seeking and evaluating alternatives.
The Framework for Environmental Impact Assessment
To objectively compare chemical compounds, we must employ a standardized set of environmental metrics. This guide utilizes a framework built on the foundational principles of green chemistry and toxicology.
-
The 12 Principles of Green Chemistry: This framework provides a roadmap for sustainable chemical manufacturing, emphasizing waste prevention, atom economy, the use of less hazardous substances, and designing for degradation.
-
Toxicity Profile: This includes both human toxicity (acute and chronic health effects) and ecotoxicity (impact on aquatic and terrestrial ecosystems).
-
Lifecycle Assessment (LCA): LCA is the most recognized method for evaluating the environmental impact of a product throughout its entire life-cycle, from raw material extraction to disposal.[7] This includes assessing the "cradle-to-grave" footprint, encompassing raw material sourcing, manufacturing energy, and waste generation.
-
Biodegradability: This measures the ability of a chemical to be broken down by natural microbial action, preventing its persistence in the environment.[8]
Environmental Deep Dive: this compound
A critical analysis of this compound's environmental profile is hampered by a significant lack of published data, a crucial finding in itself for any organization prioritizing environmental safety and regulatory compliance.
| Impact Category | This compound | Data Source |
| Source | Likely petroleum-based. | Inferred |
| Human Toxicity | Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation. | [5][6] |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [5] |
| Ecotoxicity | No data available. | [5] |
| Persistence | Not considered persistent, bioaccumulative, or toxic (PBT). | [5] |
| Biodegradability | No data available. | [5] |
The absence of ecotoxicity and biodegradability data means that a complete environmental risk assessment cannot be performed. For any chemical, especially one used in applications with potential for environmental release, these data gaps represent a significant liability.
Identifying and Evaluating Greener Alternatives
The search for alternatives must be tailored to the specific application of this compound. We will consider its roles as both a solvent and a fragrance ingredient separately.
Alternatives in Solvent Applications
The chemical industry is actively shifting towards "green solvents" derived from renewable feedstocks, which exhibit lower toxicity and are readily biodegradable.[9] Several classes of solvents present viable alternatives.
-
Bio-based Solvents: These are derived from agricultural sources. Examples include 2-Methyltetrahydrofuran (2-MeTHF), which is made from corncobs and is a safer alternative to solvents like dichloromethane, and ethyl lactate, produced via fermentation of sugar.
-
Glycerol-derived Solvents: As a byproduct of biodiesel production, glycerol is an abundant and renewable feedstock. 1,2,3-Trimethoxypropane (1,2,3-TMP), synthesized from glycerol, has demonstrated low acute toxicity, no mutagenicity, and no ecotoxicity in aquatic environments.[10]
-
Organic Carbonates: Propylene carbonate (PC) is highlighted as a greener, effective replacement for hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in industrial processes such as extractive distillation.[11]
Alternatives in Fragrance Applications
The fragrance industry is undergoing a green transformation, moving away from traditional synthesis methods that can be resource-intensive and polluting.[12] The focus is now on sustainable technologies.[13]
-
Green Synthesis Technologies: This involves using biocatalysis and innovative, efficient catalysts to improve atom economy and reduce energy consumption.[12]
-
Sustainable Extraction: Techniques like supercritical CO₂ extraction are replacing conventional organic solvents. Supercritical CO₂ is non-toxic, and its solvent properties can be finely tuned, allowing for the selective extraction of fragrance molecules from botanical sources with no solvent residue.[14]
-
Alternative Molecules: The industry is constantly innovating to find new chemical entities with superior performance and safety profiles. For instance, 1,3-oxathiane compounds have been developed as novel fragrance materials with strong and long-lasting properties.[15][16]
Comparative Analysis: this compound vs. Green Alternatives
The following table summarizes the environmental profiles of this compound against selected greener solvent alternatives. The contrast highlights the advantages of adopting these modern substitutes.
| Feature | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | 1,2,3-Trimethoxypropane (1,2,3-TMP) | Propylene Carbonate (PC) |
| Source | Petroleum-based | Renewable (corncobs, bagasse) | Renewable (glycerol)[10] | Conventional/Potentially Bio-based |
| Human Toxicity | Harmful, irritant[5][6] | Safer alternative to THF/DCM | Low acute toxicity, no sensitization[10] | Low toxicity |
| Ecotoxicity | No Data Available [5] | Readily biodegradable | No ecotoxicity in aquatic environment[10] | Readily biodegradable |
| Biodegradability | No Data Available [5] | Readily biodegradable | Readily biodegradable | Readily biodegradable |
| Key Advantage | Established use | High-performance green solvent | Excellent safety & environmental profile | Effective replacement for hazardous solvents[11] |
| Key Disadvantage | Significant health hazards and critical data gaps | Higher cost than some traditional solvents | Newer to market | Hygroscopic |
This data clearly demonstrates that well-characterized, safer, and more sustainable alternatives are readily available, particularly for solvent applications.
Standardized Experimental Protocols for Environmental Assessment
To ensure trustworthiness and reproducibility, environmental impact data must be generated using standardized, validated protocols. Below are outlines for key experimental workflows.
Protocol for Assessing Ready Biodegradability (OECD 301F)
This method evaluates the biodegradability of a chemical by measuring oxygen consumption in a closed respirometer.
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a wastewater treatment plant.
-
Incubation: The mixture is incubated in sealed vessels with a headspace of air or oxygen for 28 days in the dark at a constant temperature.
-
Measurement: The consumption of oxygen is measured continuously by pressure transducers.
-
Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical maximum (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Protocol for Aquatic Ecotoxicity Testing (OECD 202: Daphnia sp. Acute Immobilisation)
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are exposed to the test substance in fresh water.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observation: After 24 and 48 hours, the number of daphnids that are immobile (unable to swim) is recorded.
-
Analysis: The results are used to calculate the EC₅₀ value, which is the concentration of the substance that causes immobility in 50% of the daphnids after 48 hours.
Lifecycle Assessment (LCA) Workflow
An LCA provides a holistic view of a product's environmental footprint.
Caption: The four interconnected phases of a Life Cycle Assessment (LCA).
Decision-Making for Chemical Substitution
The process of replacing a hazardous chemical with a greener alternative should be systematic. The following workflow illustrates a logical approach for researchers and lab managers.
Caption: A workflow for selecting and validating a greener chemical alternative.
Conclusion and Recommendations
The environmental and toxicological assessment of this compound reveals significant data gaps, particularly concerning its fate and effects in the environment. Its known human health hazards, combined with this uncertainty, make it a prime candidate for substitution.
For professionals in research and drug development, we recommend the following:
-
Prioritize Substitution: Given the availability of well-characterized, safer, and more sustainable alternatives for both solvent and fragrance applications, the use of this compound should be phased out.
-
Embrace Green Solvents: For solvent needs, alternatives like 2-MeTHF and 1,2,3-TMP offer superior environmental profiles without compromising performance for many applications.
-
Adopt Green Chemistry Principles: When chemical synthesis is necessary, actively apply the principles of green chemistry to minimize waste, reduce energy consumption, and select less hazardous reagents and catalysts.
-
Demand Transparency: Engage with chemical suppliers to request comprehensive safety and environmental data for all purchased materials. The absence of data should be treated as a potential risk.
By making informed, data-driven decisions, the scientific community can significantly reduce its environmental footprint, enhance laboratory safety, and drive the adoption of a more sustainable chemical economy.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Environmental profile of the production of fragrance ingredients used in cosmetic products: comparative analysis of results obtained by life cycle assessment and the green chemistry-based eco-design tool GREEN MOTION. Retrieved from [Link]
-
EDP Sciences. (2025). Application of Green Chemical Synthesis Technology in Fragrance Industry. Retrieved from [Link]
- Google Patents. (2012). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
-
MDPI. (2024). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved from [Link]
-
NIST. This compound. Retrieved from [Link]
-
National Institutes of Health. (2016). Finding Potential Replacements for TRI Solvents Using the Environmental Impact of the Average Solvent. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methylocystis hirsuta and Mixed Methanotrophic Strain: Effect of Biomass-to-Solvent Ratio and Extraction Time. Retrieved from [Link]
-
ResearchGate. (2023). Environmental profile of the production of fragrance ingredients used in cosmetic products: comparative analysis of results obtained by life cycle assessment and the green chemistry-based eco-design tool GREEN MOTION. Retrieved from [Link]
-
PubChem. 1,1,3-Trimethoxybutane. Retrieved from [Link]
-
MATEC Web of Conferences. Application of Green Chemical Synthesis Technology in Fragrance Industry. Retrieved from [Link]
- Google Patents. (2012). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
-
Springer. (2022). Toxicity impacts in the environmental footprint method: calculation principles. Retrieved from [Link]
-
ResearchGate. (1981). Microbial degradation of [14C]polystyrene and 1,3-diphenylbutane. Retrieved from [Link]
-
Perfumer & Flavorist+. (2023). Toward a greener planet? Examining synthetics and natural fragrances. Retrieved from [Link]
-
JETIR. (2018). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
-
L'Oréal. (2024). Perfume ingredients: towards more sustainable extraction techniques. Retrieved from [Link]
-
Personal Care Magazine. (2011). Greener chemistry for fragrance extracts. Retrieved from [Link]
-
Scent Australia Home. (2024). Natural vs Synthetic Ingredients in Perfume. Retrieved from [Link]
-
ChemWhat. This compound CAS#: 6607-66-5. Retrieved from [Link]
-
Petite Histoire. (2025). The Perfumer's Green Laboratory: 5 Sustainable Ingredients Defining Modern Eco-Luxury Fragrances. Retrieved from [Link]
-
University of Southern California. Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. Retrieved from [Link]
-
Green Chemistry. (2020). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
-
ResearchGate. (2012). A convenient guide to help select replacement solvent for dichloromethane in chromatography. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Toward a greener planet? Examining synthetics and natural fragrances [personalcareinsights.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Application of Green Chemical Synthesis Technology in Fragrance Industry | MATEC Web of Conferences [matec-conferences.org]
- 13. matec-conferences.org [matec-conferences.org]
- 14. personalcaremagazine.com [personalcaremagazine.com]
- 15. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 16. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
A Technical Guide to Carbonyl Protection: Evaluating 1,3,3-Trimethoxybutane in the Context of Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The temporary masking of a reactive functional group, such as a carbonyl, prevents its unintended participation in reactions targeted at other sites within a complex molecule. This guide provides a comparative analysis of acetal protecting groups for aldehydes and ketones, with a specific focus on evaluating the potential utility of 1,3,3-trimethoxybutane as a precursor for a dimethyl acetal protecting group. While direct peer-reviewed literature on this compound is sparse, this guide extrapolates its properties based on well-established principles of physical organic chemistry and compares it to commonly employed alternatives.
The Principle of Acetal Protection
Acetals are one of the most widely used protecting groups for aldehydes and ketones due to their inherent stability under a broad range of reaction conditions.[1][2][3] They are inert to basic, nucleophilic, organometallic, and reducing agents, making them ideal for transformations involving these reagents elsewhere in the molecule.[3][4] The protection strategy involves the conversion of the carbonyl group to an acetal, which is later cleaved under acidic conditions to regenerate the original carbonyl.[1][5]
The formation of an acetal is an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol.[6] To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed.[7][8]
This compound: An Inferred Profile
This compound is the dimethyl acetal of 3-methoxybutanal. Its application in carbonyl protection would likely involve its use as a transacetalization reagent or as a benchmark for the properties of an acyclic dimethyl acetal with a pendant ether functionality. The key characteristics of the resulting dimethyl acetal of a target carbonyl would be influenced by its acyclic nature and the presence of the methoxy group at the 3-position of the original butane backbone.
Inferred Properties:
-
Formation and Cleavage: As an acyclic acetal, its formation from a carbonyl and two equivalents of methanol, or via transacetalization, is expected. Deprotection would be achieved under standard acidic conditions.
-
Stability: Acyclic acetals are generally less stable and more prone to hydrolysis than their cyclic counterparts.[4][9] The presence of the electron-withdrawing methoxy group at a distance from the acetal center is unlikely to significantly alter its stability compared to other simple dimethyl acetals.
A Comparative Analysis of Acetal Protecting Groups
The performance of a protecting group is evaluated based on its ease of formation, stability under various reaction conditions, and the facility of its removal. Here, we compare the inferred properties of a dimethyl acetal (as would be formed using a reagent like this compound in a transacetalization context) with the widely used cyclic acetals derived from ethylene glycol (a 1,3-dioxolane) and 1,3-propanediol (a 1,3-dioxane).
Stability and Rates of Hydrolysis
Cyclic acetals are significantly more stable towards acid-catalyzed hydrolysis than acyclic acetals.[10][11] This increased stability is attributed to entropic factors; the cleavage of a cyclic acetal involves a less favorable decrease in entropy compared to the cleavage of an acyclic acetal.[10]
| Acetal Type | Relative Stability to Acid Hydrolysis | Key Considerations |
| Acyclic (e.g., Dimethyl Acetal) | Lower | More readily cleaved under mild acidic conditions. May be less robust for multi-step syntheses requiring acidic steps.[9] |
| Cyclic (e.g., 1,3-Dioxolane) | Higher | More stable than acyclic acetals, offering greater protection.[4] |
| Cyclic (e.g., 1,3-Dioxane) | Highest | Generally the most stable among common acetal protecting groups. The hydrolysis of six-membered ring acetals is faster than that of five-membered ring acetals.[12] |
The choice between an acyclic and a cyclic acetal often depends on the required robustness of the protecting group. For a synthesis that requires a very stable protecting group, a cyclic acetal would be preferable. Conversely, if very mild deprotection conditions are desired, an acyclic acetal might be advantageous.
Steric and Electronic Effects
The rate of acetal formation and hydrolysis can be influenced by steric and electronic factors of both the carbonyl compound and the alcohol.[13][14][15][16][17]
-
Steric Hindrance: Aldehydes react more readily to form acetals than ketones due to less steric hindrance around the carbonyl carbon.[3] This difference in reactivity can be exploited for the selective protection of aldehydes in the presence of ketones.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can disfavor the formation of the oxocarbenium ion intermediate in the hydrolysis mechanism, thus increasing the stability of the acetal.[18][19] The remote methoxy group in this compound is not expected to exert a significant electronic effect on the acetal functionality of a protected carbonyl.
Experimental Methodologies
The choice of experimental protocol is critical for efficient protection and deprotection.
Acetal Formation Protocols
Protocol 1: Formation of a Dimethyl Acetal (Acyclic)
This protocol is representative of the formation of an acyclic acetal, the class to which the derivative of this compound belongs.
Objective: To protect an aldehyde as its dimethyl acetal.
Materials:
-
Aldehyde (1.0 mmol)
-
Methanol (10 mL)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.05 mmol) or trimethyl orthoformate (1.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde in the anhydrous solvent.
-
Add methanol and the acid catalyst. If using trimethyl orthoformate, it acts as both the methanol source and a water scavenger.[1]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
Causality: The use of an anhydrous acid catalyst is crucial to protonate the carbonyl oxygen, making it more electrophilic for the attack by methanol.[20] Trimethyl orthoformate is often preferred as it reacts with the water byproduct to drive the equilibrium towards the acetal.[1]
Protocol 2: Formation of a 1,3-Dioxolane (Cyclic)
Objective: To protect a ketone as its ethylene glycol acetal.
Materials:
-
Ketone (1.0 mmol)
-
Ethylene glycol (1.2 mmol)
-
Acid catalyst (e.g., p-TsOH, 0.05 mmol)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine the ketone, ethylene glycol, and acid catalyst in toluene in a flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, wash with a basic solution to remove the catalyst, and then with brine.
-
Dry the organic layer and concentrate to yield the protected ketone.
Causality: The formation of the five-membered ring in a 1,3-dioxolane is entropically and kinetically favored.[21] The removal of water via a Dean-Stark trap is essential to drive the reversible reaction to completion.[7][8]
Deprotection Protocol
Objective: To deprotect an acetal to regenerate the carbonyl group.
Materials:
-
Acetal-protected compound (1.0 mmol)
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the acetal in the solvent.
-
Add the aqueous acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and concentrate.
Causality: The deprotection is the reverse of the formation reaction and is driven by the presence of excess water.[5] The mechanism involves protonation of one of the acetal oxygens, followed by elimination to form an oxocarbenium ion, which is then attacked by water.
Visualizing the Workflow
Caption: General workflow for carbonyl protection and deprotection.
Conclusion
While this compound is not a commonly cited reagent for carbonyl protection, its structure suggests it would function as a precursor to an acyclic dimethyl acetal. In a comparative analysis, the key takeaway for researchers is the trade-off between the stability of the protecting group and the ease of its removal.
-
Acyclic acetals , such as the one implicitly related to this compound, offer the advantage of milder deprotection conditions. This can be crucial when dealing with acid-sensitive substrates in the final steps of a synthesis.
-
Cyclic acetals , particularly 1,3-dioxanes, provide superior stability, making them the protecting group of choice for lengthy synthetic sequences or when harsh, non-acidic reagents are employed.
The selection of an appropriate protecting group strategy requires a careful consideration of the entire synthetic route. The stability of the protecting group must be sufficient to withstand all intermediate reaction conditions, yet it must be labile enough to be removed without degrading the final product. This guide provides the foundational knowledge to make an informed decision based on the specific demands of the synthetic challenge at hand.
References
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Journal of Physical Organic Chemistry. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Retrieved from [Link]
-
ResearchGate. Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at.... Retrieved from [Link]
-
Reddit. How do dimethyl acetals compare to dioxolanes and dioxanes in stability?. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
PubMed Central. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Retrieved from [Link]
-
ChemRxiv. (2021, January 11). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
PubMed Central. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
RSC Publishing. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]
-
ResearchGate. The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. Retrieved from [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Khan Academy. (2024, July 29). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry. Retrieved from [Link]
-
Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]
-
MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]
-
PubMed Central. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups. Retrieved from [Link]
-
ResearchGate. Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... Retrieved from [Link]
-
Reddit. What's the most common method for the protection of aldehydes?. Retrieved from [Link]
-
YouTube. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. Retrieved from [Link]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,3-Trimethoxybutane
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1,3,3-Trimethoxybutane, moving beyond a simple checklist to instill a culture of safety and environmental responsibility. Understanding the "why" behind each step is crucial for mitigating risks and ensuring compliance.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | The vapor can ignite, posing a fire and explosion risk, especially in the presence of an ignition source.[1][2] | Store away from heat, sparks, and open flames. Use in a well-ventilated area or a fume hood. |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin and Eye Irritant | Can cause skin and serious eye irritation upon contact.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles. |
| Respiratory Irritant | Vapors may irritate the respiratory tract.[1] | Handle in a fume hood or with adequate ventilation to minimize inhalation. |
| Peroxide Formation | Like many ethers, it may form explosive peroxides upon exposure to air and light over time.[3] | Date containers upon receipt and opening. Test for peroxides if stored for extended periods or before distillation. |
Pre-Disposal and Handling Protocols: A Proactive Approach
Proper disposal begins with proper handling and storage. The following steps are critical to ensure safety and minimize waste-related risks.
-
Inventory Management: Employ a "first-in, first-out" inventory system. Upon receipt, label the container with the date. Upon opening, add the date to the label. This is crucial for monitoring the age of the ether and assessing the risk of peroxide formation.[3]
-
Storage: Keep containers of this compound tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Chemical safety goggles or a face shield
-
A lab coat
-
Step-by-Step Disposal Procedure for this compound
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][5] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and other similar organic solvent wastes. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").[5]
-
No Mixing of Incompatible Wastes: Do not mix this compound with incompatible waste streams, such as acids or bases, to prevent dangerous chemical reactions.[5]
Step 2: Transferring Waste
-
Location: Conduct all transfers of this compound to the waste container inside a certified chemical fume hood to minimize the inhalation of vapors.
-
Grounding: If transferring large quantities, ensure that both the source container and the waste container are grounded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7]
Step 3: Arranging for Disposal
-
Licensed Disposal Company: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.
-
Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting an online form detailing the contents of the waste container.
Disposal of Empty this compound Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
Step 1: Triple Rinsing
-
Procedure: Thoroughly rinse the empty container with a suitable solvent (such as acetone or ethanol) a minimum of three times.[8]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][8] This is because the rinsate will contain residual this compound. Collect the rinsate in your designated organic solvent hazardous waste container.
Step 2: Container Defacing and Disposal
-
Label Removal: After triple rinsing and allowing the container to air dry completely in a fume hood, obliterate or remove the original product label.[8]
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the appropriate recycling bin or as regular solid waste, depending on your institution's policies. Consult with your EHS office for specific guidance.
Emergency Procedures: Accidental Spills
In the event of a spill, immediate and correct action is vital to prevent harm and further contamination.
-
Evacuation and Ventilation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately. Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: For small spills, contain the liquid using a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6607-66-5). Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- Anonymous. (n.d.). Hazardous Waste Disposal. Retrieved from a source discussing general lab chemical disposal.
-
PubChem. (n.d.). 1,1,3-Trimethoxybutane. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for Benzene, 1,3,5-trimethoxy-.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethoxybutane. Retrieved from [Link]
- Sigma-Aldrich. (2025, July 15). Safety Data Sheet for 3-Methoxy-3-methylbutan-1-ol.
- 3M. (n.d.). Safety Data Sheet for a mixture containing methoxybutane.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 1,3,5-Trimethoxybenzene.
- 3M. (n.d.). Safety Data Sheet for Novec 72DE Engineered Fluid.
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. mtu.edu [mtu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,3-Trimethoxybutane
This document provides essential, field-proven guidance for the safe handling of 1,3,3-Trimethoxybutane (CAS No. 6607-66-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This guide is structured to provide not just a list of required equipment, but a clear rationale for its use, grounded in the specific chemical hazards of the substance. The protocols herein are designed to be self-validating systems, empowering you to work with confidence and security.
Core Hazard Profile of this compound
A comprehensive risk assessment is the foundation of any safety protocol. The selection of Personal Protective Equipment (PPE) is directly dictated by the inherent physical and health hazards of the chemical. This compound is a flammable liquid that poses multiple health risks upon exposure.[1][2]
GHS Hazard Classification:
-
Flammable Liquid and Vapor (H226): Poses a significant fire risk when exposed to ignition sources.[1][2]
-
Harmful if Swallowed (H302): Oral ingestion can lead to adverse health effects.[1][2]
-
Causes Skin Irritation (H315): Direct contact can cause skin inflammation and irritation.[1][2]
-
Causes Serious Eye Irritation (H319): Vapors or splashes can result in significant eye damage.[1][2]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can irritate the respiratory tract.[1][2]
The following table summarizes the critical quantitative data for this compound, which informs our operational and safety planning.
| Property | Value | Source |
| CAS Number | 6607-66-5 | |
| Molecular Formula | C₇H₁₆O₃ | [1][3] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Density | 0.94 g/mL at 25 °C |
PPE Selection: A Risk-Based Approach
Personal Protective Equipment is the final barrier between the user and the chemical hazard.[4] Its selection should not be static but rather adapted to the specifics of the procedure being performed. The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][2]
-
Standard Use: At a minimum, tightly fitting safety glasses with side shields, approved under NIOSH (US) or EN 166 (EU) standards, must be worn.[1][5]
-
High-Risk Operations: For tasks involving larger volumes (>1L) or a significant risk of splashing, a full face shield must be worn in addition to safety glasses.[1][4] This provides a secondary layer of protection for the entire face.
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are mandatory.[1]
-
Protocol: Gloves must be inspected for tears or punctures before each use.[1] Employ proper glove removal technique (without touching the outer surface) to prevent skin contact with the contaminant.[1] Contaminated gloves must be disposed of immediately as chemical waste in accordance with laboratory practices.[1][6]
Body Protection
Protecting the skin from accidental contact is crucial.
-
Standard Laboratory Work: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1][4]
-
Large-Scale or High-Risk Work: For procedures with a higher risk of spills or splashes, a chemical-resistant apron or a complete protective suit should be utilized to provide a more impervious barrier.[1]
Respiratory Protection
The potential for respiratory irritation (H335) necessitates careful management of vapors.[1]
-
Primary Control: All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to minimize vapor inhalation.[7]
-
When Required: If a risk assessment indicates that engineering controls are insufficient to maintain exposure below safe limits (e.g., during a large spill or in a poorly ventilated area), respiratory protection is required.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[1]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Engineering Controls: Conduct all work in a well-ventilated area, preferably a certified chemical fume hood.[7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment. Take measures to prevent the buildup of electrostatic charge.[1][8]
-
Donning PPE: Don the appropriate PPE as determined by your risk assessment (see Section 2).
-
Handling: Use caution when transferring the liquid to avoid splashes and the generation of mist. Keep containers tightly closed when not in use.[1]
-
Post-Handling: After completion of work, wash hands thoroughly with soap and water.[1] Clean the work area as appropriate.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1][7]
Emergency Protocol: Spill and Exposure
In Case of a Spill:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Remove Ignition Sources: Remove all sources of ignition safely.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Don the appropriate level of PPE, including respiratory protection if vapors are significant.[1]
-
Containment: Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not let the product enter drains.[1]
-
Collection: Collect the absorbent material and place it into a suitable, labeled container for chemical waste disposal.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal Plan
All waste must be handled in accordance with institutional policies and local, state, and federal regulations.[9]
-
Unused Product: Surplus and non-recyclable this compound must be offered to a licensed disposal company.[1] It should be kept in its original container, clearly labeled as hazardous waste.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical (e.g., gloves, absorbent pads, paper towels) must be collected in a sealed, labeled container for hazardous waste disposal.[6][10]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1] To render a container non-hazardous, it must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous chemical waste.[11][12] Subsequent rinses may be disposable depending on local regulations. Never wash un-rinsed containers into the sewer system.
By adhering to these scientifically-grounded protocols, you contribute to a robust safety culture that protects you, your colleagues, and your research.
References
-
1,1,3-Trimethoxybutane | C7H16O3 | CID 24994. PubChem.[Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. 3M.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
Personal Protective Equipment. University of British Columbia.[Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]
-
Safety Data Sheet - Trilostane. PCCA.[Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University.[Link]
-
This compound. NIST WebBook.[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]
-
EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center.[Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. fishersci.com [fishersci.com]
- 6. pccarx.com [pccarx.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mtu.edu [mtu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
